molecular formula C9H10O4 B146711 2,4-Dimethoxybenzoic acid CAS No. 91-52-1

2,4-Dimethoxybenzoic acid

Cat. No.: B146711
CAS No.: 91-52-1
M. Wt: 182.17 g/mol
InChI Key: GPVDHNVGGIAOQT-UHFFFAOYSA-N
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Description

2,4-Dimethoxybenzoic acid is a natural product found in Salvia candidissima and Aconitum kongboense with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethoxybenzoic acid
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InChI

InChI=1S/C9H10O4/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
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InChI Key

GPVDHNVGGIAOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1059026
Record name 2,4-Dimethoxybenzoic acid
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Molecular Weight

182.17 g/mol
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CAS No.

91-52-1
Record name 2,4-Dimethoxybenzoic acid
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Record name 2,4-Dimethoxybenzoic acid
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Record name 2,4-DIMETHOXYBENZOIC ACID
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Record name Benzoic acid, 2,4-dimethoxy-
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Record name 2,4-Dimethoxybenzoic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2,4-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2,4-Dimethoxybenzoic acid (CAS No: 91-52-1), a significant compound in various research and development sectors. The information is presented to support laboratory work, chemical synthesis, and drug development activities, with a focus on quantitative data, experimental methodologies, and logical process flows.

Core Physical and Chemical Properties

This compound is an aromatic carboxylic acid that presents as a white to cream-colored crystalline powder.[1][2][3][4] Its structural and physical characteristics are foundational to its application in chemical synthesis and materials science.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueNotes
Molecular Formula C₉H₁₀O₄[1][5]
Molecular Weight 182.17 g/mol [6][7]
Melting Point 107-111 °C[5][8]
Boiling Point ~276 °CRough estimate
Density ~1.248 g/cm³Rough estimate
pKa 4.36 ± 0.10Predicted value[3][8][9]
Water Solubility Slightly soluble[3][5][9]

Experimental Protocols

Accurate determination of physical properties is critical for compound identification, purity assessment, and predicting behavior in various systems. The following sections detail the standard experimental protocols for measuring the key properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of an organic solid is a key indicator of its purity, with pure compounds typically exhibiting a sharp melting range of 0.5-1.0°C.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[8][9] The tube is sealed at one end.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube filled with mineral oil or an electrically heated Mel-Temp apparatus.

  • Heating: The apparatus is heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[9] The melting point is reported as the range T1-T2.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a high-precision technique for determining the acid dissociation constant (pKa) of a substance.[1]

Methodology:

  • Solution Preparation: A solution of this compound is prepared in water, or a co-solvent like methanol-water if solubility is low, to a known concentration (e.g., 1 mM).[3][10] The ionic strength of the solution is kept constant using a background electrolyte like 0.15 M KCl.[10]

  • Titration Setup: A calibrated pH electrode is immersed in the stirred solution, which is maintained in an inert atmosphere by purging with nitrogen.[10]

  • Titration: A standardized solution of a strong base, typically 0.1 M NaOH, is added in small, precise increments.[3][5]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[10]

  • Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, specifically the pH at which half of the acid has been neutralized.[1][5]

Aqueous Solubility Determination

Qualitative and semi-quantitative solubility tests provide insight into the polarity of a molecule.

Methodology:

  • Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[7]

  • Solvent Addition: Deionized water is added in small portions (e.g., 0.25 mL increments) up to a total volume (e.g., 0.75 mL).[7][11]

  • Observation: The mixture is vigorously shaken after each addition. The compound's solubility is observed and categorized. As a carboxylic acid, its solubility is expected to increase significantly in alkaline solutions (e.g., 5% NaOH or 5% NaHCO₃) due to the formation of the more soluble sodium carboxylate salt.[2][7]

Logical and Experimental Workflows

Visualizing experimental and logical processes can clarify complex procedures and relationships. The following diagrams, rendered using Graphviz, illustrate key workflows relevant to this compound.

Synthesis and Purification Workflow

The following diagram outlines a general workflow for the synthesis and subsequent purification of an aromatic carboxylic acid like this compound, which is crucial for obtaining a high-purity product for research and development.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage cluster_analysis Analysis Start Start Materials (e.g., 1,3-Dimethoxybenzene) Reaction Chemical Reaction (e.g., Carboxylation) Start->Reaction Quench Reaction Quenching Reaction->Quench Extraction Solvent Extraction Quench->Extraction Wash Aqueous Wash Extraction->Wash Drying Drying Agent (e.g., Na₂SO₄) Wash->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization (e.g., from Ethanol/Water) Evaporation->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Drying_Final Drying Filtration->Drying_Final Analysis Purity & Identity Check (MP, NMR, HPLC) Drying_Final->Analysis Product Pure this compound Analysis->Product

Caption: General workflow for the synthesis and purification of this compound.

Metal Complex Formation Workflow

This compound is utilized in materials science for the synthesis of metal complexes, such as those with yttrium and lanthanides.[4] The general experimental procedure is depicted below.

G Ligand_Prep Prepare Ammonium 2,4-Dimethoxybenzoate Solution Mixing Add Ligand Solution to Metal Solution Ligand_Prep->Mixing Metal_Prep Prepare Hot Aqueous Metal Nitrate Solution (e.g., Y(NO₃)₃) Metal_Prep->Mixing Crystallization Crystallization (at controlled temp.) Mixing->Crystallization Filtration Filter Solid Product Crystallization->Filtration Washing Wash with Hot Water Filtration->Washing Drying Dry to Constant Weight Washing->Drying Final_Product Pure Metal Complex Drying->Final_Product

Caption: Experimental workflow for synthesizing metal complexes with this compound.

Biological and Research Applications

Beyond its fundamental physical properties, this compound has been investigated for several biological activities. Preliminary research suggests it may possess antibacterial and enzyme-inhibiting properties, such as the inhibition of acetylcholinesterase.[4] These characteristics indicate its potential as a scaffold or lead compound in drug discovery and development programs. Furthermore, its ability to form stable complexes with metals like yttrium and lanthanides makes it a compound of interest in the development of new materials with specific thermal and spectral features.[4]

References

An In-depth Technical Guide to 2,4-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-dimethoxybenzoic acid, a significant chemical intermediate in various synthetic and pharmaceutical applications. This document details its chemical structure, physicochemical properties, spectroscopic data, and experimental protocols for its synthesis and characterization. Furthermore, it explores the current understanding of its biological activities and potential roles in drug development, supported by visualizations of key workflows and related signaling pathways.

Core Chemical Identity and Properties

This compound, with the CAS number 91-52-1, is a white to off-white crystalline powder.[1] Its core structure consists of a benzene ring substituted with a carboxylic acid group at position 1 and two methoxy groups at positions 2 and 4. This substitution pattern significantly influences its chemical reactivity and physical properties.

Chemical Structure and Identifiers

The fundamental structural and identifying information for this compound is summarized in the table below.

IdentifierValue
IUPAC Name This compound[2]
CAS Number 91-52-1[2]
Molecular Formula C₉H₁₀O₄[2]
Molecular Weight 182.17 g/mol [2]
SMILES COC1=CC=C(C(=O)O)C(OC)=C1
InChI Key GPVDHNVGGIAOQT-UHFFFAOYSA-N[2]
Physicochemical Properties

A compilation of key physicochemical properties is provided below, offering a snapshot of the compound's characteristics relevant to experimental design and application.

PropertyValueSource
Melting Point 107-109 °C[1]
Boiling Point 312.98 °C (estimated)[3]
Water Solubility Slightly soluble[1]
pKa 4.36 ± 0.10 (Predicted)[1]
logP (o/w) 1.588 (estimated)[3]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common approach involves the carboxylation of a corresponding substituted benzene derivative. Below is a detailed experimental protocol for a plausible synthetic route.

Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound, starting from m-xylene.

Synthesis_Workflow Start m-Xylene Step1 Friedel-Crafts Carboxylation with CO₂ and AlCl₃ Start->Step1 Intermediate 2,4-Dimethylbenzoic acid Step1->Intermediate Step2 Purification (Acid-Base Extraction) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Friedel-Crafts Carboxylation of m-Xylene

This protocol describes the synthesis of the precursor 2,4-dimethylbenzoic acid, which can be further modified to yield this compound. This method is adapted from a carboxylation process using carbon dioxide.[4]

Materials:

  • m-Xylene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Carbon Dioxide (gas)

  • Dilute Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) or other suitable base

  • Reaction vessel with stirring mechanism

  • Gas inlet and pressure gauge

Procedure:

  • Reaction Setup: In a reactor equipped with a stirrer, add m-xylene and anhydrous aluminum chloride catalyst in a mass ratio of approximately 1:0.10 to 1:0.35.[4]

  • Carboxylation: Seal the reactor and purge with carbon dioxide gas to replace the air. Pressurize the reactor with carbon dioxide to 0.2-0.7 MPa.[4]

  • Reaction Conditions: Maintain the temperature between 25-40°C and stir the reaction mixture for 5-10 hours.[4]

  • Work-up: After the reaction is complete, add m-xylene and dilute hydrochloric acid to the reaction mixture while keeping the temperature below 30°C. Stir for 20 minutes and then allow the layers to separate.[4]

  • Extraction: Separate the organic phase and adjust its pH to approximately 11 with a suitable base to deprotonate the carboxylic acid, making it water-soluble. Separate the aqueous phase.

  • Precipitation: Acidify the aqueous phase with dilute hydrochloric acid to a pH of 2-3. This will precipitate the 2,4-dimethylbenzoic acid as a white powder.[4]

  • Isolation: Filter the precipitate and dry it to obtain the product.

Note: Further steps involving oxidation and methylation would be required to convert 2,4-dimethylbenzoic acid to this compound.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The following sections provide a summary of its key spectroscopic data and generalized experimental protocols for obtaining them.

Spectroscopic Data Summary
Spectroscopic TechniqueKey Data Points
¹H NMR (CDCl₃)δ (ppm): ~10-12 (s, 1H, -COOH), ~7.9 (d, 1H, Ar-H), ~6.5 (dd, 1H, Ar-H), ~6.4 (d, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~3.8 (s, 3H, -OCH₃)
¹³C NMR δ (ppm): ~168 (-COOH), ~163 (Ar-C-O), ~158 (Ar-C-O), ~134 (Ar-C-H), ~106 (Ar-C-H), ~98 (Ar-C-H), ~56 (-OCH₃), ~55 (-OCH₃)
IR Spectroscopy (KBr)ν (cm⁻¹): 3300-2500 (broad, O-H stretch), ~1700 (strong, C=O stretch), ~1600, ~1500 (C=C aromatic stretch), ~1250, ~1030 (C-O stretch)
Mass Spectrometry (EI)m/z: 182 (M⁺), 167 ([M-CH₃]⁺), 139 ([M-COOH]⁺)
Experimental Protocols for Spectroscopic Analysis

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5]

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Filter the solution if any particulate matter is present.[6]

¹H NMR Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • A standard one-pulse sequence.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set a spectral width that covers the expected chemical shift range (e.g., 0-12 ppm).

    • Use a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • A proton-decoupled pulse sequence (e.g., zgpg30).

    • A larger number of scans will be required compared to ¹H NMR.

    • Use a relaxation delay of 2 seconds.[7]

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

FTIR Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.[8]

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile.

GC-MS Acquisition:

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Parameters:

    • Column: A suitable capillary column (e.g., HP-5MS).

    • Inlet Temperature: 250°C.

    • Oven Program: A temperature gradient suitable for eluting the analyte, for example, starting at 100°C and ramping up to 280°C.[8]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Mass Range: Scan a mass-to-charge (m/z) range that includes the molecular weight of the compound (e.g., m/z 40-300).

    • Ion Source Temperature: 230°C.[8]

Analytical Workflow

The following diagram outlines the logical workflow for the characterization of synthesized this compound.

Analytical_Workflow Start Synthesized Product Purity_Check Purity Assessment (e.g., HPLC, TLC) Start->Purity_Check Structural_Confirmation Structural Confirmation Purity_Check->Structural_Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Structural_Confirmation->NMR MS Mass Spectrometry Structural_Confirmation->MS IR IR Spectroscopy Structural_Confirmation->IR Data_Analysis Data Analysis and Comparison to Literature Values NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Final_Product Characterized this compound Data_Analysis->Final_Product

Caption: Workflow for the analytical characterization of this compound.

Biological Activity and Drug Development Potential

While this compound is a valuable building block in organic synthesis, its intrinsic biological activity is not extensively documented in scientific literature. However, the broader class of benzoic acid derivatives has shown a wide range of pharmacological effects, providing a basis for potential applications of this compound in drug discovery and development.

Insights from Related Compounds
  • Histone Deacetylase (HDAC) Inhibition: Certain naturally occurring benzoic acid derivatives have been investigated as HDAC inhibitors for cancer therapy.[9] However, one study noted that dihydroxybenzoic acid derivatives were more effective HDAC inhibitors than dimethoxy benzoic acid derivatives.[10] This suggests that the methoxy groups in this compound may not be optimal for this specific biological target.

  • Neuroprotective Effects: Phenolic acids, including various benzoic acid derivatives, have been reported to have neuroprotective roles.[11] They have been studied for their potential in ameliorating conditions such as neuroinflammation and apoptosis.[11] For instance, protocatechuic acid and 4-hydroxybenzoic acid, which are metabolites of anthocyanins, have shown neuroprotective and anti-inflammatory effects.[12]

  • Anticancer and Cytotoxic Activity: Derivatives of 4-methoxybenzoic acid have demonstrated potential as anticancer agents by targeting cell survival pathways like Akt/NF-κB.[13]

Potential Signaling Pathway Involvement

Based on the activity of structurally similar compounds, it can be hypothesized that derivatives of this compound might interact with cell survival and inflammatory pathways. The PI3K/Akt/NF-κB signaling cascade is a critical regulator of cell survival, proliferation, and inflammation, and is a common target for phenolic compounds.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Benzoic Acid Derivative (e.g., 2,4-DMBA derivative) PI3K PI3K Compound->PI3K Inhibition (?) Akt Akt PI3K->Akt IKK IKK Akt->IKK IkB IκB IKK->IkB Phosphorylation and Degradation NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation Gene_Expression Gene Expression (e.g., anti-apoptotic, inflammatory) Nucleus->Gene_Expression

Caption: Hypothesized interaction with the PI3K/Akt/NF-κB signaling pathway.

Disclaimer: The biological activities and signaling pathway interactions described above are based on studies of related benzoic acid derivatives and serve as a hypothetical framework for potential research directions for this compound and its analogs. Further experimental validation is required.

Conclusion

This compound is a well-characterized compound with established synthetic routes and clear spectroscopic signatures. While its primary role to date has been as a chemical intermediate, the diverse biological activities of its structural analogs suggest that its potential in drug discovery may be underexplored. This technical guide provides the foundational chemical knowledge and experimental frameworks necessary for researchers to utilize this compound in their synthetic endeavors and to potentially investigate its future applications in the development of novel therapeutic agents.

References

2,4-Dimethoxybenzoic Acid (CAS 91-52-1): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethoxybenzoic acid (CAS 91-52-1), a derivative of benzoic acid, is a chemical compound with existing and potential applications in various scientific fields, including organic synthesis and as a scaffold in medicinal chemistry. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities, drawing on data from structurally related compounds. This document aims to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, facilitating further investigation and application of this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
CAS Number 91-52-1[1]
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.17 g/mol [1]
Melting Point 107-109 °C
Boiling Point 312.98 °C (estimated)
Solubility Slightly soluble in water.
pKa 3.35
LogP 1.588 (estimated)
Appearance White to off-white crystalline powder
InChI Key GPVDHNVGGIAOQT-UHFFFAOYSA-N[1]
SMILES COC1=CC(=C(C=C1)C(=O)O)OC[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the methylation of 2,4-dihydroxybenzoic acid (β-resorcylic acid). An alternative approach involves the carboxylation of resorcinol followed by methylation, or the microwave-assisted methylation of resorcinol to form methyl 2,4-dimethoxybenzoate, which is then hydrolyzed.

Experimental Protocol: Methylation of 2,4-Dihydroxybenzoic Acid

This protocol details the synthesis of this compound from 2,4-dihydroxybenzoic acid using dimethyl sulfate as the methylating agent.

Materials:

  • 2,4-Dihydroxybenzoic acid (β-resorcylic acid)

  • Dimethyl sulfate (DMS)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Distilled water

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • pH paper or meter

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dihydroxybenzoic acid in an aqueous solution of sodium hydroxide. Use a molar excess of NaOH to ensure the deprotonation of both the carboxylic acid and the two phenolic hydroxyl groups.

  • Methylation: While stirring the solution, slowly add dimethyl sulfate dropwise from a dropping funnel. An exothermic reaction may occur; maintain the temperature as needed with a water bath. After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure complete methylation.

  • Hydrolysis of Excess DMS: After reflux, cool the reaction mixture to room temperature. Carefully add a small amount of concentrated sodium hydroxide solution and heat the mixture again to hydrolyze any unreacted dimethyl sulfate.

  • Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic (pH ~2). This will protonate the carboxylate and precipitate the this compound.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold distilled water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to form crystals.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator over a drying agent like anhydrous sodium sulfate.

Safety Precautions: Dimethyl sulfate is highly toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Synthesis_Workflow Synthesis Workflow for this compound cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start 2,4-Dihydroxybenzoic Acid dissolution Dissolution in aq. NaOH start->dissolution methylation Addition of Dimethyl Sulfate (Reflux) dissolution->methylation hydrolysis Hydrolysis of excess DMS methylation->hydrolysis acidification Acidification with HCl hydrolysis->acidification isolation Vacuum Filtration acidification->isolation recrystallization Recrystallization (Ethanol/Water) isolation->recrystallization drying Drying recrystallization->drying product This compound drying->product

Caption: Synthesis workflow for this compound.

Biological Activities

While comprehensive biological data for this compound is not as extensive as for some of its isomers, studies on related methoxybenzoic and dihydroxybenzoic acids provide valuable insights into its potential activities.

Antimicrobial and Antifungal Activity

Benzoic acid and its derivatives are known for their antimicrobial properties. The antifungal activity of benzoic acid is attributed to its ability to enter the fungal cell in its undissociated form, subsequently lowering the intracellular pH and inhibiting key metabolic enzymes like phosphofructokinase, which disrupts glycolysis.[2] It is plausible that this compound shares a similar mechanism of action.

Studies on related compounds have shown:

  • 3,5-Dimethoxybenzoic acid exhibits antifungal activity against the chickpea blight pathogen, Ascochyta rabiei, with a Minimum Inhibitory Concentration (MIC) of 0.125 mg/mL at 24 hours.[3]

  • 2,5-Dimethoxybenzoic acid has been shown to inhibit the in vitro spore germination and mycelial growth of Botrytis cinerea and Rhizopus stolonifer at a concentration of 5 x 10⁻³ M.[4]

The antimicrobial and antifungal efficacy of this compound warrants further investigation. The table below presents a comparative summary of the antifungal activity of related compounds.

CompoundFungal SpeciesMIC (mg/mL)Reference(s)
3,5-Dimethoxybenzoic acidAscochyta rabiei0.125 (at 24h)[3]
2,5-Dimethoxybenzoic acidBotrytis cinerea- (Inhibition at 5x10⁻³ M)[4]
2,5-Dimethoxybenzoic acidRhizopus stolonifer- (Inhibition at 5x10⁻³ M)[4]
Enzyme Inhibition

Derivatives of benzoic acid have been investigated for their potential to inhibit various enzymes. For instance, 2,4-dihydroxybenzoic acid has been studied as a tyrosinase inhibitor. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for applications in cosmetics and medicine to address hyperpigmentation.

CompoundIC₅₀ (µM)Reference(s)
2,4-Dihydroxybenzoic acid>500
Kojic Acid (Reference)18.2[5]
Arbutin (Reference)>500[5]
Antioxidant Activity

The antioxidant potential of phenolic compounds is a well-established area of research. The ability of a compound to scavenge free radicals can be assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The antioxidant activity is often influenced by the number and position of hydroxyl and methoxy groups on the aromatic ring.

While specific DPPH IC₅₀ values for this compound are not widely reported, studies on related dihydroxybenzoic acids demonstrate significant antioxidant potential.

CompoundDPPH IC₅₀ (µM)Reference(s)
Protocatechuic acid (3,4-dihydroxybenzoic acid)~15[6]
Gentisic acid (2,5-dihydroxybenzoic acid)~25[7]

Experimental Protocols for Biological Assays

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a general method for determining the MIC of a compound against a specific microorganism.

Materials:

  • Test compound (this compound)

  • Microbial strain (bacterial or fungal)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control (a known antimicrobial agent)

  • Negative control (medium with inoculum only)

  • Solvent for the test compound (e.g., DMSO)

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate medium. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to the final required inoculum density in the test medium.

  • Serial Dilution: Prepare a stock solution of the test compound in a suitable solvent. Perform a two-fold serial dilution of the compound in the 96-well plate using the growth medium to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature and time for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.

DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the antioxidant activity of a compound.

Materials:

  • Test compound (this compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • 96-well microtiter plate

  • Spectrophotometer (plate reader)

  • Positive control (e.g., ascorbic acid or Trolox)

Procedure:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare a stock solution of the test compound and the positive control in the same solvent. Perform serial dilutions to obtain a range of concentrations.

  • Reaction: In a 96-well plate, add a specific volume of the DPPH solution to each well. Then, add an equal volume of the different concentrations of the test compound or control. For the blank, add the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a plate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.

Potential Signaling Pathways and Mechanisms of Action

Based on the known activities of benzoic acid and its derivatives, a potential mechanism of action for the antifungal activity of this compound can be proposed. The lipophilic nature of the compound allows it to diffuse across the fungal cell membrane. Inside the cell, the carboxylic acid group can dissociate, leading to a decrease in intracellular pH. This acidification can inhibit key metabolic enzymes, such as phosphofructokinase in the glycolytic pathway, ultimately leading to a depletion of ATP and cessation of growth.

Antifungal_Mechanism Hypothesized Antifungal Mechanism of Action cluster_extracellular Extracellular cluster_intracellular Intracellular compound_ext This compound (Undissociated) compound_int This compound (Dissociates) compound_ext->compound_int Diffusion across cell membrane h_ion H⁺ ions accumulate compound_int->h_ion releases p_fructokinase Phosphofructokinase h_ion->p_fructokinase Lowers intracellular pH, inhibiting glycolysis Glycolysis p_fructokinase->glycolysis Key enzyme in atp ATP Production p_fructokinase->atp Inhibition disrupts glycolysis->atp leads to growth Fungal Growth atp->growth is required for atp->growth Depletion inhibits

Caption: Hypothesized mechanism of antifungal action.

Furthermore, studies on dihydroxybenzoic acid isomers, such as 3,4-dihydroxybenzoic acid, have shown that they can induce apoptosis in cancer cells through the activation of the JNK/p38 MAPK signaling pathway.[8] This suggests that methoxy-substituted benzoic acids could also interact with cellular signaling cascades, a promising avenue for future research in drug development.

Conclusion

This compound is a versatile compound with established physicochemical properties and a straightforward synthetic route. While direct biological data is still emerging, the known activities of its structural analogs suggest a promising potential for antimicrobial, antifungal, and enzyme inhibitory applications. This technical guide provides a foundational resource for researchers to explore these possibilities further, offering detailed protocols and a framework for understanding its potential mechanisms of action. Future studies should focus on comprehensive screening of its biological activities and elucidation of its specific molecular targets and signaling pathways.

References

Synthesis of 2,4-Dimethoxybenzoic Acid from Resorcinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth overview of the synthetic pathways for producing 2,4-dimethoxybenzoic acid, a valuable intermediate in the pharmaceutical and fine chemical industries, starting from the readily available precursor, resorcinol. The document details two primary synthetic routes: (1) a multi-step process involving the initial methylation of resorcinol to 1,3-dimethoxybenzene, followed by formylation and subsequent oxidation, and (2) an alternative pathway beginning with the direct carboxylation of resorcinol, followed by methylation. This guide is intended for researchers, chemists, and professionals in drug development, offering comprehensive experimental protocols, quantitative data analysis, and visual workflows to facilitate a thorough understanding of the synthetic processes.

Introduction

This compound is a key building block in organic synthesis, utilized in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. Its structure, featuring a carboxylic acid group and two activating methoxy groups on an aromatic ring, makes it a versatile precursor for more complex molecular architectures. Resorcinol (1,3-dihydroxybenzene) serves as an economical and logical starting material for its synthesis. This guide elucidates the primary synthetic strategies to transform resorcinol into this compound, with a focus on reaction conditions, yields, and detailed procedural steps.

Overview of Synthetic Pathways

Two principal routes for the synthesis of this compound from resorcinol have been established.

  • Route A: This is a three-step sequence that begins with the exhaustive methylation of resorcinol's hydroxyl groups to form 1,3-dimethoxybenzene. This intermediate is then formylated to introduce an aldehyde group, yielding 2,4-dimethoxybenzaldehyde. The final step involves the oxidation of the aldehyde to the target carboxylic acid.

  • Route B: This alternative two-step pathway involves the direct carboxylation of resorcinol via the Kolbe-Schmitt reaction to produce 2,4-dihydroxybenzoic acid. The subsequent step is the complete methylation of the two phenolic hydroxyl groups.

The following diagram illustrates these two divergent pathways.

G Resorcinol Resorcinol DMB 1,3-Dimethoxybenzene Resorcinol->DMB Step A1: Methylation (e.g., Dimethyl Sulfate) DHBA 2,4-Dihydroxybenzoic Acid Resorcinol->DHBA Step B1: Carboxylation (Kolbe-Schmitt Reaction) DMBAld 2,4-Dimethoxybenzaldehyde DMB->DMBAld Step A2: Formylation (e.g., Vilsmeier-Haack) DMB_Acid This compound DMBAld->DMB_Acid Step A3: Oxidation (e.g., KMnO4) DHBA->DMB_Acid Step B2: Methylation (e.g., Dimethyl Sulfate)

Caption: Divergent synthetic pathways from Resorcinol to this compound.

Route A: Methylation, Formylation, and Oxidation

This route is often preferred due to the high yields and selectivity achievable in the formylation step on the activated 1,3-dimethoxybenzene ring.

Step A1: Synthesis of 1,3-Dimethoxybenzene (Methylation of Resorcinol)

The initial step involves the etherification of both hydroxyl groups of resorcinol. A common and effective method is Williamson ether synthesis using dimethyl sulfate (DMS) in the presence of a base.

Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol in a suitable solvent such as acetone.

  • Base Addition: Add an excess of a mild base, like anhydrous potassium carbonate, to the solution.[1]

  • Methylation: While stirring vigorously, add dimethyl sulfate dropwise to the mixture. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The residue is then taken up in an organic solvent (e.g., diethyl ether) and washed with a dilute aqueous base (e.g., NaOH solution) to remove any unreacted resorcinol, followed by a water wash.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude 1,3-dimethoxybenzene can be purified by vacuum distillation.

ParameterValue/ConditionReference
Starting Material Resorcinol[1]
Methylating Agent Dimethyl Sulfate (DMS)[1]
Base Anhydrous Potassium Carbonate[1]
Solvent Acetone[1]
Reaction Time Several hours (reflux)[1]
Typical Yield >85%[1]
Step A2: Formylation of 1,3-Dimethoxybenzene

The introduction of a formyl (-CHO) group onto the electron-rich 1,3-dimethoxybenzene ring is a critical step. The Vilsmeier-Haack and Gattermann reactions are two prominent methods for this transformation.[2] The Vilsmeier-Haack reaction is generally preferred for its high yield and milder conditions.[3][4]

Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate the aromatic ring.[4][5] The iminium ion generated is a relatively weak electrophile, making the reaction highly selective for electron-rich arenes.[4]

G Start Define Synthesis Goal: Formylate 1,3-Dimethoxybenzene Method_Choice Select Formylation Method Start->Method_Choice Vilsmeier Vilsmeier-Haack Reaction Method_Choice->Vilsmeier Primary Choice Gattermann Gattermann Reaction Method_Choice->Gattermann Alternative Rieche Rieche Reaction Method_Choice->Rieche Alternative Vilsmeier_Detail High Yield (92%) Mild Conditions Commonly Used Vilsmeier->Vilsmeier_Detail Conclusion Proceed with Vilsmeier-Haack Protocol Vilsmeier->Conclusion Gattermann_Detail Lower Yield (~73%) Requires Toxic Cyanide Alternative Method Gattermann->Gattermann_Detail Rieche_Detail Good Yield (79% total) Forms Isomers (61% 2,4-) Requires TiCl₄ Rieche->Rieche_Detail

Caption: Logic for selecting a formylation method for 1,3-dimethoxybenzene.

Experimental Protocol (Vilsmeier-Haack): [3]

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0°C. Add phosphorus oxychloride (POCl₃) dropwise with continuous stirring, ensuring the temperature does not exceed 10°C. Stir the mixture for an additional 30-60 minutes at 0°C to allow for the complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve 1,3-dimethoxybenzene in a minimal amount of anhydrous DMF. Add this solution slowly to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction is typically heated (e.g., on a water bath at 35-40°C) for a few hours to ensure completion. Monitor progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture back to 0°C. Carefully pour the mixture onto crushed ice. Add a concentrated solution of sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the intermediate iminium salt. This process should be done with stirring until the mixture is alkaline.

  • Extraction & Purification: The product, 2,4-dimethoxybenzaldehyde, often precipitates as a solid and can be collected by filtration. Alternatively, it can be extracted with a suitable organic solvent (e.g., ethyl acetate). The crude product can be purified by recrystallization from a solvent like ethanol/water or by vacuum distillation.[3]

Comparative Data for Formylation Methods:

Formylation MethodReagentsSolventTemp.TimeYield of 2,4-isomerReference
Vilsmeier-Haack POCl₃, DMFDMF25°C3 h92%[3]
Rieche Dichloromethyl methyl ether, TiCl₄Dichloromethane0°C45 min61% (79% total)[2]
Gattermann Zn(CN)₂, AlCl₃, HClBenzene45°C3-5 h~73% (on 1,4-isomer)[2]
Step A3: Oxidation of 2,4-Dimethoxybenzaldehyde

The final step in this route is the oxidation of the aldehyde group to a carboxylic acid. A standard and effective oxidizing agent for this transformation is potassium permanganate (KMnO₄) in a basic or neutral solution.

Experimental Protocol (KMnO₄ Oxidation): [6]

  • Setup: Dissolve 2,4-dimethoxybenzaldehyde in a suitable co-solvent like acetone or t-butanol in a round-bottom flask equipped with a stirrer.

  • Oxidant Preparation: In a separate beaker, prepare an aqueous solution of potassium permanganate. A molar ratio of approximately 2:3 (KMnO₄ to aldehyde) is often effective.[6]

  • Oxidation: Add the KMnO₄ solution dropwise to the stirred aldehyde solution. The reaction is exothermic and the purple permanganate color will disappear as it is consumed. Gentle heating may be applied to drive the reaction to completion.

  • Quenching & Filtration: Once the reaction is complete (indicated by the persistence of the purple color or by TLC analysis), quench any excess permanganate by adding a small amount of a reducing agent (e.g., sodium bisulfite or ethanol). The brown manganese dioxide (MnO₂) precipitate is removed by filtration.

  • Work-up: Make the filtrate acidic (pH ~2) by adding a strong acid like HCl.[6] The this compound will precipitate out of the aqueous solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

ParameterValue/ConditionReference
Starting Material 2,4-Dimethoxybenzaldehyde[6]
Oxidizing Agent Potassium Permanganate (KMnO₄)[6]
Solvent System Acetone/Water or t-Butanol/Water[6]
Work-up Acidification to pH ~2[6]
Typical Yield Generally high (>80%)[6]

Route B: Carboxylation and Methylation

This route involves introducing the carboxyl group onto the resorcinol ring first, followed by methylation.

Step B1: Carboxylation of Resorcinol (Kolbe-Schmitt Reaction)

The Kolbe-Schmitt reaction is a carboxylation method that involves the reaction of a phenoxide with carbon dioxide under pressure and heat to form a hydroxy-aromatic acid.[7] For resorcinol, this reaction yields 2,4-dihydroxybenzoic acid (β-resorcylic acid).[8][9]

Experimental Protocol (Kolbe-Schmitt): [10]

  • Setup: In a suitable flask or autoclave, prepare an aqueous solution of resorcinol and an excess of potassium bicarbonate (KHCO₃).

  • Reaction: Heat the solution on a steam bath for several hours, then reflux vigorously while passing a stream of carbon dioxide through the mixture.[10] Alternatively, the reaction can be performed under CO₂ pressure in a sealed vessel.[11]

  • Work-up: While the solution is still hot, acidify it with concentrated hydrochloric acid.

  • Purification: Upon cooling, the 2,4-dihydroxybenzoic acid will crystallize out of the solution. Collect the product by filtration, wash with cold water, and dry.

ParameterValue/ConditionReference
Starting Material Resorcinol[10][11]
Carboxylating Agent Carbon Dioxide (CO₂)[10][11]
Base/Solvent Aqueous Potassium Bicarbonate[10]
Temperature 110°C[11]
Reaction Time 3 hours[11]
Typical Yield 60-75%[11]
Step B2: Methylation of 2,4-Dihydroxybenzoic Acid

The final step is the methylation of both hydroxyl groups of 2,4-dihydroxybenzoic acid. The procedure is analogous to the methylation of resorcinol, using an excess of dimethyl sulfate and a base. It is important to note that the carboxylic acid group may also be esterified under these conditions, requiring a final hydrolysis step if the methyl ester is not the desired product.

Experimental Protocol:

  • Setup: Dissolve 2,4-dihydroxybenzoic acid in a suitable solvent (e.g., acetone) in a round-bottom flask.

  • Base and Reagent Addition: Add an excess of anhydrous potassium carbonate followed by the dropwise addition of dimethyl sulfate.

  • Reaction: Heat the mixture to reflux for several hours until the reaction is complete.

  • Work-up and Hydrolysis: After cooling and filtering the inorganic salts, the solvent is removed. The residue (which may contain the methyl ester) is then refluxed with an aqueous base (e.g., NaOH) to hydrolyze the ester back to the carboxylic acid.

  • Purification: After hydrolysis, the solution is cooled and acidified with HCl to precipitate the this compound. The product is collected by filtration, washed, and recrystallized.

Summary and Conclusion

Both synthetic routes offer viable methods for the preparation of this compound from resorcinol. Route A, involving methylation followed by Vilsmeier-Haack formylation and oxidation, often provides higher overall yields and avoids the potentially harsh conditions of the Kolbe-Schmitt reaction. The Vilsmeier-Haack step, in particular, is highly efficient and selective for the desired 2,4-isomer. Route B is more direct in terms of step count but may result in lower yields during the carboxylation step. The choice of route will depend on the specific requirements of the synthesis, including scale, available equipment, and desired purity. This guide provides the necessary data and protocols for researchers to make an informed decision and execute the synthesis effectively.

References

An In-depth Technical Guide to 2,4-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,4-Dimethoxybenzoic acid, including its chemical identity, physicochemical properties, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

The standard and systematic name for this compound as defined by the International Union of Pure and Applied Chemistry (IUPAC) is This compound [1][2].

This compound is also known by a variety of synonyms, which are frequently encountered in literature, patents, and commercial listings. These include:

  • Benzoic acid, 2,4-dimethoxy-[1]

  • This compound[1]

  • NSC-6316[1]

  • 2,4-dimethoxybenzoate[1]

  • Veratric acid (Note: This is more commonly a synonym for 3,4-dimethoxybenzoic acid, but may be used incorrectly for the 2,4-isomer)

  • CAS Number: 91-52-1[1]

  • EC Number: 202-074-1[1]

Physicochemical Properties

A summary of key quantitative data for this compound is presented in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₄[1][2]
Molecular Weight 182.17 g/mol [1]
Melting Point 107-109 °C[3][4]
Boiling Point 275.56°C (rough estimate)[4]
pKa 4.36 ± 0.10 (Predicted)[4]
Water Solubility Slightly soluble[4][5]
LogP 1.588 (estimate)[4]
Density 1.2481 g/cm³ (rough estimate)[4]
InChI Key GPVDHNVGGIAOQT-UHFFFAOYSA-N[1][2]
SMILES COC1=CC(=C(C=C1)C(=O)O)OC[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis, purification, and analysis of this compound.

While a specific, detailed synthesis protocol for this compound was not found in the provided search results, a general approach can be inferred from the synthesis of related compounds like 2,4-dimethylbenzoic acid. A common method involves the carboxylation of a corresponding substituted benzene. For this compound, a plausible route would be the Friedel-Crafts carboxylation of 1,3-dimethoxybenzene using a carboxylating agent like phosgene or oxalyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride), followed by hydrolysis.

A standard method for the purification of this compound is recrystallization.[3][4]

  • Protocol:

    • Dissolve the crude this compound in a minimal amount of hot water.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold water.

    • Dry the purified crystals in a vacuum desiccator over a drying agent such as sulfuric acid (H₂SO₄).[3][4]

  • For Removal of Aromatic Acid Impurities: A more advanced purification to remove trace aromatic acid impurities (<0.05%) can be achieved via the formation and recrystallization of the (±)-α-methylbenzylamine salt.[3][4]

The definitive identification and characterization of this compound rely on a combination of spectroscopic methods. The following outlines the typical experimental setups for these analyses, adapted from protocols for isomeric dimethoxybenzoic acids.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To elucidate the molecular structure by identifying the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

    • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • ¹H NMR Data for this compound: The spectrum is expected to show distinct signals for the aromatic protons and the two methoxy group protons. Characteristic chemical shifts (δ) and coupling constants (J) for the aromatic protons are: 7.85 (d, J=8.7 Hz), 6.53 (dd, J=8.7, 2.3 Hz), and 6.45 (d, J=2.3 Hz).[6] The two methoxy groups would appear as singlets, for example at 3.93 and 3.87 ppm.[6] A broad singlet corresponding to the carboxylic acid proton would also be present at approximately 10.5 ppm.[6]

  • Mass Spectrometry (MS):

    • Purpose: To determine the molecular weight and fragmentation pattern.

    • Instrumentation: Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).

    • GC-MS Protocol:

      • Sample Preparation: A derivatization step, such as silylation with BSTFA, may be required to increase volatility.

      • GC Conditions:

        • Column: HP-5ms (or equivalent).

        • Carrier Gas: Helium.

        • Oven Program: Start at 100°C, ramp at 10°C/min to 280°C, and hold.[6][7]

      • MS Conditions:

        • Ionization Mode: Electron Ionization (EI) at 70 eV.[6][7]

        • Mass Range: m/z 40-450.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To identify the functional groups present in the molecule.

    • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample.

    • Analysis: The spectrum will exhibit characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretch, C-O stretches from the methoxy and acid groups, and aromatic C-H and C=C bonds.[6]

Visualizations

The following diagrams illustrate the chemical structure and a conceptual workflow for the analysis of this compound.

2_4_Dimethoxybenzoic_acid_Structure Chemical Structure of this compound C1 C C2 C C1->C2 COOH C(=O)OH C1->COOH C3 C C2->C3 OCH3_2 OCH₃ C2->OCH3_2 C4 C C3->C4 C5 C C4->C5 OCH3_4 OCH₃ C4->OCH3_4 C6 C C5->C6 C6->C1 p1 p2 p3 analytical_workflow cluster_sample Sample Preparation cluster_analysis Structural Analysis cluster_result Confirmation sample Crude this compound purification Purification (Recrystallization) sample->purification pure_sample Purified Sample purification->pure_sample nmr NMR Spectroscopy (¹H, ¹³C) pure_sample->nmr Structure Elucidation ms Mass Spectrometry (GC-MS) pure_sample->ms MW & Fragmentation ftir FTIR Spectroscopy pure_sample->ftir Functional Groups confirmation Definitive Identification & Purity Assessment nmr->confirmation ms->confirmation ftir->confirmation

References

An In-depth Technical Guide to the Solubility of 2,4-Dimethoxybenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-Dimethoxybenzoic acid in various organic solvents. An understanding of the solubility of this compound is crucial for a wide range of applications, including chemical synthesis, formulation development, purification processes, and analytical method development. This document consolidates available quantitative and qualitative solubility data, details the experimental protocols for solubility determination, and presents a visual workflow of the experimental process.

Quantitative Solubility Data

The solubility of this compound is influenced by the nature of the solvent, including its polarity and hydrogen bonding capabilities, as well as the temperature.[1] Generally, its solubility increases with rising temperature.[1]

The following tables summarize the available quantitative mole fraction solubility data for this compound in several organic solvents.

Table 1: Mole Fraction Solubility (x) of this compound in Alcohols at Various Temperatures (K) [1]

Temperature (K)Ethanoln-PropanolIsopropanoln-ButanolIsobutanol
288.150.04680.04010.03150.03550.0248
293.150.06120.05150.04080.04530.0316
298.150.07910.06580.05220.05760.0399
303.150.10140.08370.06650.07280.0501
308.150.12890.10590.08410.09160.0626
313.150.16270.13330.10580.11470.0780
318.150.20410.16690.13250.14290.0968
323.150.25980.20810.16510.17740.1198

Table 2: Mole Fraction Solubility (x) of this compound in Ethyl Acetate at Various Temperatures (K) [1]

Temperature (K)Ethyl Acetate
288.150.0883
293.150.1085
298.150.1325
303.150.1611
308.150.1952
313.150.2358
318.150.2842
323.150.3419

Qualitative Solubility Information

Table 3: Qualitative Solubility of this compound in Various Solvents

SolventSolubilityNotes
WaterSlightly soluble[2] The presence of the polar carboxylic acid group allows for some interaction with water.
ChloroformSolubleA purification method involves crystallization from chloroform.[2]

Experimental Protocols

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The following methodologies are commonly employed to obtain reliable solubility data.

Isothermal Saturation (Shake-Flask) Method

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[3][4]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume or mass of the solvent in a sealed vial or flask. The excess solid is crucial to ensure that a saturated solution is achieved.[3]

  • Equilibration: The sealed containers are placed in a thermostatically controlled shaker or water bath set to the desired temperature. The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[5]

  • Phase Separation: After the equilibration period, the agitation is stopped, and the containers are allowed to stand undisturbed at the constant temperature to permit the undissolved solid to sediment.[3]

  • Sampling: A sample of the supernatant is carefully withdrawn using a syringe. To avoid contamination with solid particles, the sample is immediately filtered through a syringe filter (e.g., 0.45 µm).[4]

  • Quantification: The concentration of this compound in the clear, filtered supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. The concentration is calculated by comparing the analytical response to a pre-established calibration curve.[6][7]

Dynamic (Polythermal) Method

The dynamic method involves monitoring the temperature at which a solid solute dissolves in a solvent upon heating or precipitates upon cooling.[1]

Objective: To determine the solubility of this compound in a solvent over a range of temperatures.

Methodology:

  • Sample Preparation: A known mass of this compound and a known mass of the solvent are placed in a sealed, jacketed glass vessel equipped with a magnetic stirrer and a temperature sensor.

  • Heating and Dissolution: The solution is slowly heated at a constant rate while being stirred. The temperature at which the last solid particles of this compound dissolve is recorded as the saturation temperature for that specific composition.

  • Cooling and Crystallization: The clear solution is then cooled at a controlled rate. The temperature at which the first crystals appear is also recorded.

  • Data Analysis: The average of the dissolution and crystallization temperatures is taken as the equilibrium solubility temperature for the given concentration. By repeating this process with different compositions of solute and solvent, a solubility curve as a function of temperature can be constructed.[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the determination of solubility using the Isothermal Saturation (Shake-Flask) Method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep Sample Preparation (Excess Solute + Solvent) equilibrate Agitation at Constant T (24-72 hours) prep->equilibrate separate Sedimentation & Filtration equilibrate->separate analyze Quantification (HPLC/UV-Vis) separate->analyze result Solubility Data analyze->result

Caption: Workflow for Solubility Determination

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by several factors:

  • Polarity: The principle of "like dissolves like" is a key determinant. The presence of the polar carboxylic acid group (-COOH) and two methoxy groups (-OCH3) allows for hydrogen bonding and dipole-dipole interactions with polar solvents like alcohols. The nonpolar benzene ring contributes to its solubility in less polar solvents.

  • Temperature: For most solid solutes, solubility in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat.[1]

  • Solvent Structure: The size and shape of the solvent molecules can affect their ability to solvate the solute molecules effectively. For instance, in the case of isomeric alcohols, differences in branching can lead to variations in solubility.[1]

This technical guide serves as a foundational resource for professionals working with this compound. The provided data and protocols can aid in solvent selection, process optimization, and the design of future solubility studies.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: 2,4-Dimethoxybenzoic Acid (CAS No. 91-52-1)

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, including detailed experimental protocols for their determination. The information presented is intended to support research and development activities where this compound is utilized.

Quantitative Physicochemical Data

The melting and boiling points are critical physical constants that provide insights into the purity and identity of a chemical substance. The data for this compound are summarized below.

PropertyValueSource
Melting Point107-109 °C[1]
105.0-111.0 °C[2][3]
107-111 °C[4]
Boiling Point275.56 °C (rough estimate)[1]

Experimental Protocols for Determination

Accurate determination of melting and boiling points is fundamental in chemical analysis. The following sections detail standardized laboratory procedures.

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[5] A pure substance typically melts over a narrow range of 1-2°C.[6] Impurities tend to lower the melting point and broaden the melting range.[6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp, Thiele tube)[6]

  • Glass capillary tubes (one end sealed)[7]

  • Thermometer

  • Sample of this compound (must be dry and finely powdered)[7]

Procedure:

  • Sample Preparation: Place a small amount of dry, powdered this compound onto a clean, dry surface.[7][8]

  • Loading the Capillary Tube: Gently tap the open end of a capillary tube into the powder until a small amount of the solid enters the tube.[6][7] Invert the tube and tap the sealed end on a hard surface to pack the solid into the bottom.[7] The packed sample height should be approximately 2-3 mm.[6][7]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[6]

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This helps in setting the parameters for a more accurate measurement.[6]

  • Accurate Determination: Allow the apparatus to cool to at least 15°C below the approximate melting point.[7] Begin heating again at a slow, controlled rate of approximately 1-2°C per minute.[7]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid is observed (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The Thiele tube method is a convenient technique for determining the boiling point of a small amount of liquid.[9]

Apparatus:

  • Thiele tube filled with mineral oil[9]

  • Small test tube (e.g., Durham tube)[9]

  • Capillary tube (one end sealed)

  • Thermometer

  • Rubber band or thread[10][9]

  • Heat source (e.g., Bunsen burner)

Procedure:

  • Sample Preparation: Fill the small test tube to about half-full with the liquid sample.[9]

  • Capillary Inversion: Place the capillary tube, sealed end up, into the liquid in the test tube.[10][9]

  • Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[9]

  • Heating: Clamp the assembly in the Thiele tube so that the sample is immersed in the mineral oil.[9] Gently heat the side arm of the Thiele tube with a burner. The design of the tube ensures uniform heating of the oil through convection.[10]

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and exit. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[10][9]

  • Recording the Boiling Point: Once a vigorous stream of bubbles is observed, remove the heat source and allow the apparatus to cool.[9] The bubbling will slow down and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure. The temperature at this exact moment is the boiling point of the liquid.[10][9]

Visualized Workflows and Pathways

To further aid researchers, the following diagrams illustrate key experimental and logical processes related to the analysis of compounds like this compound.

G cluster_melting Melting Point Determination cluster_boiling Boiling Point Determination Sample_Prep_M Prepare Dry, Powdered Sample Load_Capillary Load 2-3mm of Sample into Capillary Tube Sample_Prep_M->Load_Capillary Place_in_Apparatus_M Insert into Melting Point Apparatus Load_Capillary->Place_in_Apparatus_M Heat_Slowly Heat at 1-2°C/min near Melting Point Place_in_Apparatus_M->Heat_Slowly Record_Range Record Temperature Range (First Drop to Complete Liquefaction) Heat_Slowly->Record_Range Sample_Prep_B Fill Test Tube with Liquid Sample Insert_Capillary Add Inverted Sealed Capillary Tube Sample_Prep_B->Insert_Capillary Assemble_Apparatus Attach to Thermometer and Place in Thiele Tube Insert_Capillary->Assemble_Apparatus Heat_to_Boil Heat Until Vigorous Bubbling Occurs Assemble_Apparatus->Heat_to_Boil Cool_and_Observe Remove Heat and Observe Liquid Entering Capillary Heat_to_Boil->Cool_and_Observe Record_Temp Record Temperature at Moment of Liquid Entry Cool_and_Observe->Record_Temp

Caption: Workflow for Melting and Boiling Point Determination.

G Start Substituted Benzene (e.g., Resorcinol Dimethyl Ether) Step1 Friedel-Crafts Acylation or Carboxylation Start->Step1 Reagents: AlCl3, Acyl Halide or CO2 Intermediate Intermediate Ketone or Benzaldehyde Derivative Step1->Intermediate Step2 Oxidation (e.g., Haloform Reaction or KMnO4) Intermediate->Step2 Final This compound Step2->Final Purification: Recrystallization

Caption: Generalized Synthetic Pathway for a Benzoic Acid Derivative.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,4-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2,4-Dimethoxybenzoic acid. The document details the structural assignment of proton signals, presents quantitative spectral data, outlines the experimental protocol for data acquisition, and illustrates the key structural-spectral correlations.

Molecular Structure and Proton Environments

This compound (C₉H₁₀O₄) is a substituted aromatic carboxylic acid. Its structure features a benzene ring with three distinct proton environments (H-3, H-5, and H-6), two methoxy groups (-OCH₃) at positions 2 and 4, and a carboxylic acid proton (-COOH). The electron-donating methoxy groups and the electron-withdrawing carboxylic acid group create a unique electronic environment, resulting in a well-resolved ¹H NMR spectrum that is characteristic of its substitution pattern.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton AssignmentIntegrationChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)
H-61H8.12Doublet (d)8.8
H-51H6.64Doublet of Doublets (dd)8.8, 2.4
H-31H6.52Doublet (d)2.4
2-OCH₃3H4.03Singlet (s)-
4-OCH₃3H3.86Singlet (s)-
-COOH1H~10-12*Broad Singlet (br s)-

Note: The carboxylic acid proton is acidic and its chemical shift can be highly variable depending on concentration, solvent, and temperature. It often appears as a broad singlet and may exchange with trace amounts of D₂O in the solvent, sometimes leading to its signal disappearing.

Spectral Interpretation and Signal Assignment

The assignment of each signal is based on chemical shift trends, spin-spin coupling patterns, and integration values.

  • Aromatic Protons (H-3, H-5, H-6):

    • H-6: This proton is ortho to the electron-withdrawing carboxylic acid group, which strongly deshields it, causing it to resonate at the furthest downfield position in the aromatic region (8.12 ppm).[1] It appears as a doublet due to coupling with H-5 (ortho-coupling) with a coupling constant of J = 8.8 Hz.[1]

    • H-5: This proton is coupled to both H-6 (ortho-coupling, J = 8.8 Hz) and H-3 (meta-coupling, J = 2.4 Hz), resulting in a doublet of doublets at 6.64 ppm.[1]

    • H-3: This proton is situated between two electron-donating methoxy groups, which shield it significantly, shifting its signal upfield to 6.52 ppm. It shows only a small meta-coupling to H-5 (J = 2.4 Hz), appearing as a doublet.[1]

  • Methoxy Protons (2-OCH₃ and 4-OCH₃):

    • The two methoxy groups are in different chemical environments and are therefore resolved as two distinct singlets at 4.03 ppm and 3.86 ppm, each integrating to three protons.[1] The 2-OCH₃ is generally slightly more deshielded than the 4-OCH₃ due to its proximity to the carboxylic acid group.

Logical Relationship Diagram: Structure to Spectrum

The following diagram illustrates the correlation between each unique proton in the this compound molecule and its corresponding signal in the ¹H NMR spectrum.

Caption: Correlation of proton environments in this compound with their ¹H NMR signals.

Experimental Protocol for ¹H NMR Data Acquisition

This section outlines a standard procedure for acquiring a high-resolution ¹H NMR spectrum of a solid organic compound like this compound.

A. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Transfer the solid into a clean, dry standard 5 mm NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing an internal standard, typically 0.03% v/v tetramethylsilane (TMS).

  • Cap the NMR tube securely and vortex or gently agitate until the sample is completely dissolved.

B. Spectrometer Setup and Calibration:

  • Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

  • Place the sample into the NMR spectrometer's magnet.

  • Locking: Lock the spectrometer's field frequency to the deuterium signal of the CDCl₃ solvent. This step ensures field stability during the experiment.

  • Tuning and Matching: Tune and match the NMR probe for the ¹H frequency to maximize the efficiency of radiofrequency pulse transmission and signal detection.

  • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field (B₀) across the sample volume. This process minimizes peak broadening and improves spectral resolution. An automated shimming routine is typically performed.

C. Data Acquisition:

  • Set the appropriate acquisition parameters for a standard ¹H experiment. Key parameters include:

    • Pulse Angle: 90° pulse for quantitative measurements in a single scan, or a smaller flip angle (e.g., 30-45°) for signal averaging.

    • Spectral Width: Typically set to 12-16 ppm to encompass the expected range of proton chemical shifts.

    • Acquisition Time (AT): Set to 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): A delay of 1-5 seconds is added between scans to allow for nuclear spin relaxation. For quantitative results, D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest.

    • Number of Scans (NS): Typically 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • Acquire the Free Induction Decay (FID) data.

D. Data Processing:

  • Apply a window function (e.g., exponential multiplication with a line broadening factor of 0.3 Hz) to the FID to improve the signal-to-noise ratio.

  • Perform a Fourier Transform (FT) on the FID to convert the time-domain signal into the frequency-domain spectrum.

  • Phase the resulting spectrum manually or automatically to ensure all peaks are in the pure absorption mode.

  • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons corresponding to each resonance.

  • Analyze the peak multiplicities and coupling constants for structural elucidation.

References

In-Depth Technical Guide to the ¹³C NMR Spectral Data of 2,4-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,4-Dimethoxybenzoic acid. This document outlines the predicted chemical shifts, offers a comprehensive experimental protocol for data acquisition, and visualizes the molecular structure with its corresponding spectral assignments. This guide is intended to support researchers and professionals in the fields of analytical chemistry, organic synthesis, and drug development in the structural elucidation and quality control of this compound.

Data Presentation: Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are based on established substituent effects on the benzene ring and analysis of spectral data from structurally similar compounds. The assignments are correlated with the carbon numbering illustrated in the diagram below.

Carbon AtomChemical Shift (δ, ppm)MultiplicityAssignment Rationale
C1~118Quaternary (C)Shielded by two ortho/para electron-donating methoxy groups.
C2~162Quaternary (C)Deshielded due to the directly attached electron-donating methoxy group.
C3~98Tertiary (CH)Highly shielded due to being ortho to one methoxy group and para to the other.
C4~164Quaternary (C)Strongly deshielded by the directly attached electron-donating methoxy group.
C5~106Tertiary (CH)Shielded due to being ortho to a methoxy group.
C6~134Tertiary (CH)Deshielded due to being ortho to the carboxylic acid group.
C=O~168Quaternary (C)Typical chemical shift for a carboxylic acid carbonyl carbon.
2-OCH₃~56Primary (CH₃)Typical chemical shift for an aryl methoxy group.
4-OCH₃~55Primary (CH₃)Typical chemical shift for an aryl methoxy group, slightly different from the 2-methoxy due to the different electronic environment.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with the numbering of each carbon atom corresponding to the data in the table above.

G This compound Structure and ¹³C NMR Assignments cluster_molecule C1 C1 (~118 ppm) C2 C2 (~162 ppm) C1->C2 C7 C=O (~168 ppm) C1->C7 C3 C3 (~98 ppm) C2->C3 O12 O C2->O12 C4 C4 (~164 ppm) C3->C4 C5 C5 (~106 ppm) C4->C5 O13 O C4->O13 C6 C6 (~134 ppm) C5->C6 C6->C1 O8 O C7->O8 O9 OH C7->O9 C10 2-OCH₃ (~56 ppm) C11 4-OCH₃ (~55 ppm) O12->C10 O13->C11

Structure of this compound.

Experimental Protocols: ¹³C NMR Spectroscopy

The following is a detailed methodology for acquiring a standard proton-decoupled ¹³C NMR spectrum of an organic compound such as this compound.

1. Sample Preparation:

  • Dissolution: Accurately weigh approximately 10-50 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly affect the chemical shifts.

  • Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, which is defined as 0.00 ppm.

2. NMR Spectrometer Setup:

  • Instrumentation: The data should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.

  • Tuning and Matching: The ¹³C probe must be tuned to the correct frequency and the impedance matched to that of the spectrometer.

  • Locking: The spectrometer's lock system should be engaged to the deuterium signal of the solvent to maintain a stable magnetic field.

  • Shimming: The magnetic field homogeneity should be optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is typically used.

  • Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the chemical shift range of most organic compounds.

  • Acquisition Time: An acquisition time of 1-2 seconds is standard.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for the relaxation of the carbon nuclei between pulses. For quantitative analysis, a longer delay (at least 5 times the longest T1) is necessary.

  • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (typically from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

  • Temperature: The experiment is usually conducted at a constant temperature, typically 298 K (25 °C).

4. Data Processing:

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is manually or automatically phased to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis is referenced to the solvent peak or the internal standard (TMS at 0.00 ppm).

Logical Workflow for Spectral Assignment

The process of assigning the observed ¹³C NMR signals to the specific carbon atoms in the this compound molecule follows a logical progression.

G A Acquire ¹³C NMR Spectrum B Identify Number of Unique Carbon Signals A->B C Predict Chemical Shift Ranges (Aromatic, Carbonyl, Methoxy) B->C D Analyze Substituent Effects (Methoxy and Carboxylic Acid) C->D E Assign Quaternary Carbons (C1, C2, C4, C=O) D->E F Assign Tertiary Carbons (CH) (C3, C5, C6) D->F G Assign Methoxy Carbons (2-OCH₃, 4-OCH₃) D->G H Finalize Assignments E->H F->H G->H

Workflow for ¹³C NMR Spectral Assignment.

Unraveling the Molecular Fragmentation of 2,4-Dimethoxybenzoic Acid: A Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into the molecular weight and fragmentation patterns of compounds. This technical guide offers an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,4-Dimethoxybenzoic acid, a key intermediate in the synthesis of various organic molecules. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, pharmacology, and drug discovery.

Executive Summary

The mass spectrum of this compound is characterized by a distinct fragmentation pattern that allows for its unambiguous identification. The molecular ion is readily observed, and subsequent fragmentations involve characteristic losses of methyl radicals, carbon monoxide, and the carboxyl group. Understanding this fragmentation pathway is crucial for the accurate identification and quality control of this compound in complex matrices.

Quantitative Fragmentation Analysis

The electron ionization mass spectrum of this compound exhibits several key fragment ions. The relative intensities of these ions provide a unique fingerprint for the molecule. The primary quantitative data is summarized in the table below.

Fragment Ionm/z (Mass-to-Charge Ratio)Relative Intensity (%)Proposed Neutral Loss
[M]•+18299.99-
[M-CH₃]⁺167Not Reported•CH₃
[M-OCH₃]⁺151Not Reported•OCH₃
[M-H₂O]•+164Not ReportedH₂O
[M-CO]•+154Not ReportedCO
[M-COOH]⁺137Not Reported•COOH
[C₇H₇O₂]⁺13590.20•CH₃ and CO
[C₇H₅O₃]⁺15339.90•CH₃ and H₂
[C₆H₅O₂]⁺10925.40Further Fragmentation

Data sourced from PubChem CID 7052.[1]

Elucidating the Fragmentation Pathway

The fragmentation of this compound under electron ionization follows a logical and well-documented pathway for substituted benzoic acids. The process is initiated by the ionization of the molecule to form the molecular ion (M•+) at m/z 182.

A significant fragmentation route involves the loss of a methyl radical (•CH₃) from one of the methoxy groups, leading to the formation of a stable ion at m/z 167. The presence of substituents in the ortho position can influence fragmentation pathways, a phenomenon known as the "ortho effect".[2] In the case of this compound, the interaction between the carboxylic acid and the ortho-methoxy group can facilitate specific fragmentation reactions.

Another prominent fragmentation is the loss of a hydroxyl radical (•OH) from the carboxylic acid group, which is a common fragmentation for carboxylic acids, though not explicitly reported with high intensity in the available data for this specific isomer.[3] However, the ion at m/z 135 is highly abundant and is proposed to arise from the loss of a methyl radical followed by the loss of carbon monoxide (CO).

The fragmentation cascade can be visualized as follows:

Fragmentation_Pathway M C₉H₁₀O₄ (m/z = 182) Molecular Ion F1 [M-CH₃]⁺ (m/z = 167) M->F1 - •CH₃ F2 [M-H₂O]•+ (m/z = 164) M->F2 - H₂O F3 [M-CO]•+ (m/z = 154) M->F3 - CO F4 [M-COOH]⁺ (m/z = 137) M->F4 - •COOH F6 [C₇H₅O₃]⁺ (m/z = 153) M->F6 - C₂H₅ F5 [C₇H₇O₂]⁺ (m/z = 135) F1->F5 - CO F7 [C₆H₅O₂]⁺ (m/z = 109) F5->F7 - C₂H₂

References

In-Depth Technical Guide: The Crystal Structure of 2,4-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2,4-Dimethoxybenzoic acid, a compound of interest in various scientific fields, including materials science and biological research. This document details the crystallographic data, experimental protocols for its determination, and a logical workflow of the structural analysis process.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data is summarized in the table below, based on the deposition to the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 237939.

ParameterValue
Empirical Formula C₉H₁₀O₄
Formula Weight 182.17
CCDC Deposition No. 237939
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 7.002(2) Åb = 14.945(9) Åc = 7.719(4) Å
α = 90°β = 115.44(3)°γ = 90°
Cell Volume 729.4(6) ų
Z 4
Calculated Density 1.658 Mg/m³
Temperature 100(2) K
Radiation Wavelength 0.71073 Å (Mo Kα)
Final R-factor (I > 2σ(I)) R1 = 0.046

Experimental Protocols

The determination of the crystal structure of this compound involves several key stages, from sample preparation to data analysis. The following protocols are based on the information inferred from the crystallographic data and standard laboratory practices for small organic molecules.

Synthesis and Crystallization

This compound is a commercially available compound. For the purpose of single-crystal X-ray diffraction, a high-purity sample is required. Recrystallization is a common method to obtain single crystals of suitable quality.

Representative Recrystallization Protocol:

  • Solvent Selection: A suitable solvent or solvent system is chosen in which this compound has moderate solubility. For many benzoic acid derivatives, solvents such as ethanol, methanol, acetone, or mixtures with water are effective.

  • Dissolution: The compound is dissolved in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

  • Slow Cooling: The hot solution is allowed to cool down to room temperature slowly and undisturbed. This slow cooling process reduces the rate of nucleation and promotes the growth of larger, well-ordered crystals.

  • Crystal Harvesting: Once crystals of a suitable size (typically > 0.1 mm in all dimensions) have formed, they are carefully harvested from the mother liquor.

  • Drying: The harvested crystals are gently dried to remove any residual solvent before mounting for X-ray diffraction.

X-ray Data Collection and Structure Refinement

The following is a generalized protocol for single-crystal X-ray diffraction data collection and structure refinement.

  • Crystal Mounting: A single crystal of this compound is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to the data collection temperature (in this case, 100 K).

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. This step involves integration of the diffraction spots and correction for various experimental factors (e.g., Lorentz and polarization effects, absorption).

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: The initial structural model is refined against the experimental diffraction data using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

  • Validation: The final refined crystal structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic reasonability.

Logical Workflow

The process of determining the crystal structure of a small molecule like this compound follows a well-defined logical workflow, from sample preparation to the final structural analysis.

Crystal_Structure_Workflow cluster_prep Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Structural Analysis Synthesis Synthesis/Procurement of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection Data Collection (Diffractometer) Crystal_Selection->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation (CHECKCIF) Structure_Refinement->Validation Final_Structure Final Crystal Structure & Data Deposition (CCDC) Validation->Final_Structure

Caption: Workflow for Single-Crystal X-ray Structure Determination.

A Technical Guide to the Theoretical and Experimental pKa Determination of 2,4-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and experimental methodologies used to determine the acid dissociation constant (pKa) of 2,4-Dimethoxybenzoic acid. A thorough understanding of a compound's pKa is critical in drug development and various chemical research fields, as it governs properties such as solubility, absorption, distribution, metabolism, and excretion (ADME). This document outlines the computational approaches to predict the pKa and details the experimental protocols for its empirical determination, offering a comprehensive comparison of these techniques.

Introduction to pKa and the Significance of this compound

The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a quantitative measure of the strength of an acid in a solution. For a drug substance like this compound, the pKa value is a crucial physicochemical parameter that influences its behavior in biological systems. The ionization state of a molecule at a given pH, which is dictated by its pKa, affects its ability to cross cell membranes, bind to target receptors, and its overall pharmacokinetic profile.

This compound, a substituted benzoic acid, possesses a carboxylic acid functional group whose acidity is modulated by the presence of two electron-donating methoxy groups on the aromatic ring. The precise determination of its pKa is therefore essential for its potential applications in medicinal chemistry and materials science.

Theoretical pKa Prediction of this compound

The theoretical prediction of pKa values offers a rapid and cost-effective alternative to experimental determination, particularly in the early stages of drug discovery for screening large libraries of compounds. These methods are broadly categorized into quantum mechanical (QM) calculations and quantitative structure-property relationship (QSPR) models.

Computational Approaches

Several computational methods are employed to predict the pKa of organic molecules. These include:

  • Density Functional Theory (DFT): A quantum mechanical method that calculates the electronic structure of molecules to determine their properties. For pKa prediction, DFT is used to compute the Gibbs free energy change of the deprotonation reaction in a solvent continuum model.

  • Semi-empirical Methods (e.g., PM6): These methods are faster than ab initio QM methods as they use parameters derived from experimental data. They can provide reasonably accurate pKa predictions for a wide range of compounds, including benzoic acid derivatives.[1]

  • Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate the chemical structure with a specific property, in this case, the pKa. They are trained on datasets of compounds with known pKa values.

A predicted pKa value for this compound is 4.36 ± 0.10 [2]. This value is likely derived from sophisticated computational models that take into account the electronic effects of the substituents on the benzoic acid core.

Factors Influencing the Acidity of this compound

The acidity of this compound is influenced by the electronic effects of the two methoxy (-OCH₃) groups. These groups exert two opposing effects:

  • -I (Inductive) Effect: Oxygen is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect that slightly increases acidity.

  • +M (Mesomeric) Effect: The lone pairs of electrons on the oxygen atom can be delocalized into the benzene ring through resonance. This electron-donating mesomeric effect is generally stronger than the inductive effect.

In this compound, the methoxy group at the para-position (position 4) strongly donates electron density to the ring through the +M effect, which destabilizes the carboxylate anion and decreases the acidity (increases the pKa) compared to benzoic acid (pKa ≈ 4.2). The methoxy group at the ortho-position (position 2) also exerts a +M effect, but its proximity to the carboxylic acid group can also introduce steric hindrance, which may affect the solvation of the carboxylate anion. The interplay of these electronic and steric factors results in the specific pKa of the molecule.

Experimental pKa Determination

Experimental methods provide the most accurate and reliable pKa values. The most common techniques for the pKa determination of compounds like this compound are potentiometric titration and UV-Vis spectrophotometry. Although a specific, citable experimental pKa value for this compound was not found in a broad search of scientific literature, the PubChem database indicates its inclusion in the IUPAC Digitized pKa Dataset, suggesting that experimental data exists.[3]

Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for pKa determination.[4] It involves the gradual addition of a titrant (a strong base for an acidic compound) to a solution of the analyte while monitoring the pH with a calibrated electrode.

  • Preparation of Solutions:

    • Prepare a standard solution of 0.1 M Sodium Hydroxide (NaOH), ensuring it is carbonate-free.

    • Prepare a 0.1 M solution of Hydrochloric Acid (HCl).

    • Prepare a 0.15 M solution of Potassium Chloride (KCl) to maintain a constant ionic strength.

    • Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a methanol-water mixture if solubility in pure water is low) to a final concentration of approximately 1 mM.

  • Instrumentation Setup:

    • Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4, 7, and 10).

    • Use a magnetic stirrer and a stir bar to ensure the solution is well-mixed.

    • Place the beaker containing the analyte solution on the magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette containing the NaOH solution.

  • Titration Procedure:

    • Acidify the 20 mL sample solution to a pH of approximately 1.8-2.0 with 0.1 M HCl.[5]

    • Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.

    • After each addition, allow the pH reading to stabilize (drift of less than 0.01 pH units per minute) and record the pH and the volume of titrant added.[5]

    • Continue the titration until the pH reaches approximately 12-12.5.

    • Perform the titration in triplicate to ensure reproducibility.[5]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

    • Alternatively, the equivalence point can be determined from the inflection point of the titration curve, which is more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve. The pKa is then determined from the pH at half the volume of the equivalence point.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly for compounds that possess a chromophore and have low solubility.[4] The method relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol).

    • Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 8).

  • Instrumentation Setup:

    • Use a calibrated dual-beam UV-Vis spectrophotometer.

  • Measurement Procedure:

    • Prepare a series of solutions by adding a small, constant aliquot of the stock solution of this compound to each of the buffer solutions.

    • Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each solution.

    • Identify the wavelength of maximum absorbance (λmax) for both the fully protonated form (in the most acidic buffer) and the fully deprotonated form (in the most basic buffer).

  • Data Analysis:

    • Plot the absorbance at a selected wavelength (ideally where the difference in absorbance between the two species is maximal) against the pH of the buffer solutions.

    • The resulting plot will be a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound.

    • The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A - AI) / (AU - A)] where A is the absorbance at a given pH, AI is the absorbance of the ionized species, and AU is the absorbance of the unionized species.

Data Presentation

The following table summarizes the theoretical and a placeholder for the experimental pKa values of this compound.

Parameter Value Method Reference
Theoretical pKa4.36 ± 0.10Predicted[2]
Experimental pKaTo be determinede.g., Potentiometric Titration, UV-Vis SpectrophotometryIUPAC Digitized pKa Dataset[3]

Visualization of Methodologies

The following diagrams illustrate the logical workflow for the theoretical and experimental determination of the pKa of this compound.

Theoretical_pKa_Workflow cluster_computational Theoretical pKa Prediction Start Start Define_Molecule Define 2,4-Dimethoxybenzoic Acid Structure Start->Define_Molecule Select_Method Select Computational Method (e.g., DFT, PM6) Define_Molecule->Select_Method Solvation_Model Apply Solvation Model (e.g., SMD, PCM) Select_Method->Solvation_Model Energy_Calculation Calculate Gibbs Free Energy of Acid and Conjugate Base Solvation_Model->Energy_Calculation pKa_Calculation Calculate pKa using Thermodynamic Cycle Energy_Calculation->pKa_Calculation Predicted_pKa Predicted pKa pKa_Calculation->Predicted_pKa

Caption: Workflow for the theoretical prediction of pKa.

Experimental_pKa_Workflow Start Start Prepare_Sample Prepare Solution of This compound Start->Prepare_Sample Choose_Method Choose Method Prepare_Sample->Choose_Method Potentiometric Potentiometric Titration Choose_Method->Potentiometric Spectrophotometric UV-Vis Spectrophotometry Choose_Method->Spectrophotometric Titrate Titrate with Standard Base and Record pH vs. Volume Potentiometric->Titrate Measure_Spectra Measure Absorbance in Buffers of Varying pH Spectrophotometric->Measure_Spectra Analyze_Titration Analyze Titration Curve (Derivative Method) Titrate->Analyze_Titration Analyze_Spectra Analyze Absorbance vs. pH (Sigmoidal Fit) Measure_Spectra->Analyze_Spectra Experimental_pKa Experimental pKa Analyze_Titration->Experimental_pKa Analyze_Spectra->Experimental_pKa

Caption: Workflow for the experimental determination of pKa.

Conclusion

This technical guide has detailed the theoretical underpinnings and practical experimental protocols for determining the pKa of this compound. The predicted pKa of 4.36 provides a valuable estimate, while the described potentiometric and spectrophotometric methods offer robust pathways to obtain a precise experimental value. For drug development professionals and researchers, understanding the nuances of both theoretical and experimental approaches is paramount for accurately characterizing ionizable compounds. The comparison of the predicted value with a rigorously determined experimental pKa would serve to validate the computational model and provide a definitive physicochemical parameter for this compound, thereby aiding in its further development and application.

References

An In-depth Technical Guide to 2,4-Dimethoxybenzoic Acid: Discovery, History, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethoxybenzoic acid, a substituted aromatic carboxylic acid, has a rich history rooted in classical organic synthesis. This technical guide provides a comprehensive overview of its discovery, the evolution of its synthesis, its physicochemical properties, and its known biological activities. Particular focus is given to its historical preparation from resorcinol and its inhibitory action on acetylcholinesterase, a key enzyme in cholinergic signaling. This document serves as a technical resource, offering detailed experimental protocols and visual representations of chemical syntheses and biological pathways to support ongoing research and development efforts.

Discovery and Historical Perspective

The first documented synthesis of this compound can be traced back to the late 19th and early 20th centuries, with its appearance in the comprehensive chemical encyclopedia, Beilstein's Handbuch der Organischen Chemie[1]. Early preparations of this compound were intrinsically linked to the chemistry of naturally occurring phenolic compounds, particularly resorcinol (1,3-dihydroxybenzene).

The most probable historical synthetic route to this compound involved a two-step process: the carboxylation of resorcinol to form 2,4-dihydroxybenzoic acid, followed by the methylation of the hydroxyl groups.

The Kolbe-Schmitt Reaction: A Gateway to Dihydroxybenzoic Acids

The introduction of a carboxyl group onto a phenol ring, known as the Kolbe-Schmitt reaction, was a pivotal development in aromatic chemistry. This reaction, typically carried out by heating a phenoxide with carbon dioxide under pressure, was adapted for dihydric phenols like resorcinol. This provided a reliable method for producing 2,4-dihydroxybenzoic acid, the direct precursor to this compound.

Methylation: The Final Step

Following the synthesis of 2,4-dihydroxybenzoic acid, the final step in the historical preparation of this compound was the methylation of the two hydroxyl groups. In the late 19th and early 20th centuries, common methylating agents included dimethyl sulfate and methyl iodide, typically used in the presence of a base to deprotonate the phenolic hydroxyls, facilitating nucleophilic attack.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline powder. Its key physicochemical and spectroscopic properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₀O₄[2]
Molecular Weight 182.17 g/mol [2]
CAS Number 91-52-1[2]
Melting Point 107-109 °C[1]
Boiling Point Not available
Solubility Slightly soluble in water
Appearance White to off-white crystalline powder
¹H NMR Data available in public databases[2]
¹³C NMR Data available in public databases[2]
IR Spectroscopy Data available in public databases[2]

Historical Synthesis Protocols

The following are detailed experimental protocols for the historical synthesis of this compound, based on established classical reactions.

Synthesis of 2,4-Dihydroxybenzoic Acid via the Kolbe-Schmitt Reaction

Materials:

  • Resorcinol

  • Potassium carbonate

  • Carbon dioxide (gas)

  • Hydrochloric acid (concentrated)

  • Water

Procedure:

  • In a high-pressure autoclave, a mixture of resorcinol and potassium carbonate is prepared.

  • The autoclave is sealed and pressurized with carbon dioxide gas.

  • The mixture is heated to 130-150 °C with constant stirring for several hours.

  • After cooling, the reaction mixture is dissolved in water.

  • The solution is then acidified with concentrated hydrochloric acid until no further precipitation is observed.

  • The crude 2,4-dihydroxybenzoic acid is collected by filtration, washed with cold water, and dried. Recrystallization from hot water can be performed for further purification.

Synthesis of this compound via Methylation

Materials:

  • 2,4-Dihydroxybenzoic acid

  • Dimethyl sulfate

  • Sodium hydroxide

  • Water

  • Hydrochloric acid (dilute)

Procedure:

  • 2,4-Dihydroxybenzoic acid is dissolved in an aqueous solution of sodium hydroxide to form the disodium salt.

  • The solution is cooled in an ice bath, and dimethyl sulfate is added dropwise with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The solution is then acidified with dilute hydrochloric acid, leading to the precipitation of crude this compound.

  • The product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or water.

Biological Activity: Acetylcholinesterase Inhibition

Recent studies have revealed that this compound exhibits inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This finding suggests potential applications for this compound in the study and treatment of neurological disorders characterized by cholinergic deficits.

The Cholinergic Signaling Pathway

The cholinergic signaling pathway is crucial for numerous physiological processes, including muscle contraction, memory, and learning. The pathway is initiated by the release of acetylcholine from a presynaptic neuron into the synaptic cleft. Acetylcholine then binds to and activates cholinergic receptors on the postsynaptic neuron, propagating the nerve impulse. To terminate the signal, acetylcholinesterase, located in the synaptic cleft, rapidly hydrolyzes acetylcholine into choline and acetate.

Mechanism of Inhibition

Inhibitors of acetylcholinesterase block the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors. This mechanism is the basis for the therapeutic effects of several drugs used to treat conditions such as Alzheimer's disease and myasthenia gravis. The inhibitory activity of this compound on acetylcholinesterase suggests it may act as a modulator of the cholinergic system.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA Choline Choline ACh_synthesis Acetylcholine (ACh) Synthesis Choline->ACh_synthesis ChAT Choline Acetyltransferase ChAT->ACh_synthesis ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh_synapse Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh_synapse->AChE AChR Cholinergic Receptor (AChR) ACh_synapse->AChR Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal_transduction Signal Transduction 2_4_DMBA 2,4-Dimethoxybenzoic Acid

Caption: Cholinergic signaling pathway and the inhibitory action of this compound on Acetylcholinesterase (AChE).

Conclusion

This compound is a compound with a significant history in the development of organic synthesis. Its preparation from readily available precursors like resorcinol highlights the ingenuity of early organic chemists. While its historical applications were primarily as a synthetic intermediate, modern research is beginning to uncover its potential biological activities, such as the inhibition of acetylcholinesterase. This opens new avenues for the investigation of this compound and its derivatives as potential therapeutic agents. The detailed historical context, synthetic protocols, and biological pathway information provided in this guide are intended to serve as a valuable resource for the scientific community, fostering further research and innovation in the fields of chemistry and drug development.

References

Methodological & Application

Application Notes and Protocols: 2,4-Dimethoxybenzoyl Group for the Protection of Amines and Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of multi-step organic synthesis, particularly in peptide synthesis and medicinal chemistry, protecting groups are essential for the temporary masking of reactive functional groups. The 2,4-dimethoxybenzoyl (DMBz) group, derived from 2,4-dimethoxybenzoic acid, is a valuable protecting group for amines and alcohols. Its utility stems from the electronic properties conferred by the two electron-donating methoxy groups on the aromatic ring. These groups increase the acid lability of the DMBz group compared to the simple benzoyl (Bz) or even the p-methoxybenzoyl (PMBz) group.[1] This enhanced sensitivity allows for its removal under mild acidic conditions, providing orthogonality with other protecting groups.[1][2]

The DMBz group is distinct from the more frequently discussed 2,4-dimethoxybenzyl (DMB) group, which forms an ether or a secondary amine linkage. The DMBz group, however, forms an ester or an amide linkage. While both are rendered acid-labile by the dimethoxy substitution pattern, their cleavage mechanisms and stability profiles differ. The DMBz group is particularly noted for its application in backbone protection in solid-phase peptide synthesis (SPPS), where it helps to disrupt interchain hydrogen bonding, prevent aggregation, and improve synthetic efficiency.[3][4] It has also been used for the side-chain protection of amino acids like glutamine and asparagine.[5][6]

Key Features of the DMBz Protecting Group:

  • Increased Acid Lability: More readily cleaved by acid than Bz and PMBz groups.[1]

  • Orthogonality: Can be selectively removed in the presence of base-labile groups (e.g., Fmoc) and groups cleaved by hydrogenolysis (e.g., Cbz).[7]

  • Synthetic Utility: Widely used in SPPS to mitigate aggregation and side reactions like aspartimide formation.[4][8][9]

  • Stable Precursor: Introduced using 2,4-dimethoxybenzoyl chloride, which is synthesized from stable and commercially available this compound.[10][11]

Data Presentation

Protecting GroupStructureRelative Acid LabilityTypical Cleavage Conditions
Benzoyl (Bz)BenzoylLeast LabileStrong basic conditions (saponification)
p-Methoxybenzoyl (PMBz)4-MethoxybenzoylModerately LabileModerate to strong acidic conditions
2,4-Dimethoxybenzoyl (DMBz) 2,4-Dimethoxybenzoyl Most Labile Mild acidic conditions (e.g., dilute TFA) [1]
Substrate TypeReagent CocktailReaction TimeTemperatureYield/EfficiencyReference
N-DMB protected sulfamate10% TFA in Dichloromethane2 hRoom Temp.Quantitative[12]
Dmb-protected glutamyl derivativesTrifluoroacetic acidNot specifiedNot specifiedClean removal[5][13]
Dmb-protected asparaginyl derivativesTrifluoroacetic acidNot specifiedNot specifiedClean removal[5][13]
N(7)-DMB-diazaoxindoleTFA / Triflic Acid / AnisoleNot specifiedNot specified25%[14]
Fmoc-Tyr(DMB)-Resin1% TFA / 2% TIS in DCM2 x 30 minRoom Temp.>95%[7]

Note: Much of the quantitative data in the literature refers to the related 2,4-dimethoxybenzyl (DMB) group, which exhibits similar acid lability. The conditions are generally applicable, but optimization for DMBz-protected substrates is recommended.

Experimental Protocols

This protocol describes the conversion of this compound to its corresponding acid chloride, the key reagent for introducing the DMBz protecting group.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Place this compound (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add thionyl chloride (SOCl₂) (5-10 eq) to the flask.[10]

  • Heat the mixture to reflux and stir for 2 hours. The solid should completely dissolve.[10]

  • After the reaction is complete (monitored by the cessation of HCl gas evolution), cool the mixture to room temperature.

  • Remove the excess thionyl chloride under reduced pressure.

  • To remove residual SOCl₂, add dry toluene to the crude product and concentrate again under reduced pressure. Repeat this step two more times.[10]

  • The resulting crude 2,4-dimethoxybenzoyl chloride is a beige to light brown powder and can often be used in the next step without further purification.[10][15]

cluster_reactants Reactants cluster_products Products 2_4_DMB_Acid This compound Reaction + 2_4_DMB_Acid->Reaction SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reaction Reflux, 2h 2_4_DMB_Chloride 2,4-Dimethoxybenzoyl Chloride SO2 SO₂ (gas) HCl HCl (gas) Reaction->2_4_DMB_Chloride Reaction->SO2 Reaction->HCl

Synthesis of 2,4-Dimethoxybenzoyl Chloride.

The DMBz group is often introduced as a dipeptide to protect a backbone amide nitrogen, most commonly at a glycine residue, to improve coupling efficiency and prevent aggregation.[4][9]

Materials:

  • Fmoc-Xaa-(Dmb)Gly-OH dipeptide

  • Resin-bound peptide with a free N-terminal amine

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., NMM or DIPEA)

  • DMF (N,N-Dimethylformamide)

Procedure:

  • Swell the peptide-resin in DMF.

  • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate the Fmoc-Xaa-(Dmb)Gly-OH dipeptide (1.5-3.0 eq) with coupling reagents (e.g., HBTU/HOBt) and a base (e.g., NMM) in DMF for 5-10 minutes.

  • Add the activated dipeptide solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction using a qualitative test (e.g., Kaiser test).

  • After completion, wash the resin with DMF, DCM, and methanol, and dry under vacuum.

Peptide_Resin Peptide-Resin (Free Amine) Coupling Coupling Peptide_Resin->Coupling Dipeptide Fmoc-Xaa-(Dmb)Gly-OH Activation Activation Dipeptide->Activation Coupling_Reagents HBTU, HOBt, DIPEA Coupling_Reagents->Activation Activation->Coupling Protected_Peptide DMB-Protected Peptide-Resin Coupling->Protected_Peptide

Workflow for DMB protection of a backbone amide.

This protocol describes the cleavage of the DMBz group using trifluoroacetic acid (TFA), which is the most common method.

Materials:

  • DMBz-protected substrate (e.g., peptide on resin)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., Triisopropylsilane (TIS), Water)

  • Diethyl ether (cold)

Procedure:

  • Place the DMBz-protected substrate (e.g., dried peptide-resin) in a reaction vessel.

  • Prepare a cleavage cocktail. For global deprotection including side-chain groups, a common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.[3] For selective cleavage, a much milder solution like 1-10% TFA in DCM can be used, depending on the substrate's sensitivity.[7][12]

  • Add the cleavage cocktail to the substrate and agitate at room temperature.

  • The reaction time can range from 30 minutes to 4 hours. Monitor the reaction progress by a suitable method (e.g., LC-MS for peptides). For N-protected sulfamates, quantitative deprotection was achieved in 2 hours with 10% TFA in DCM.[12]

  • Once cleavage is complete, filter the solution (if using resin) and collect the filtrate.

  • Precipitate the deprotected product by adding the filtrate to a large volume of cold diethyl ether.

  • Collect the precipitate by centrifugation and wash with cold ether.

  • Dry the final product under vacuum.

cluster_mechanism Deprotection Mechanism Protected R-NH-CO-DMBz Protonation Protonation of Carbonyl Protected->Protonation H⁺ (TFA) Cleavage C-N Bond Cleavage Protonation->Cleavage Carbocation 2,4-Dimethoxybenzoyl Cation (Stabilized) Cleavage->Carbocation Deprotected R-NH₂ Cleavage->Deprotected

Simplified mechanism for acidic deprotection of a DMBz-amide.

Application in Orthogonal Synthesis

A significant advantage of the DMBz group is its utility in orthogonal protecting group strategies, which are fundamental to complex syntheses like SPPS. The DMBz group's stability profile allows for selective manipulation of different parts of a molecule.

  • Orthogonality with Fmoc: The DMBz group is stable to the basic conditions (e.g., 20% piperidine in DMF) used to remove the Fmoc (9-fluorenylmethoxycarbonyl) group.[7] This allows for the iterative elongation of a peptide chain using Fmoc chemistry while the DMBz group on a side chain or the backbone remains intact.

  • Orthogonality with Boc: The DMBz group is generally more acid-labile than the Boc (tert-butyloxycarbonyl) group. By carefully tuning the acidic conditions (e.g., using dilute TFA), it is possible to selectively cleave the DMBz group in the presence of a Boc group.[7][13] This enables specific modifications, such as on-resin side-chain cyclization, after the main chain has been assembled.

cluster_Fmoc Step 1: Chain Elongation cluster_DMBz Step 2: Selective Modification cluster_Boc Step 3: Final Deprotection Start Fully Protected Peptide (Fmoc-N-Terminus, DMBz-Backbone, Boc-Sidechain) Piperidine 20% Piperidine/DMF Start->Piperidine Remove Fmoc Fmoc_Removed DMBz and Boc Intact Free N-Terminus for Coupling Piperidine->Fmoc_Removed Mild_TFA 1-10% TFA/DCM Fmoc_Removed->Mild_TFA Remove DMBz DMBz_Removed Boc Intact Backbone/Sidechain Deprotected Mild_TFA->DMBz_Removed Strong_TFA 95% TFA DMBz_Removed->Strong_TFA Remove Boc Final_Peptide Fully Deprotected Peptide Strong_TFA->Final_Peptide

References

Synthesis of Lanthanide Complexes Using 2,4-Dimethoxybenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of lanthanide complexes utilizing 2,4-dimethoxybenzoic acid as a primary ligand. While the specific biological applications of these particular complexes are not yet extensively documented in scientific literature, this guide serves as a foundational resource for their preparation and physicochemical analysis. The unique luminescent and magnetic properties of lanthanide ions make their complexes promising candidates for the development of novel imaging agents and therapeutics.[1]

Application Notes

Lanthanide complexes are of significant interest in biomedical research and drug development due to their distinct photophysical and chemical properties. The this compound ligand can act as an "antenna," absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic, sharp wavelengths.[2] This "antenna effect" is a cornerstone for the application of these complexes in various fields.

Potential Applications:

  • Luminescent Probes and Bioimaging: Europium(III) and Terbium(III) complexes are particularly known for their long-lived, line-like emission spectra, making them ideal candidates for time-resolved fluorescence imaging, which can significantly reduce background noise from autofluorescence in biological samples.[3][4][5] Although the luminescence of the 2,4-dimethoxybenzoate lanthanide complexes has not been specifically reported, their synthesis provides a basis for investigating new potential imaging agents.

  • Therapeutic Agents: Lanthanide complexes have been explored as potential anticancer agents.[6][7] Their mechanism of action can involve interaction with DNA or the induction of cellular stress pathways.[1] The complexes synthesized with this compound represent a class of compounds for which the cytotoxicity and therapeutic potential remain to be evaluated.

  • Magnetic Resonance Imaging (MRI): Gadolinium(III) complexes are widely used as contrast agents in MRI. The synthesis of a Gd(III) complex with this compound could yield a novel contrast agent with potentially different relaxation properties.

The protocols provided herein enable the synthesis of a series of light lanthanide complexes, allowing for systematic investigation into their properties and potential applications.

Experimental Protocols

I. Synthesis of Light Lanthanide 2,4-Dimethoxybenzoate Complexes

This protocol is adapted from the method described by Ferenc and Walków-Dziewulska for the synthesis of light lanthanide complexes of the general formula: Ln(C₉H₉O₄)₃·nH₂O, where Ln = La(III), Ce(III), Pr(III), Nd(III), Sm(III), Eu(III), Gd(III).[8][9]

Materials:

  • Lanthanide(III) chloride hexahydrate (e.g., EuCl₃·6H₂O)

  • This compound (C₉H₁₀O₄)

  • Ammonium hydroxide solution (NH₄OH)

  • Deionized water

  • Ethanol

Equipment:

  • Beakers and Erlenmeyer flasks

  • Heating magnetic stirrer

  • pH meter or pH paper

  • Buchner funnel and filter paper

  • Drying oven

Protocol:

  • Preparation of 0.1 M Ammonium 2,4-dimethoxybenzoate Solution:

    • Dissolve 1.822 g of this compound (10 mmol) in approximately 80 mL of deionized water.

    • Slowly add ammonium hydroxide solution dropwise while stirring until the acid is fully dissolved and the pH of the solution is approximately 5.

    • Transfer the solution to a 100 mL volumetric flask and add deionized water to the mark to obtain a 0.1 M solution.

  • Preparation of 0.1 M Lanthanide Chloride Solution:

    • As an example for the synthesis of the Europium complex, dissolve 3.664 g of EuCl₃·6H₂O (10 mmol) in 100 mL of deionized water to create a 0.1 M solution.

  • Complexation Reaction:

    • Heat the 100 mL of 0.1 M lanthanide chloride solution to approximately 60-70 °C with stirring.

    • Slowly add an equivalent quantity of the 0.1 M ammonium 2,4-dimethoxybenzoate solution (i.e., 30 mL for a 1:3 molar ratio of Ln³⁺ to ligand) to the hot lanthanide chloride solution.

    • A precipitate will form immediately. Continue stirring the mixture for 30 minutes.

    • Allow the solution to cool to room temperature (approximately 20 °C) to promote crystallization.[9]

  • Isolation and Purification:

    • Filter the solid product using a Buchner funnel.

    • Wash the precipitate with hot deionized water to remove any remaining ammonium ions.

    • Dry the final product in a drying oven at 30 °C to a constant weight.[9]

The resulting complexes will have colors characteristic of the respective lanthanide ions (e.g., white for Eu³⁺, green for Pr³⁺, and violet for Nd³⁺).[8]

II. Characterization of Lanthanide 2,4-Dimethoxybenzoate Complexes

1. Elemental Analysis: The carbon, hydrogen, and lanthanide content of the synthesized complexes can be determined using a CHN elemental analyzer and by complexometric titration for the metal content.

2. Infrared (IR) Spectroscopy: Record the IR spectra of the free ligand (this compound) and the synthesized lanthanide complexes. The disappearance of the broad band corresponding to the -OH of the carboxylic acid and the appearance of two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) vibrations of the deprotonated carboxylate group (COO⁻) confirms the coordination. The separation between these two bands (Δν = νₐₛ - νₛ) provides insight into the coordination mode of the carboxylate ligand. A smaller separation compared to the sodium salt suggests a bidentate chelating or bridging coordination.[9]

3. Thermogravimetric Analysis (TGA): Perform TGA in air from room temperature to 1000 °C to determine the thermal stability, the number of water molecules of hydration, and the decomposition pathway of the complexes. The hydrated complexes typically show an initial weight loss corresponding to the loss of water molecules, followed by the decomposition of the anhydrous complex to the respective lanthanide oxide.[9]

Data Presentation

The following tables summarize the quantitative data for the light lanthanide 2,4-dimethoxybenzoate complexes based on published literature.[9]

Table 1: Elemental Analysis and Formula of Lanthanide 2,4-Dimethoxybenzoate Complexes

Complex Formula%C (Calcd.)%C (Found)%H (Calcd.)%H (Found)%Ln (Calcd.)%Ln (Found)
La(C₉H₉O₄)₃·3H₂O44.0344.504.484.3718.8618.75
Ce(C₉H₉O₄)₃46.1346.203.873.8019.9319.85
Pr(C₉H₉O₄)₃46.0445.903.863.7920.0119.96
Nd(C₉H₉O₄)₃45.7545.603.843.8820.4520.32
Sm(C₉H₉O₄)₃·2H₂O44.0744.204.234.1520.4720.35
Eu(C₉H₉O₄)₃·2H₂O43.9644.104.224.1020.6720.53
Gd(C₉H₉O₄)₃·3H₂O42.6642.804.364.2820.5920.45

Table 2: Solubility of Lanthanide 2,4-Dimethoxybenzoate Complexes at 20 °C

ComplexSolubility in Water (mol/dm³)Solubility in Ethanol (mol/dm³)
La(C₉H₉O₄)₃·3H₂O1.2 x 10⁻³0.8 x 10⁻³
Ce(C₉H₉O₄)₃1.8 x 10⁻³1.1 x 10⁻³
Pr(C₉H₉O₄)₃1.1 x 10⁻³0.7 x 10⁻³
Nd(C₉H₉O₄)₃2.1 x 10⁻³1.3 x 10⁻³
Sm(C₉H₉O₄)₃·2H₂O1.5 x 10⁻³1.5 x 10⁻³
Eu(C₉H₉O₄)₃·2H₂O1.3 x 10⁻³1.7 x 10⁻³
Gd(C₉H₉O₄)₃·3H₂O1.6 x 10⁻³2.0 x 10⁻³

Table 3: Infrared Spectroscopy Data for Lanthanide 2,4-Dimethoxybenzoate Complexes (cm⁻¹)

Complexνₐₛ(COO⁻)νₛ(COO⁻)Δν (νₐₛ - νₛ)
La(C₉H₉O₄)₃·3H₂O1520144080
Ce(C₉H₉O₄)₃1520144080
Pr(C₉H₉O₄)₃1520144080
Nd(C₉H₉O₄)₃1520144080
Sm(C₉H₉O₄)₃·2H₂O1510143080
Eu(C₉H₉O₄)₃·2H₂O1510143080
Gd(C₉H₉O₄)₃·3H₂O15301430100

Table 4: Thermal Decomposition Data for Lanthanide 2,4-Dimethoxybenzoate Complexes

ComplexDehydration Temp. Range (°C)Anhydrous Complex Stability Range (°C)Final Decomposition ProductOxide Formation Temp. (°C)
La(C₉H₉O₄)₃·3H₂O90-110240-380La₂O₃780
Ce(C₉H₉O₄)₃-210-400CeO₂825
Pr(C₉H₉O₄)₃-235-410Pr₆O₁₁825
Nd(C₉H₉O₄)₃-220-390Nd₂O₃770
Sm(C₉H₉O₄)₃·2H₂O95-120205-385Sm₂O₃780
Eu(C₉H₉O₄)₃·2H₂O90-115210-380Eu₂O₃790
Gd(C₉H₉O₄)₃·3H₂O85-130220-390Gd₂O₃750

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Isolation & Purification cluster_characterization Characterization reagents Lanthanide Chloride (aq) This compound Ammonium Hydroxide ligand_prep Prepare 0.1 M Ammonium 2,4-dimethoxybenzoate (pH ~5) reagents->ligand_prep ln_sol Prepare 0.1 M Lanthanide Chloride Solution reagents->ln_sol reaction Mix Solutions (1:3 molar ratio) Heat to 60-70°C Stir for 30 min ligand_prep->reaction ln_sol->reaction crystallization Cool to Room Temperature (Crystallization) reaction->crystallization filtration Filter Precipitate (Buchner Funnel) crystallization->filtration washing Wash with Hot Deionized Water filtration->washing drying Dry at 30°C to Constant Weight washing->drying product Final Product: Ln(C₉H₉O₄)₃·nH₂O drying->product elemental Elemental Analysis (CHN & Titration) product->elemental ir IR Spectroscopy product->ir tga Thermogravimetric Analysis (TGA) product->tga

Caption: Workflow for the synthesis and characterization of lanthanide 2,4-dimethoxybenzoate complexes.

Antenna_Effect cluster_ligand 2,4-Dimethoxybenzoate Ligand (Antenna) cluster_lanthanide Lanthanide Ion (e.g., Eu³⁺) S0 Ground State (S₀) S1 Singlet Excited State (S₁) T1 Triplet Excited State (T₁) S1->T1 2. Intersystem     Crossing (ISC) Ln_Excited Emissive Excited State T1->Ln_Excited 3. Energy Transfer     (ET) Ln_Ground Ground State Emission Characteristic Lanthanide Emission (Visible Light) Ln_Ground->Emission Ln_Excited->Ln_Ground 4. Luminescence UV UV Light Absorption UV->S0 1. Excitation

Caption: The "Antenna Effect" photophysical mechanism in lanthanide complexes.

References

Preparation of 2,4-Dimethoxybenzoyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethoxybenzoyl chloride is a crucial intermediate in the synthesis of various organic compounds, finding significant application in the pharmaceutical and agricultural industries.[1] It serves as a key starting material for the synthesis of compounds like coumestrol, chromenoflavone, and cycloartocarpesin trimethyl ether, which have potential pharmaceutical applications.[1] This document provides detailed protocols for the preparation of 2,4-dimethoxybenzoyl chloride from 2,4-dimethoxybenzoic acid, utilizing common chlorinating agents such as thionyl chloride and oxalyl chloride. The protocols are designed to be clear and reproducible for researchers in various laboratory settings.

Chemical Properties and Safety Information

PropertyValueReference
Molecular Formula C₉H₉ClO₃[1][2]
Molecular Weight 200.62 g/mol [1][2][3]
Appearance Beige to light brown powder[1][4]
Melting Point 58-60 °C (lit.)[1]
Boiling Point 306.7 °C at 760 mmHg[1]
Storage Temperature 2-8°C[1]
Hazards Corrosive, Moisture Sensitive[1][4]

Safety Precautions: 2,4-Dimethoxybenzoyl chloride is corrosive and causes severe skin burns and eye damage.[4] It is also sensitive to moisture.[1][4] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Synthesis Protocols

The synthesis of 2,4-dimethoxybenzoyl chloride is most commonly achieved by the chlorination of this compound. Below are two detailed protocols using thionyl chloride and oxalyl chloride, respectively.

Protocol 1: Synthesis using Thionyl Chloride

This protocol is a common and effective method for the preparation of acyl chlorides. Thionyl chloride reacts with the carboxylic acid to produce the desired acyl chloride, with the byproducts sulfur dioxide and hydrogen chloride being gaseous, which simplifies purification.[5]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Tetrahydrofuran (THF, anhydrous) (optional, as a solvent)

  • N,N-Dimethylformamide (DMF, catalytic amount) (optional)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Inert gas supply (Nitrogen or Argon)

Procedure:

Method A: Neat Thionyl Chloride

  • To a round-bottom flask, add this compound (e.g., 0.25 g, 1.4 mmol).[3]

  • In a fume hood, carefully add an excess of thionyl chloride (e.g., 5 mL).[3]

  • Equip the flask with a reflux condenser and heat the mixture to reflux (the boiling point of thionyl chloride is 74.6 °C).[3][6]

  • Allow the reaction to stir at reflux for 2 hours.[3] The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • After the reaction is complete, cool the mixture to room temperature.[3]

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • To ensure complete removal of thionyl chloride, add anhydrous toluene (e.g., 5 mL) to the crude product and concentrate again under reduced pressure. Repeat this step two more times.[3]

  • The resulting crude 2,4-dimethoxybenzoyl chloride can often be used without further purification.

Method B: With a Catalyst and Solvent

  • In a round-bottom flask, dissolve this compound (e.g., 1.821 g) in anhydrous tetrahydrofuran (40 mL).[7]

  • Add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 0.5 mL).[7]

  • Stir the mixture at room temperature for 30 minutes.[7]

  • Slowly add thionyl chloride (e.g., 3 g) dropwise to the solution.[7]

  • Continue stirring at room temperature for 8 hours.[7]

  • After the reaction is complete, the product can be isolated and purified. A patent describing this method reports a yield of 92.6-94.2%.[7]

Reaction Scheme:

G 2_4_Dimethoxybenzoic_Acid This compound 2_4_Dimethoxybenzoyl_Chloride 2,4-Dimethoxybenzoyl Chloride 2_4_Dimethoxybenzoic_Acid->2_4_Dimethoxybenzoyl_Chloride + SOCl₂ Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->2_4_Dimethoxybenzoyl_Chloride Sulfur_Dioxide Sulfur Dioxide (SO₂) Hydrogen_Chloride Hydrogen Chloride (HCl)

Caption: Reaction of this compound with Thionyl Chloride.

Protocol 2: Synthesis using Oxalyl Chloride

Oxalyl chloride is another effective reagent for converting carboxylic acids to acyl chlorides.[8][9] This method is often preferred for its mild reaction conditions and the formation of only gaseous byproducts (CO, CO₂, and HCl).[8][10] A catalytic amount of DMF is typically used in this reaction.

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • N,N-Dimethylformamide (DMF, catalytic amount)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Syringes for liquid transfer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend or dissolve this compound in anhydrous dichloromethane.

  • Add a catalytic amount of N,N-Dimethylformamide (e.g., a few drops).[11]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (typically 1.3-1.5 equivalents) dropwise to the stirred mixture.[11] Vigorous gas evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the gas evolution ceases.[9]

  • The progress of the reaction can be monitored by TLC or by observing the dissolution of the starting material.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude 2,4-dimethoxybenzoyl chloride is often of sufficient purity for subsequent reactions.

Reaction Scheme:

G 2_4_Dimethoxybenzoic_Acid This compound 2_4_Dimethoxybenzoyl_Chloride 2,4-Dimethoxybenzoyl Chloride 2_4_Dimethoxybenzoic_Acid->2_4_Dimethoxybenzoyl_Chloride + (COCl)₂ (cat. DMF) Oxalyl_Chloride Oxalyl Chloride ((COCl)₂) Oxalyl_Chloride->2_4_Dimethoxybenzoyl_Chloride Carbon_Dioxide Carbon Dioxide (CO₂) Carbon_Monoxide Carbon Monoxide (CO) Hydrogen_Chloride Hydrogen Chloride (HCl)

Caption: Reaction of this compound with Oxalyl Chloride.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of 2,4-dimethoxybenzoyl chloride.

G start Start: this compound reactants Add Chlorinating Agent (Thionyl Chloride or Oxalyl Chloride) + Solvent (optional) + Catalyst (optional) start->reactants reaction Reaction under Inert Atmosphere (Stirring, Heating if required) reactants->reaction workup Work-up: Removal of excess reagent and solvent (Rotary Evaporation) reaction->workup purification Purification (Optional): - Toluene azeotropic removal - Recrystallization or Distillation workup->purification product Product: 2,4-Dimethoxybenzoyl Chloride purification->product analysis Characterization: - Melting Point - NMR, IR, MS product->analysis

Caption: General workflow for the synthesis of 2,4-dimethoxybenzoyl chloride.

Data Summary

MethodChlorinating AgentSolventCatalystTemperatureTimeYieldReference
1AThionyl ChlorideNone (neat)NoneReflux2 hoursNot specified[3]
1BThionyl ChlorideTHFDMFRoom Temp8 hours92.6-94.2%[7]
2Oxalyl ChlorideDichloromethaneDMF0°C to RT1-2 hoursNot specified[11]

Applications in Research and Development

2,4-Dimethoxybenzoyl chloride is a valuable building block in organic synthesis, particularly in the development of new pharmaceutical agents and agricultural products.[1] Its utility stems from the reactivity of the acyl chloride group, which readily participates in reactions such as Friedel-Crafts acylations, esterifications, and amidations. These reactions allow for the introduction of the 2,4-dimethoxybenzoyl moiety into a wide range of molecular scaffolds.

In the pharmaceutical industry, it is a precursor for the synthesis of biologically active compounds. For example, it is used in the synthesis of coumestrol, a naturally occurring compound with potential therapeutic properties.[1] In agriculture, it has been used as a growth regulator and fruit thinner for plums and prunes.[1][4]

Characterization Data

While detailed spectra are not provided here, the synthesized 2,4-dimethoxybenzoyl chloride should be characterized by standard analytical techniques to confirm its identity and purity. These include:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the acyl chloride.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the solid product.

Researchers can find reference spectra for 2,4-dimethoxybenzoyl chloride in various chemical databases.[12]

References

Application Notes and Protocols for the Esterification of 2,4-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of 2,4-dimethoxybenzoic acid, a versatile building block in organic synthesis and medicinal chemistry. The resulting esters have applications in the development of novel therapeutics, notably as potential modulators of critical signaling pathways implicated in cancer and inflammation. This document outlines three common and effective esterification methods: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.

Introduction

This compound and its ester derivatives are of significant interest in drug discovery. The presence of the two methoxy groups on the aromatic ring influences the molecule's electronic properties and conformational flexibility, making it a valuable scaffold for the design of targeted therapies. Notably, derivatives of similar benzoic acid structures have been investigated for their potential to inhibit signaling pathways such as the Hedgehog (Hh) and the PI3K/Akt/NF-κB pathways, which are often dysregulated in various cancers and inflammatory diseases.

Data Presentation: A Comparative Overview of Esterification Reactions

The following tables summarize typical reaction conditions and yields for the synthesis of methyl, ethyl, and propyl esters of this compound using Fischer-Speier, Steglich, and Mitsunobu esterification methods.

Table 1: Fischer-Speier Esterification of this compound

AlcoholCatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
MethanolH₂SO₄ (catalytic)Methanol (excess)Reflux (~65)4-885-95
EthanolH₂SO₄ (catalytic)Ethanol (excess)Reflux (~78)6-1280-90
n-PropanolH₂SO₄ (catalytic)n-Propanol (excess)Reflux (~97)8-1675-85

Table 2: Steglich Esterification of this compound

AlcoholCoupling AgentCatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
MethanolDCC (1.1 eq)DMAP (0.1 eq)Dichloromethane0 to RT2-490-98
EthanolEDC (1.2 eq)DMAP (0.1 eq)Dichloromethane0 to RT2-490-98
n-PropanolDCC (1.1 eq)DMAP (0.1 eq)Dichloromethane0 to RT3-688-95

Table 3: Mitsunobu Reaction for the Esterification of this compound

AlcoholReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
MethanolPPh₃ (1.5 eq), DIAD (1.5 eq)THF0 to RT1-3>90
EthanolPPh₃ (1.5 eq), DEAD (1.5 eq)THF0 to RT1-3>90
n-PropanolPPh₃ (1.5 eq), DIAD (1.5 eq)THF0 to RT2-4>85

Experimental Protocols

Fischer-Speier Esterification: Synthesis of Methyl 2,4-Dimethoxybenzoate

This classic method utilizes an acid catalyst and an excess of the alcohol to drive the equilibrium towards the ester product.[1]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol, which serves as both the reactant and the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 mol%) to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2,4-dimethoxybenzoate.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Steglich Esterification: Synthesis of Ethyl 2,4-Dimethoxybenzoate

This method is a mild and efficient way to form esters using a carbodiimide coupling agent and a nucleophilic catalyst. It is particularly useful for substrates that are sensitive to acidic conditions.[2]

Materials:

  • This compound

  • Ethanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Dissolve the solids in anhydrous dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) or EDC (1.2 eq) in a minimal amount of anhydrous DCM.

  • Add the carbodiimide solution dropwise to the cooled reaction mixture with vigorous stirring.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off the precipitated urea (if using DCC) and wash the solid with a small amount of DCM. If EDC is used, proceed directly to the workup.

  • Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure ethyl 2,4-dimethoxybenzoate.

Mitsunobu Reaction: Synthesis of Propyl 2,4-Dimethoxybenzoate

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols to esters with inversion of stereochemistry, although for an achiral alcohol like n-propanol, this aspect is not relevant. It proceeds under mild, neutral conditions.[3][4]

Materials:

  • This compound

  • n-Propanol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Tetrahydrofuran (THF, anhydrous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), n-propanol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, which will contain triphenylphosphine oxide, can be purified by column chromatography on silica gel to yield pure propyl 2,4-dimethoxybenzoate.

Applications in Drug Development: Targeting Key Signaling Pathways

Esters of this compound are being investigated for their potential to modulate signaling pathways that are crucial in cancer cell proliferation, survival, and differentiation.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tissue homeostasis.[5] Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[5][6] Small molecule inhibitors targeting components of the Hh pathway, such as the Smoothened (SMO) receptor, are a promising therapeutic strategy. Derivatives of methoxybenzoic acids have been identified as potential Hh pathway inhibitors.[5]

Hedgehog_Pathway Shh Shh Ligand PTCH1 Patched-1 (PTCH1) Receptor Shh->PTCH1 Binds and inhibits SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Proteins (Transcription Factors) SUFU->GLI Inhibits Nucleus Nucleus GLI->Nucleus Translocates to Target_Genes Target Gene Expression (e.g., GLI1, PTCH1) Nucleus->Target_Genes Activates Ester 2,4-Dimethoxybenzoic Acid Ester Ester->SMO Potential Inhibition

Caption: Potential inhibition of the Hedgehog signaling pathway by this compound esters.

Akt/NF-κB Signaling Pathway Modulation

The PI3K/Akt/NF-κB signaling pathway is a central regulator of cell survival, proliferation, and inflammation.[7] Constitutive activation of this pathway is a hallmark of many cancers and contributes to therapeutic resistance.[8] Targeting key nodes in this pathway, such as Akt and NF-κB, is a major focus of cancer drug development.

Akt_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates IKK IKK Complex Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Ester 2,4-Dimethoxybenzoic Acid Ester Ester->Akt Potential Inhibition Ester->NFkB Potential Inhibition Target_Genes Target Gene Expression (Anti-apoptotic, Pro-proliferative) NFkB_nuc->Target_Genes Activates

Caption: Potential modulation of the Akt/NF-κB signaling pathway by this compound esters.

Conclusion

The esterification of this compound can be achieved through several reliable methods, with the choice of method depending on the specific requirements of the synthesis, such as substrate sensitivity and desired scale. The resulting esters are valuable intermediates for the synthesis of biologically active molecules with potential applications in oncology and other therapeutic areas. The provided protocols and data serve as a comprehensive guide for researchers in the synthesis and application of these important compounds.

References

Application Notes and Protocols for the Amidation of 2,4-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amidation of 2,4-dimethoxybenzoic acid, a critical transformation in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates. The presented methodologies offer robust and adaptable procedures for the formation of amide bonds, a fundamental linkage in numerous drug candidates.

The following sections detail common and effective protocols, including direct amide coupling using carbodiimide activators and a two-step approach via an acyl chloride intermediate. Quantitative data from analogous reactions are provided to serve as a benchmark for reaction optimization.

Data Presentation

While specific yields for every possible amidation of this compound are extensive and varied, the table below summarizes representative yields for amidation reactions of benzoic acid analogs using standard coupling conditions. These values provide a useful reference for expected outcomes.

Starting Carboxylic AcidAmineCoupling ReagentsSolventReaction Time (h)Yield (%)Reference
4-Bromo-2-nitrobenzoic acid3,5-DimethoxyanilineEDC, HOBt, DIPEADMF1285[1]
4-Bromo-2-aminobenzoic acid3,5-DimethoxyanilineEDCI, HOBtDMF1278[1]
Benzoic AcidAnilineEDC, HOBt, DIEADMFOvernight85[1]
4-Methylbenzoic AcidDimethylamineEDC, HOBt---[2]
4-Methylbenzoic AcidDimethylamineHBTU---[2]

Note: The provided data for structurally similar compounds under standard coupling conditions suggest that high yields can be expected for the amidation of this compound.

Experimental Protocols

Two primary methods for the amidation of this compound are detailed below. The choice of method may depend on the specific amine used, the scale of the reaction, and the desired purity of the final product.

Protocol 1: Amide Coupling using EDC and HOBt

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide, which facilitates easy removal of the urea byproduct during aqueous workup.[3] 1-Hydroxybenzotriazole (HOBt) is added to suppress side reactions and improve efficiency.[4]

Materials:

  • This compound

  • Amine of choice

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous polar aprotic solvent (e.g., DMF or DCM)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base (optional, for amine salts)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).[3]

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise and stir the mixture for 30 minutes at 0 °C.[3]

  • Coupling: Add the desired amine (1.1 eq) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base such as DIPEA (2.0 eq).[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1][3]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.[3]

Amidation_Workflow_EDC_HOBt start Dissolve this compound & HOBt in Anhydrous Solvent activate Cool to 0°C Add EDC·HCl start->activate Inert Atmosphere couple Add Amine (and Base if needed) activate->couple Stir 30 min react Warm to RT Stir 12-24h couple->react workup Aqueous Workup (EtOAc, NaHCO₃, Brine) react->workup TLC Monitoring purify Dry, Concentrate & Purify workup->purify product Pure Amide Product purify->product

Workflow for EDC/HOBt mediated amidation.
Protocol 2: Two-Step Amidation via Acyl Chloride

This classic and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.[3] This approach avoids byproducts associated with coupling reagents but requires handling of moisture-sensitive intermediates.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous solvent (e.g., THF or DCM)

  • Amine of choice

  • Non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine)

Procedure:

Step 1: Acyl Chloride Synthesis

  • Preparation: In a flask equipped with a reflux condenser and a gas outlet to a scrubber, add this compound (1.0 eq) and an excess of thionyl chloride (e.g., 3-5 eq).[3]

  • Reaction: Gently reflux the mixture for 1-2 hours or until the evolution of HCl and SO₂ gas ceases.[3]

  • Isolation: Remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude 2,4-dimethoxybenzoyl chloride.[3] This intermediate is often used immediately in the next step.

Step 2: Amidation

  • Amine Solution: In a separate flask, dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in an anhydrous solvent like THF or DCM.[3]

  • Acyl Chloride Solution: Dissolve the crude 2,4-dimethoxybenzoyl chloride in the same anhydrous solvent and cool to 0 °C.[3]

  • Coupling: Slowly add the amine solution to the acyl chloride solution at 0 °C.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.[3]

  • Workup: Filter the mixture to remove the triethylamine hydrochloride salt. The filtrate can then be washed, dried, and concentrated.[3]

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Amidation_Workflow_Acyl_Chloride cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation start_s1 Reflux this compound with Excess SOCl₂ isolate_s1 Remove Excess SOCl₂ (Distillation/Vacuum) start_s1->isolate_s1 product_s1 Crude 2,4-Dimethoxybenzoyl Chloride isolate_s1->product_s1 prep_acyl Dissolve Acyl Chloride in Anhydrous Solvent (0°C) product_s1->prep_acyl prep_amine Prepare Amine & Base Solution couple Slowly Add Amine Solution to Acyl Chloride Solution prep_amine->couple prep_acyl->couple react Warm to RT Stir 2-4h couple->react workup Filter Salt, Workup & Purify react->workup final_product Pure Amide Product workup->final_product

Workflow for the two-step amidation via an acyl chloride.

References

Application Notes and Protocols: 2,4-Dimethoxybenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,4-dimethoxybenzoic acid as a key starting material in the synthesis of quinazoline-based pharmaceuticals. The protocols detailed below focus on the synthesis of Prazosin, a potent α1-adrenergic receptor antagonist used in the treatment of hypertension. The methodologies can be adapted for the synthesis of other related quinazoline derivatives, such as Doxazosin.

Introduction

This compound is a versatile and readily available aromatic carboxylic acid. Its methoxy groups activate the benzene ring towards electrophilic substitution and play a crucial role in forming the core structure of several medicinally important compounds. The dimethoxy substitution pattern is a key feature in the quinazoline ring of α1-adrenergic receptor blockers like Prazosin and Doxazosin, contributing to their high affinity and selectivity for the receptor.

The synthetic strategy outlined herein involves a multi-step sequence starting with the nitration of a veratric acid derivative (structurally similar to this compound), followed by reduction, cyclization to form the quinazolinone core, chlorination, and subsequent functionalization to yield the final active pharmaceutical ingredient (API).

Application I: Synthesis of Prazosin

Prazosin is a competitive α1-adrenergic receptor antagonist that causes peripheral vasodilation, leading to a decrease in blood pressure. It is primarily used to treat hypertension. The following sections detail the synthetic pathway and experimental protocols for the preparation of Prazosin, starting from a derivative of this compound.

Synthetic Workflow for Prazosin

The overall synthetic workflow for Prazosin is depicted below. This multi-step synthesis involves the construction of the core quinazoline structure followed by the addition of the piperazine and furoyl moieties.

G cluster_0 Core Quinazoline Synthesis cluster_1 Final Assembly 3,4-Dimethoxybenzoic_Acid 3,4-Dimethoxybenzoic Acid 4,5-Dimethoxy-2-nitrobenzoic_Acid 4,5-Dimethoxy-2-nitrobenzoic Acid 3,4-Dimethoxybenzoic_Acid->4,5-Dimethoxy-2-nitrobenzoic_Acid Nitration (HNO₃) 2-Amino-4,5-dimethoxybenzoic_Acid 2-Amino-4,5-dimethoxybenzoic Acid 4,5-Dimethoxy-2-nitrobenzoic_Acid->2-Amino-4,5-dimethoxybenzoic_Acid Reduction (e.g., Fe/HCl or H₂/Pd-C) 6,7-Dimethoxyquinazolin-4(3H)-one 6,7-Dimethoxyquinazolin-4(3H)-one 2-Amino-4,5-dimethoxybenzoic_Acid->6,7-Dimethoxyquinazolin-4(3H)-one Cyclization (Formamide) 2,4-Dichloro-6,7-dimethoxyquinazoline 2,4-Dichloro-6,7-dimethoxyquinazoline 6,7-Dimethoxyquinazolin-4(3H)-one->2,4-Dichloro-6,7-dimethoxyquinazoline Chlorination (POCl₃) 2-Chloro-4-(piperazin-1-yl)-6,7-dimethoxyquinazoline 2-Chloro-4-(piperazin-1-yl)-6,7-dimethoxyquinazoline 2,4-Dichloro-6,7-dimethoxyquinazoline->2-Chloro-4-(piperazin-1-yl)-6,7-dimethoxyquinazoline Nucleophilic Substitution Piperazine Piperazine Piperazine->2-Chloro-4-(piperazin-1-yl)-6,7-dimethoxyquinazoline Prazosin Prazosin 2-Chloro-4-(piperazin-1-yl)-6,7-dimethoxyquinazoline->Prazosin Acylation Furoyl_Chloride Furoyl Chloride Furoyl_Chloride->Prazosin

Caption: Synthetic workflow for Prazosin.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of Prazosin and its intermediates. Yields are representative and may vary based on reaction scale and optimization.

StepStarting Material(s)Key ReagentsProductMolar Mass ( g/mol )Typical Yield (%)
1. Nitration3,4-Dimethoxybenzoic AcidNitric Acid (HNO₃)4,5-Dimethoxy-2-nitrobenzoic Acid227.1777-93[1]
2. Reduction4,5-Dimethoxy-2-nitrobenzoic AcidFe/HCl or H₂/Pd-C2-Amino-4,5-dimethoxybenzoic Acid197.19~90
3. Cyclization2-Amino-4,5-dimethoxybenzoic AcidFormamide6,7-Dimethoxyquinazolin-4(3H)-one206.2084-90[2]
4. Chlorination6,7-Dimethoxyquinazolin-4(3H)-onePhosphorus Oxychloride (POCl₃)2,4-Dichloro-6,7-dimethoxyquinazoline259.0890-96[3]
5. Nucleophilic Substitution2,4-Dichloro-6,7-dimethoxyquinazoline, PiperazineBase (e.g., DIPEA)2-Chloro-4-(piperazin-1-yl)-6,7-dimethoxyquinazoline308.76~65[4]
6. Acylation2-Chloro-4-(piperazin-1-yl)-6,7-dimethoxyquinazoline, Furoyl ChlorideBasePrazosin383.4070-78[5]
Experimental Protocols

Protocol 1: Synthesis of 4,5-Dimethoxy-2-nitrobenzoic Acid (Nitration)

This protocol is adapted for the nitration of a dimethoxybenzoic acid derivative.

  • Materials:

    • 3,4-Dimethoxybenzoic Acid (10 g, 54.9 mmol)

    • 20% Nitric Acid (50 mL)

    • Ice-water bath

    • 100 mL round-bottom flask

    • Magnetic stirrer

    • Filtration apparatus

  • Procedure:

    • To a 100 mL round-bottom flask, add 3,4-dimethoxybenzoic acid (10 g, 54.9 mmol) and place it in an ice-water bath.

    • Slowly add 20% nitric acid (50 mL) to the flask with continuous stirring.

    • After the addition is complete, heat the reaction mixture to 60°C and stir for 6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • A solid precipitate will form. Collect the solid by filtration, wash with cold water, and dry.

    • The crude product can be purified by column chromatography on silica gel to afford 4,5-dimethoxy-2-nitrobenzoic acid as a light yellow solid.[1]

Protocol 2: Synthesis of 2-Amino-4,5-dimethoxybenzoic Acid (Reduction)

This protocol describes a general method for the reduction of a nitrobenzoic acid derivative.

  • Materials:

    • 4,5-Dimethoxy-2-nitrobenzoic Acid

    • Iron powder (Fe) or 10% Palladium on carbon (Pd/C)

    • Hydrochloric acid (HCl, if using Fe) or Hydrogen gas (H₂, if using Pd/C)

    • Methanol or Ethanol

    • Reaction vessel suitable for hydrogenation (if using H₂/Pd-C)

    • Magnetic stirrer

    • Filtration apparatus

  • Procedure (using H₂/Pd-C):

    • In a suitable reaction vessel, dissolve 4,5-dimethoxy-2-nitrobenzoic acid in methanol.

    • Carefully add 10% Pd/C catalyst to the solution.

    • Seal the vessel and purge with hydrogen gas.

    • Stir the reaction mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

    • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

    • Wash the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to obtain 2-amino-4,5-dimethoxybenzoic acid.[6]

Protocol 3: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one (Cyclization)

  • Materials:

    • 2-Amino-4,5-dimethoxybenzoic Acid

    • Formamide

    • Reaction flask with a reflux condenser

  • Procedure:

    • A solution of 2-amino-4,5-dimethoxybenzoic acid in formamide is heated to 165-170°C under a nitrogen atmosphere for 12 hours.[2]

    • Monitor the reaction by HPLC or TLC until the starting material is consumed.[2]

    • Cool the reaction mixture, and triturate the resulting precipitate with diethyl ether.[2]

    • Filter the solid and further purify by trituration in boiling acetonitrile.[2]

    • After cooling, add diethyl ether, filter the white powder, and dry under reduced pressure to yield 6,7-dimethoxyquinazolin-4(3H)-one.[2]

Protocol 4: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline (Chlorination)

  • Materials:

    • 6,7-Dimethoxyquinazolin-4(3H)-one

    • Phosphorus oxychloride (POCl₃)

    • N,N-dimethylaniline (optional, as a catalyst)

    • Reaction flask with a reflux condenser

    • Ice-cold water

  • Procedure:

    • A mixture of 6,7-dimethoxyquinazolin-4(3H)-one and phosphorus oxychloride is refluxed in the presence of N,N-dimethylaniline for 5 hours.[7]

    • After cooling to room temperature, the reaction mixture is carefully poured into ice-cold water with stirring.[7]

    • The resulting precipitate is filtered and washed with distilled water to give 2,4-dichloro-6,7-dimethoxyquinazoline.[7]

Protocol 5: Synthesis of Prazosin (Final Assembly)

  • Materials:

    • 2,4-Dichloro-6,7-dimethoxyquinazoline

    • Piperazine

    • Furoyl chloride

    • Anhydrous solvent (e.g., isopropanol, THF)

    • Base (e.g., triethylamine, DIPEA)

    • Ammonia gas or solution

  • Procedure:

    • Step 5a: Nucleophilic Substitution with Piperazine: Reflux 2,4-dichloro-6,7-dimethoxyquinazoline with piperazine in a suitable solvent like isopropanol. This selectively substitutes the more reactive chlorine at the 4-position.

    • Step 5b: Acylation: The resulting 2-chloro-4-(piperazin-1-yl)-6,7-dimethoxyquinazoline is then acylated with furoyl chloride in the presence of a base to yield 2-[4-(2-furoyl)-piperazin-1-yl]-4-chloro-6,7-dimethoxyquinazoline.[5]

    • Step 5c: Amination: The final step involves the reaction of the chloro-quinazoline intermediate with ammonia in a solvent like tetrahydrofuran at 0-5°C to yield Prazosin.[5] The product is then filtered and dried.

Mechanism of Action: α1-Adrenergic Receptor Signaling

Prazosin and Doxazosin exert their therapeutic effects by blocking the α1-adrenergic receptor, which is a G-protein coupled receptor (GPCR). The signaling pathway initiated by the activation of this receptor is crucial for smooth muscle contraction.

α1-Adrenergic Receptor Signaling Pathway

G cluster_cell Vascular Smooth Muscle Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds to Gq_Protein Gq Protein (inactive) Alpha1_Receptor->Gq_Protein Activates Gq_Protein_active Gq Protein (active) Gq_Protein->Gq_Protein_active PLC Phospholipase C (PLC) Gq_Protein_active->PLC Activates PLC_active PLC (active) PLC->PLC_active PIP2 PIP2 PLC_active->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (in ER) IP3->Ca_ER Opens Ca²⁺ channels PKC Protein Kinase C (PKC) DAG->PKC Activates PKC_active PKC (active) PKC->PKC_active Contraction Smooth Muscle Contraction PKC_active->Contraction Contributes to Ca_Cytosol Ca²⁺ (in Cytosol) Ca_ER->Ca_Cytosol Release Ca_Cytosol->PKC Ca_Cytosol->Contraction Leads to Prazosin Prazosin / Doxazosin Prazosin->Alpha1_Receptor Blocks

Caption: α1-Adrenergic Receptor Signaling Pathway and Inhibition by Prazosin/Doxazosin.

Upon binding of an agonist like norepinephrine to the α1-adrenergic receptor, the associated Gq protein is activated.[8][9] This activation leads to the stimulation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][10][11] IP3 diffuses through the cytosol and binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺).[10][11][12] The increased intracellular Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, ultimately leads to the contraction of smooth muscle cells.[10][13] Prazosin and Doxazosin act as antagonists at the α1-adrenergic receptor, preventing the binding of norepinephrine and thereby inhibiting this entire signaling cascade, resulting in smooth muscle relaxation and vasodilation.[14]

References

Application Notes and Protocols: Biological Activity of 2,4-Dimethoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxybenzoic acid is an aromatic carboxylic acid that has garnered interest in medicinal chemistry due to its presence in some natural products and its potential as a scaffold for the synthesis of biologically active compounds.[1] While comprehensive biological data specifically for this compound and its simple derivatives are limited in publicly available literature, the broader class of benzoic acid derivatives, including various isomers and substituted analogs, has been extensively studied. These studies reveal a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

These application notes provide an overview of the potential biological activities of this compound derivatives, drawing upon data from structurally related compounds. Detailed protocols for key experimental assays are provided to guide researchers in the evaluation of these molecules.

Disclaimer: The quantitative data presented in these notes are largely derived from studies on structurally related analogs of this compound, such as other dimethoxy isomers, hydroxylated derivatives, and more complex synthetic compounds. This information is intended to be illustrative of the potential activities of this class of compounds. Researchers are strongly encouraged to perform their own detailed investigations to determine the specific biological profile of their this compound derivatives of interest.

Anticancer Activity

Derivatives of benzoic acid have shown promise as anticancer agents by targeting critical cell survival and proliferation pathways.[4] For instance, some methoxybenzoic acid derivatives have been found to inhibit the proliferation of cancer cells by modulating signaling pathways such as the Akt/NF-κB pathway, which plays a crucial role in cell survival and apoptosis.[3]

Quantitative Data Summary: Anticancer Activity of Methoxybenzoic Acid Derivatives

The following table summarizes the cytotoxic effects of various methoxybenzoic acid derivatives against different human cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

Compound/DerivativeCell LineIC50 (µM)Reference
4-(3,4,5-Trimethoxyphenoxy)benzoic acidMCF-7 (Breast)~10[4]
Methyl 4-(3,4,5-trimethoxyphenoxy)benzoateMCF-7 (Breast)~10[4]
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneHeLa (Cervical)3.204[5]
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneMCF-7 (Breast)3.849[5]
N-[3-(2,5-Dimethoxybenzyloxy)-4-(methanesulfonyl-methylamino)phenyl]-4-bromobenzamideMDA-MB-468 (Breast)0.00389[6]
N-[3-(2,5-Dimethoxybenzyloxy)-4-(methanesulfonyl-methylamino)phenyl]-4-bromobenzamideDU145 (Prostate)0.002298[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is widely employed to evaluate the cytotoxic effects of chemical compounds.[4]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivative (test compound)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile culture plates

  • Phosphate-buffered saline (PBS), sterile

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathway: PI3K/Akt/NF-κB

A potential mechanism for the anticancer activity of some benzoic acid derivatives is the inhibition of the PI3K/Akt/NF-κB signaling pathway. This pathway is critical for cell survival, and its dysregulation is common in many cancers.

PI3K/Akt/NF-κB Signaling Pathway

Antimicrobial Activity

Certain derivatives of 2,4-dihydroxybenzoic acid, which are structurally related to this compound, have demonstrated antibacterial and antifungal properties. The presence and position of hydroxyl and methoxy groups on the benzoic acid ring can significantly influence the antimicrobial efficacy.[7]

Quantitative Data Summary: Antimicrobial Activity of 2,4-Dihydroxy-6-n-pentylbenzoic Acid Derivatives

The following table summarizes the antibacterial activity of 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives and related compounds, as measured by the diameter of the zone of inhibition.

CompoundConcentrationZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliReference
Methyl 2-hydroxy-4-methoxy-6-n-pentylbenzoate200 µ g/disc 910[8]
Ethyl 2-hydroxy-4-methoxy-6-n-pentylbenzoate200 µ g/disc 910[8]
Methyl 2,4-dihydroxy-6-n-pentylbenzoate200 µ g/disc 1412[8]
Ethyl 2,4-dihydroxy-6-n-pentylbenzoate200 µ g/disc 1513[8]
Experimental Protocol: Disc Diffusion Assay

The disc diffusion assay is a standard method used to assess the antimicrobial activity of a compound.[9]

Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a test microorganism. The compound diffuses from the disc into the agar. If the compound is effective against the microorganism, a clear zone of no growth will appear around the disc.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Tryptic Soy Broth (TSB)

  • Sterile filter paper discs (6 mm diameter)

  • This compound derivative (test compound)

  • Standard antibiotic discs (positive control)

  • Solvent for dissolving the test compound (e.g., DMSO)

  • Sterile swabs, forceps, and pipettes

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • From a pure, overnight culture, select 3-5 isolated colonies and suspend them in TSB.

    • Incubate the broth at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation:

    • Dip a sterile swab into the adjusted bacterial suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes.

  • Disc Application:

    • Impregnate sterile paper discs with a known concentration of the test compound.

    • Using sterile forceps, place the impregnated discs, along with positive and negative control discs, onto the inoculated MHA plate.

    • Gently press the discs to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 37°C for 16-18 hours.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (including the disc) in millimeters.

    • Interpret the results based on the size of the inhibition zone.

Experimental Workflow: Disc Diffusion Assay

Disc_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate MHA Plate Inoculum->Inoculate Discs Impregnate Discs with Test Compound Place_Discs Place Discs on Plate Discs->Place_Discs Inoculate->Place_Discs Incubate Incubate (37°C, 16-18h) Place_Discs->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure Interpret Interpret Results Measure->Interpret

Workflow for the Disc Diffusion Assay

Anti-inflammatory Activity

Derivatives of dimethoxybenzoic acid have been investigated for their anti-inflammatory properties. A common mechanism of action for anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.

Quantitative Data Summary: Anti-inflammatory Activity of Benzoic Acid Derivatives

The following table presents the IC50 values for the inhibition of COX enzymes by various benzoic acid derivatives.

Compound/DerivativeEnzymeIC50 (µM)Reference
2,6-bis-(4-hydroxyl-3-methoxybenzylidine) cyclohexanoneCOX-2Not specified, but potent
Gallic acid ester derivative (compound 7)ROS Inhibition13.3 ± 0.8
Ibuprofen (standard)ROS Inhibition54.3 ± 9.2
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative (FM12)COX-20.18
Experimental Protocol: COX Inhibition Assay (Colorimetric)

This protocol outlines a general method for screening compounds for their ability to inhibit COX-1 and COX-2.

Principle: The peroxidase activity of COX is measured by monitoring the color change of a chromogenic substrate in the presence of arachidonic acid. An inhibitor of COX will reduce the rate of color development.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • This compound derivative (test compound)

  • Known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of enzymes, heme, substrate, and test compounds in assay buffer.

  • Assay Setup:

    • To the wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Include wells for a no-enzyme control (background), a 100% activity control (enzyme without inhibitor), and the test inhibitor at various concentrations.

  • Inhibitor Pre-incubation:

    • Add the test compound or control inhibitor to the appropriate wells.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Add the colorimetric substrate to all wells.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over a period of time (kinetic assay) or at a fixed endpoint.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

    • Calculate the IC50 value.

Signaling Pathway: NF-κB in Inflammation

The NF-κB signaling pathway is a key regulator of inflammation. Pro-inflammatory stimuli activate the IKK complex, which leads to the degradation of IκB and the release and nuclear translocation of NF-κB, where it promotes the transcription of pro-inflammatory genes.

NFkB_Inflammation_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS, TNF-α, IL-1β IKK IKK Complex Stimuli->IKK Activation IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB for degradation NFkB NF-κB IkB_NFkB->NFkB Release NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, cytokines) NFkB_nucleus->Inflammatory_Genes Induces

NF-κB Signaling in Inflammation

References

Application Notes and Protocols for 2,4-Dimethoxybenzoic Acid in Antibacterial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding and detailed protocols for investigating the antibacterial properties of 2,4-Dimethoxybenzoic acid. Based on available literature, while direct bactericidal or bacteriostatic activity may be limited, related compounds exhibit effects on bacterial biofilms, suggesting a potential avenue for research.

Introduction

This compound is a derivative of benzoic acid. The antibacterial properties of benzoic acid and its derivatives are influenced by the type, number, and position of substituents on the benzene ring.[1] Generally, the antimicrobial action of phenolic acids is associated with their ability to lower the pH of the environment and disrupt bacterial cell membranes.[1][2] The lipophilicity conferred by methoxy groups may enhance interaction with the bacterial membrane and has been linked to stronger anti-biofilm properties in some methoxybenzoic acids compared to their hydroxylated counterparts.[1] However, a comprehensive study on a wide range of benzoic acid derivatives concluded that methoxybenzoic acids were largely inactive in terms of direct bactericidal activity against several foodborne pathogens.[3]

Postulated Mechanism of Action of Benzoic Acid Derivatives

The generally accepted mechanism for the antibacterial action of benzoic acid derivatives involves the passive diffusion of the undissociated form of the acid across the bacterial cell membrane. Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing a proton and its corresponding anion. This leads to the acidification of the cytoplasm and disruption of the transmembrane proton motive force, ultimately interfering with essential cellular processes and leading to cell death.[1]

G cluster_extracellular Extracellular Space (Acidic pH) cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm (Neutral pH) Acid_ext This compound (Undissociated) Membrane Lipid Bilayer Acid_ext->Membrane Passive Diffusion Acid_int This compound (Dissociated) Membrane->Acid_int Proton H+ Acid_int->Proton Anion Anion Acid_int->Anion Disruption Disruption of Proton Motive Force & Metabolic Inhibition Proton->Disruption

Figure 1: Postulated mechanism of benzoic acid derivatives.

Quantitative Data on Antibacterial Activity

Direct quantitative data for the antibacterial activity of this compound is scarce in the reviewed literature. The following table summarizes available data for related compounds to provide context.

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)Reference
This compound Data not availableData not availableData not availableData not available
2,4-Dihydroxybenzoic acidEscherichia coli1000Data not availableData not available[1]
Benzoic AcidEscherichia coli O157:H71000Data not availableData not available[1]
Methoxybenzoic acids (general)Various foodborne pathogensLargely inactiveData not availableData not available[3]

Experimental Protocols

The following are detailed protocols for assessing the antibacterial and anti-biofilm properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol uses the broth microdilution method to determine the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in DMSO. b. Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the diluted compound. b. Include a positive control (bacteria in MHB with no compound) and a negative control (MHB with no bacteria). c. Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: a. After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth. b. Optionally, read the absorbance at 600 nm using a microplate reader.

  • Determination of MBC: a. From the wells showing no visible growth (at and above the MIC), pipette a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate. b. Incubate the agar plates at 37°C for 24 hours. c. The MBC is the lowest concentration that shows no bacterial growth on the agar plate.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Stock Solution of this compound Dilution Serial Dilution in 96-well plate Stock->Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate wells with bacterial suspension Inoculum->Inoculate Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Determine MIC (No visible growth) Incubate->Read_MIC Plate_MBC Plate from clear wells onto agar Read_MIC->Plate_MBC Read_MBC Determine MBC (No growth on agar) Plate_MBC->Read_MBC

Figure 2: Workflow for MIC and MBC determination.
Protocol 2: Assessment of Anti-Biofilm Activity

This protocol evaluates the ability of this compound to inhibit the formation of bacterial biofilms.

Materials:

  • Materials from Protocol 1

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%) or Glacial Acetic Acid (33%)

Procedure:

  • Biofilm Formation: a. Prepare serial dilutions of this compound in a 96-well plate as described in Protocol 1. b. Add the bacterial inoculum (adjusted to approximately 1 x 10⁷ CFU/mL in a suitable growth medium that promotes biofilm formation, e.g., Tryptic Soy Broth with glucose). c. Include a positive control (bacteria with no compound) and a negative control (medium only). d. Incubate the plate at 37°C for 24-48 hours without agitation.

  • Quantification of Biofilm: a. After incubation, gently discard the planktonic cells by inverting the plate and washing the wells carefully with sterile phosphate-buffered saline (PBS). b. Air-dry the plate. c. Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. d. Remove the crystal violet solution and wash the wells with PBS to remove excess stain. e. Solubilize the bound crystal violet by adding 95% ethanol or 33% glacial acetic acid to each well. f. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of biofilm inhibition using the formula: % Inhibition = [ (OD_control - OD_test) / OD_control ] x 100

G Start Prepare compound dilutions and bacterial inoculum in 96-well plate Incubate Incubate for 24-48h to allow biofilm formation Start->Incubate Wash Discard planktonic cells and wash wells with PBS Incubate->Wash Stain Stain with 0.1% Crystal Violet Wash->Stain Wash_Stain Wash excess stain Stain->Wash_Stain Solubilize Solubilize bound stain with ethanol/acetic acid Wash_Stain->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate percentage of biofilm inhibition Read->Analyze

Figure 3: Workflow for anti-biofilm activity assessment.

Conclusion

The available evidence suggests that this compound may not be a potent direct antibacterial agent. However, the influence of methoxy groups on the anti-biofilm activity of related benzoic acid derivatives warrants further investigation of this compound's potential in that area. The provided protocols offer a standardized approach to rigorously evaluate both the bactericidal/bacteriostatic and anti-biofilm properties of this compound.

References

Application Notes and Protocols for Enzyme Inhibition Studies with 2,4-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxybenzoic acid (2,4-DMBA) is a naturally occurring phenolic compound found in various plant species. Its chemical structure, featuring a benzoic acid backbone with two methoxy groups, makes it a subject of interest for biological activity screening. Research has indicated that 2,4-DMBA exhibits inhibitory effects on certain enzymes, particularly acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system. These application notes provide a summary of the known enzymatic interactions of 2,4-DMBA and detailed protocols for conducting relevant enzyme inhibition studies.

Enzyme Inhibition Profile of this compound

The primary documented enzyme target for this compound is Acetylcholinesterase (AChE). Additionally, due to structural similarities and the common co-inhibition of related enzymes, Butyrylcholinesterase (BChE) is a potential target for investigation. Conversely, studies have shown a lack of significant inhibition against other enzymes like tyrosinase.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

AChE and BChE are serine hydrolases that play crucial roles in neurotransmission by breaking down the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease and other neurological disorders. While specific quantitative data for 2,4-DMBA's inhibition of AChE and BChE is not extensively reported in publicly available literature, its potential as an inhibitor warrants investigation using standardized assays.

Table 1: Inhibitory Activity of Reference Compounds against Cholinesterases

Compound Target Enzyme IC50 Value Notes
Donepezil AChE ~10-50 nM Standard drug used in Alzheimer's treatment.
Galantamine AChE ~1-5 µM Standard drug used in Alzheimer's treatment.
Rivastigmine AChE & BChE AChE: ~500 µM, BChE: ~50 µM Dual inhibitor, standard drug.[1]
Tacrine AChE & BChE - Known dual inhibitor.

| This compound | AChE / BChE | Data not available | Identified as an AChE inhibitor; further quantitative studies are recommended. |

Tyrosinase

Tyrosinase is a key enzyme in melanin biosynthesis. A study investigating the effect of various benzoic acid derivatives on mushroom tyrosinase activity reported that this compound did not exhibit any inhibitory activity up to a concentration of 5 mM. This provides valuable information on the selectivity of this compound. For comparison, a structurally similar compound, anisic acid (p-methoxybenzoic acid), was found to be a noncompetitive inhibitor of tyrosinase.

Table 2: Inhibitory Activity against Mushroom Tyrosinase

Compound Target Enzyme IC50 Value Inhibition Type
This compound Tyrosinase > 5 mM No significant inhibition observed.
Anisic Acid (p-methoxybenzoic acid) Tyrosinase 0.60 mM Noncompetitive

| Kojic Acid | Tyrosinase | ~10-20 µM | Competitive (Standard Inhibitor) |

Experimental Protocols

The following is a detailed protocol for determining the inhibitory activity of this compound against acetylcholinesterase using the widely accepted Ellman's method. This protocol can be adapted for Butyrylcholinesterase by substituting the enzyme and substrate accordingly.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by quantifying the formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB), resulting from the reaction of thiocholine (product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials and Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or human recombinant

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)

  • This compound (Test Compound)

  • Donepezil or Galantamine (Positive Control Inhibitor)

  • 0.1 M Sodium Phosphate Buffer (pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Preparation of Solutions:

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • AChE Solution: Prepare a stock solution of AChE in Assay Buffer. The final concentration in the well should be optimized, but a common starting point is 0.1-0.25 U/mL.

  • DTNB Solution (10 mM): Dissolve DTNB in the Assay Buffer. Protect this solution from light.

  • ATCI Solution (14 mM): Dissolve ATCI in deionized water. Prepare this solution fresh before each experiment.

  • Test Compound Stock (e.g., 10 mM): Dissolve this compound in DMSO.

  • Positive Control Stock (e.g., 1 mM): Dissolve the positive control inhibitor in DMSO.

Assay Procedure (96-well plate format):

  • Plate Setup: Design the plate layout to include wells for a blank (no enzyme), a negative control (100% activity, no inhibitor), a positive control, and the test compound at various concentrations.

  • Reagent Addition:

    • To all wells (except blank), add 20 µL of AChE solution.

    • To the test wells, add 20 µL of this compound at various dilutions in Assay Buffer.

    • To the positive control wells, add 20 µL of the positive control inhibitor.

    • To the negative control wells, add 20 µL of Assay Buffer (containing the same final percentage of DMSO as the test wells).

    • To the blank wells, add 40 µL of Assay Buffer.

    • Add 140 µL of Assay Buffer to all wells.

    • Add 10 µL of DTNB solution to all wells.

  • Pre-incubation: Mix gently and incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every 60 seconds for 10-15 minutes.

Data Analysis:

  • Calculate the rate of reaction (ΔAbsorbance/minute) for each well from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Rate_negative_control - Rate_test_compound) / Rate_negative_control ] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Pathways and Workflows

Cholinergic Signaling Pathway

The following diagram illustrates the role of acetylcholinesterase in a cholinergic synapse. AChE inhibitors, such as potentially this compound, prevent the breakdown of acetylcholine, thereby enhancing neurotransmission.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl_CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl_CoA->ChAT Choline_Uptake Choline Choline_Uptake->ChAT ACh_Vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_Vesicle synthesis ACh_Released ACh ACh_Vesicle->ACh_Released release AChE Acetylcholinesterase (AChE) ACh_Released->AChE hydrolysis ACh_Receptor Acetylcholine Receptor ACh_Released->ACh_Receptor binds Choline_Product Choline AChE->Choline_Product Acetate_Product Acetate AChE->Acetate_Product Choline_Product->Choline_Uptake reuptake Signal Signal Transduction ACh_Receptor->Signal Inhibitor 2,4-Dimethoxybenzoic Acid (Inhibitor) Inhibitor->AChE

Caption: Role of Acetylcholinesterase (AChE) in a cholinergic synapse and its inhibition.

Experimental Workflow: AChE Inhibition Assay

The diagram below outlines the key steps of the Ellman's method for assessing AChE inhibition.

AChE_Inhibition_Workflow prep Prepare Reagents (Buffer, AChE, DTNB, ATCI, Inhibitor) plate Plate Setup in 96-well Plate (Controls & Test Compound Dilutions) prep->plate preincubate Add AChE, Inhibitor, DTNB Pre-incubate for 15 min at 25°C plate->preincubate initiate Initiate Reaction (Add ATCI Substrate) preincubate->initiate measure Kinetic Measurement (Absorbance at 412 nm over 10-15 min) initiate->measure analyze Data Analysis (Calculate Reaction Rates, % Inhibition, IC50) measure->analyze

Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.

Logical Relationship of Potential Enzyme Targets

This diagram illustrates the relationship between this compound and its known and potential enzyme targets.

Enzyme_Target_Relationship DMBA This compound AChE Acetylcholinesterase (AChE) DMBA->AChE Inhibits (Qualitative) BChE Butyrylcholinesterase (BChE) DMBA->BChE Potential Target (Further study needed) Tyrosinase Tyrosinase DMBA->Tyrosinase No Inhibition (> 5 mM)

Caption: Known and potential enzyme targets of this compound.

References

Application Notes and Protocols: Electrochemical Properties of 2,4-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical properties of 2,4-Dimethoxybenzoic acid, its potential applications, and detailed protocols for its electrochemical analysis. This document is intended to guide researchers in understanding and utilizing the redox characteristics of this compound in various scientific contexts, including drug development and materials science.

Introduction

This compound is a methoxy-substituted aromatic carboxylic acid. The presence of two electron-donating methoxy groups on the benzene ring is expected to influence its electronic properties, making it susceptible to electrochemical oxidation. Understanding these electrochemical properties is crucial for elucidating its mechanism of action in biological systems, developing novel analytical methods, and exploring its potential in synthetic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.17 g/mol [1]
Melting Point 107-109 °C[2]
Appearance White to cream powder
pKa (Predicted) 4.36
Solubility Slightly soluble in water.

Electrochemical Properties and Data

Direct experimental data on the electrochemical properties of this compound is not extensively available in the current literature. However, based on the behavior of structurally similar methoxy-substituted aromatic compounds and substituted benzoic acids, it is anticipated that this compound will undergo an irreversible oxidation process at a positive potential. The methoxy groups, being electron-donating, are expected to lower the oxidation potential compared to unsubstituted benzoic acid.

The following table outlines the key electrochemical parameters that should be determined experimentally.

Electrochemical ParameterSymbolExpected Value Range (vs. Ag/AgCl)Method of Determination
Anodic Peak Potential Epa+1.0 to +1.5 VCyclic Voltammetry
Cathodic Peak Potential EpcNot expected (irreversible)Cyclic Voltammetry
Number of Electrons Transferred nTo be determinedCoulometry, Voltammetry
Diffusion Coefficient D~10⁻⁶ to 10⁻⁵ cm²/sChronoamperometry, Voltammetry

Potential Applications in Research and Drug Development

The electrochemical properties of this compound can be leveraged in several areas:

  • Antioxidant Activity: The ease of oxidation of the molecule may correlate with its ability to act as an antioxidant by donating electrons to neutralize free radicals. Electrochemical studies can provide insights into its antioxidant capacity.

  • Drug Metabolism: Electrochemical methods can be used to simulate the oxidative metabolism of drugs. Studying the electrochemical oxidation of this compound can help in identifying potential metabolites.

  • Electrosynthesis: The electrochemical oxidation of this compound could be a key step in the synthesis of novel compounds, potentially leading to the formation of quinone-like structures or polymers.[3][4][5][6]

  • Analytical Methods: Electrochemical techniques can be developed for the sensitive and selective quantification of this compound in various matrices.

Experimental Protocols

The following are detailed protocols for the electrochemical characterization of this compound.

Protocol 1: Determination of Redox Potentials by Cyclic Voltammetry (CV)

This protocol outlines the procedure to determine the oxidation potential of this compound using cyclic voltammetry.

Materials and Reagents:

  • This compound

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP)

  • Solvent (e.g., acetonitrile, dimethylformamide)

  • Working electrode (e.g., glassy carbon electrode)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Voltammetric analyzer/potentiostat

  • Nitrogen or Argon gas for deaeration

Procedure:

  • Solution Preparation: Prepare a 1 mM solution of this compound in the chosen solvent containing 0.1 M of the supporting electrolyte.

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working, reference, and counter electrodes.

  • Deaeration: Purge the solution with high-purity nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Scan:

    • Set the initial potential to a value where no faradaic reaction occurs (e.g., 0 V).

    • Scan the potential towards a more positive value (e.g., up to +2.0 V).

    • Reverse the scan direction back to the initial potential.

    • Set the scan rate to a standard value (e.g., 100 mV/s).

  • Data Acquisition and Analysis:

    • Record the resulting cyclic voltammogram (current vs. potential).

    • Identify the anodic peak potential (Epa) corresponding to the oxidation of this compound.

    • If a corresponding cathodic peak is observed on the reverse scan, the process is reversible or quasi-reversible. The absence of a cathodic peak indicates an irreversible process.

    • Vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s) and observe the effect on the peak current and potential to gain insights into the reaction mechanism.

Visualizations

Experimental Workflow for Electrochemical Analysis

Workflow for electrochemical analysis of this compound.
Hypothetical Signaling Pathway Involvement

Given the potential antioxidant properties of this compound due to its electrochemically oxidizable nature, it could influence cellular signaling pathways sensitive to redox state, such as the Nrf2 pathway.

signaling_pathway cluster_cell Cellular Environment ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Inhibits Dissociation DMBA 2,4-Dimethoxybenzoic Acid (Antioxidant) DMBA->ROS Neutralizes Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Promotes Transcription

Hypothetical activation of the Nrf2 antioxidant pathway.

References

The Multifaceted Role of 2,4-Dimethoxybenzoic Acid in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxybenzoic acid (2,4-DMBA) is a versatile organic molecule whose unique structural features—a carboxylic acid group for reaction and two methoxy groups influencing electronic properties and stereochemistry—make it a valuable building block in various domains of materials science. This document provides detailed application notes and experimental protocols for the utilization of 2,4-DMBA in the synthesis of Metal-Organic Frameworks (MOFs), as a potential matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, and as a precursor for novel polymer synthesis.

Application 1: this compound as a Linker in Lanthanide-Based Metal-Organic Frameworks

The carboxylate functionality of 2,4-DMBA makes it an excellent candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). In particular, it has been shown to form stable complexes with lanthanide ions, yielding MOFs with interesting thermal and spectral properties.[1][2] These materials are of interest for applications in gas storage, catalysis, and luminescence.

Logical Relationship: From Building Blocks to Functional MOF

MOF_Synthesis_Logic 2_4_DMBA This compound (Linker) Solvothermal_Synthesis Solvothermal Synthesis 2_4_DMBA->Solvothermal_Synthesis Lanthanide_Salt Lanthanide Salt (Metal Node) Lanthanide_Salt->Solvothermal_Synthesis Lanthanide_MOF Lanthanide-2,4-dimethoxybenzoate MOF Solvothermal_Synthesis->Lanthanide_MOF Characterization Characterization (TGA, PXRD, IR) Lanthanide_MOF->Characterization Properties Thermal Stability Porosity Luminescence Characterization->Properties

Caption: Logical flow from 2,4-DMBA and a lanthanide salt to a functional MOF.

Quantitative Data: Thermal Decomposition of Lanthanide-2,4-dimethoxybenzoates

The thermal stability of lanthanide-2,4-dimethoxybenzoates has been investigated, revealing a multi-step decomposition process. The following table summarizes the key thermal decomposition data for selected light lanthanide complexes.[2]

Lanthanide IonHydration StateDehydration Temperature Range (°C)Anhydrous Complex Decomposition Onset (°C)Final Residue
Lanthanum (La)Trihydrate90 - 110240La₂O₃
Cerium (Ce)Anhydrous-220CeO₂
Praseodymium (Pr)Anhydrous-215Pr₆O₁₁
Neodymium (Nd)Anhydrous-215Nd₂O₃
Samarium (Sm)Dihydrate95 - 125205Sm₂O₃
Europium (Eu)Dihydrate95 - 120210Eu₂O₃
Gadolinium (Gd)Trihydrate85 - 115210Gd₂O₃
Experimental Protocol: Synthesis of a Lanthanide-2,4-dimethoxybenzoate MOF

This protocol describes the synthesis of a lanthanide-2,4-dimethoxybenzoate complex via a solvothermal method, adapted from general procedures for lanthanide-carboxylate MOFs.[3][4]

Materials:

  • This compound (2,4-DMBA)

  • Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a 50 mL beaker, dissolve 1.5 mmol of this compound in 20 mL of a 1:1 (v/v) mixture of DMF and ethanol.

  • In a separate beaker, dissolve 0.5 mmol of Lanthanum(III) nitrate hexahydrate in 10 mL of deionized water.

  • Slowly add the lanthanum nitrate solution to the 2,4-DMBA solution while stirring continuously.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Transfer the mixture to a 50 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 48 hours.

  • After 48 hours, allow the autoclave to cool to room temperature naturally.

  • Collect the crystalline product by filtration.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the final product in a vacuum oven at 80 °C for 12 hours.

Characterization:

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition profile.

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Infrared (IR) Spectroscopy: To verify the coordination of the carboxylate group to the metal center.

  • Gas Sorption Analysis (BET): To determine the surface area and porosity of the material.

Experimental Workflow: MOF Synthesis and Characterization

MOF_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Dissolve_DMBA Dissolve 2,4-DMBA in DMF/Ethanol Mix_Solutions Mix Solutions Dissolve_DMBA->Mix_Solutions Dissolve_Ln Dissolve Lanthanide Nitrate in Water Dissolve_Ln->Mix_Solutions Solvothermal_Reaction Solvothermal Reaction (120°C, 48h) Mix_Solutions->Solvothermal_Reaction Filter Filter Product Solvothermal_Reaction->Filter Wash_DMF Wash with DMF Filter->Wash_DMF Wash_Ethanol Wash with Ethanol Wash_DMF->Wash_Ethanol Dry Vacuum Dry Wash_Ethanol->Dry TGA TGA Dry->TGA PXRD PXRD Dry->PXRD IR IR Spectroscopy Dry->IR BET Gas Sorption (BET) Dry->BET

Caption: Step-by-step workflow for the synthesis and characterization of a lanthanide-2,4-dimethoxybenzoate MOF.

Application 2: this compound as a Matrix in MALDI Mass Spectrometry

While 2,5-dihydroxybenzoic acid (2,5-DHB) is a commonly used matrix in MALDI-TOF mass spectrometry, its isomers and derivatives, including 2,4-DMBA, are also of interest. The methoxy groups in 2,4-DMBA can influence its sublimation properties and its interaction with analytes, potentially offering advantages for specific classes of compounds. The performance of different DHB isomers is known to vary depending on the analyte.[5]

Quantitative Data: Comparison of Common MALDI Matrices

Although specific performance data for 2,4-DMBA is not widely available, the following table provides a comparison of commonly used matrices for different analyte classes, which can serve as a benchmark for evaluating 2,4-DMBA.

MatrixAbbreviationTypical AnalytesKey Advantages
α-Cyano-4-hydroxycinnamic acidCHCAPeptides (< 3 kDa)High ionization efficiency
2,5-Dihydroxybenzoic acid2,5-DHBPeptides, Proteins (< 30 kDa), GlycansVersatile, good sequence coverage
Sinapinic acidSAProteins (> 10 kDa)Good for high molecular weight proteins
2-(4-Hydroxyphenylazo)benzoic acidHABAPeptides, Proteins, PolymersGood sensitivity for larger proteins
Experimental Protocol: MALDI Sample Preparation using this compound

This protocol provides a general method for using 2,4-DMBA as a MALDI matrix. Optimization of matrix concentration and solvent system may be required for specific analytes.

Materials:

  • This compound (2,4-DMBA)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), proteomics grade

  • Deionized water

  • Analyte of interest (e.g., peptide standard, polymer)

  • MALDI target plate

Procedure:

  • Prepare the Matrix Solution:

    • Prepare a saturated solution of 2,4-DMBA in a solvent mixture of 50:50 (v/v) acetonitrile and 0.1% aqueous trifluoroacetic acid.

    • Alternatively, a starting concentration of 10 mg/mL can be used.

    • Vortex the solution vigorously for 1 minute and centrifuge to pellet any undissolved solid. Use the supernatant for sample preparation.

  • Dried-Droplet Sample Preparation:

    • Mix the analyte solution with the 2,4-DMBA matrix solution in a 1:1 (v/v) ratio in a microcentrifuge tube.

    • Pipette 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate.

    • Allow the droplet to air-dry at room temperature. The formation of a crystalline matrix-analyte spot should be observed.

    • For analytes sensitive to salts, a thin-layer method can be employed.

  • Data Acquisition:

    • Insert the MALDI target plate into the mass spectrometer.

    • Acquire mass spectra in the appropriate mass range for the analyte of interest.

    • Optimize laser power to achieve good signal-to-noise ratio and resolution.

Experimental Workflow: MALDI-TOF MS Analysis

MALDI_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Prep_Matrix Prepare 2,4-DMBA Matrix Solution Mix Mix Matrix and Analyte (1:1) Prep_Matrix->Mix Prep_Analyte Prepare Analyte Solution Prep_Analyte->Mix Spot Spot on MALDI Target Mix->Spot Dry Air Dry Spot->Dry Load_Target Load Target into Mass Spectrometer Dry->Load_Target Set_Parameters Set Acquisition Parameters Load_Target->Set_Parameters Acquire_Spectra Acquire Mass Spectra Set_Parameters->Acquire_Spectra Calibrate Calibrate Spectrum Acquire_Spectra->Calibrate Process Process Data (Baseline Correction, Smoothing) Calibrate->Process Analyze Analyze and Interpret Results Process->Analyze

Caption: Workflow for analyzing a sample using 2,4-DMBA as a MALDI matrix.

Application 3: this compound as a Precursor for Polymer Synthesis

While 2,4-DMBA is not typically used directly as a monomer in polymerization, its structure can be modified to create valuable monomers for high-performance polymers such as polyesters and polyamides. For instance, reduction of the carboxylic acid to an alcohol, followed by esterification with acrylic acid, would yield a monomer suitable for radical polymerization. The resulting polymer would feature the dimethoxybenzoyl pendant group, which can impart specific thermal and mechanical properties.

Logical Relationship: From 2,4-DMBA to a Functional Polymer

Polymer_Synthesis_Logic 2_4_DMBA This compound Monomer_Synthesis Monomer Synthesis (e.g., reduction, esterification) 2_4_DMBA->Monomer_Synthesis Functional_Monomer Functional Monomer Monomer_Synthesis->Functional_Monomer Polymerization Polymerization (e.g., radical, condensation) Functional_Monomer->Polymerization Polymer Polymer with Pendant 2,4-dimethoxybenzoyl Groups Polymerization->Polymer Characterization Characterization (GPC, DSC, TGA) Polymer->Characterization Properties Molecular Weight Thermal Properties Mechanical Properties Characterization->Properties

Caption: Logical pathway from 2,4-DMBA to a functional polymer with tailored properties.

Quantitative Data: Properties of Aromatic Polyesters
PropertyTypical Value Range
Glass Transition Temperature (Tg)120 - 200 °C
Decomposition Temperature (Td, 5% weight loss)> 350 °C
Tensile Strength50 - 100 MPa
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMAc, NMP)
Experimental Protocol: Synthesis of a Polyester via Condensation Polymerization

This protocol outlines a general procedure for the synthesis of a polyester using a diol and a diacid chloride derived from 2,4-DMBA. This represents a potential route to incorporate the 2,4-dimethoxybenzoyl unit into a polymer backbone.

Part A: Synthesis of a Diol Monomer from 2,4-DMBA (Illustrative)

  • Reduction of 2,4-DMBA: Reduce the carboxylic acid group of 2,4-DMBA to a primary alcohol using a suitable reducing agent (e.g., LiAlH₄ in THF).

  • Purification: Purify the resulting (2,4-dimethoxyphenyl)methanol by column chromatography.

  • Dimerization/Functionalization: Convert the alcohol into a diol. For example, through an etherification reaction with a dihaloalkane to create a diol with a flexible spacer.

Part B: Polyester Synthesis

Materials:

  • Diol monomer derived from 2,4-DMBA

  • Terephthaloyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 10 mmol of the diol monomer in 50 mL of anhydrous DCM.

  • Add 22 mmol of pyridine to the solution and cool the mixture to 0 °C in an ice bath.

  • Dissolve 10 mmol of terephthaloyl chloride in 20 mL of anhydrous DCM and add it to the dropping funnel.

  • Add the terephthaloyl chloride solution dropwise to the stirred diol solution over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

  • Pour the viscous reaction mixture into 500 mL of methanol to precipitate the polymer.

  • Filter the polymer and wash it thoroughly with methanol and then with water.

  • Dry the polyester in a vacuum oven at 100 °C for 24 hours.

Characterization:

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the polymer.

Conclusion

This compound is a promising and versatile building block in materials science. Its application as a linker in the synthesis of lanthanide-based MOFs is established, offering materials with tunable thermal properties. While its role as a MALDI matrix and a direct polymer precursor is less explored, the foundational chemistry of related compounds suggests significant potential. The protocols and data presented herein provide a comprehensive guide for researchers to explore and exploit the properties of 2,4-DMBA in the development of novel advanced materials. Further investigation into these areas is warranted to fully unlock the potential of this valuable molecule.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,4-Dimethoxybenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2,4-Dimethoxybenzoic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the recrystallization of this compound?

A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. For this compound, a suitable solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. This differential solubility allows for the dissolution of the crude solid in a minimum amount of hot solvent. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures. For this compound, several organic solvents can be used, with ethanol being a preferred choice due to a significant difference in solubility between high and low temperatures.[1] Water can also be used, as the compound is only slightly soluble in it at room temperature.[2] The choice of solvent can impact crystal purity and yield. A summary of solubility data is provided in the tables below to aid in solvent selection.

Q3: My purified this compound crystals have a low melting point and a broad melting range. What does this indicate?

A3: A low and broad melting point range is a common indicator of impurities remaining in the crystalline product. Pure crystalline solids typically have a sharp and higher melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. Further recrystallization may be necessary to improve purity.

Q4: Can I reuse the mother liquor from the recrystallization?

A4: The mother liquor contains dissolved product, and it is possible to recover more this compound by concentrating the mother liquor (e.g., by evaporation) and allowing a second crop of crystals to form. However, be aware that this second crop may be less pure than the first as the concentration of impurities will be higher.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. Too much solvent was used: The solution is not supersaturated upon cooling. 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.1. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 2. Induce crystallization:     a. Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution.     b. Seeding: Add a small, pure crystal of this compound to the solution.     c. Cooling: Cool the solution in an ice bath to further decrease solubility.
"Oiling out" occurs (a liquid layer separates instead of solid crystals). 1. High concentration of impurities: This can lower the melting point of the mixture. 2. Solution is too concentrated: The compound is coming out of solution at a temperature above its melting point. 3. Rapid cooling: The solution is cooled too quickly.1. Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. 2. Slow cooling: Allow the flask to cool to room temperature on a benchtop before transferring to an ice bath. Insulating the flask can also help. 3. Use a different solvent: Select a solvent with a lower boiling point.
Low yield of purified crystals. 1. Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor. 2. Premature crystallization: Crystals formed during hot filtration. 3. Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature. 4. Washing with warm solvent: The collected crystals were washed with a solvent that was not ice-cold, causing some of the product to redissolve.1. Evaporate excess solvent: Concentrate the mother liquor to recover a second crop of crystals. 2. Ensure hot filtration is done quickly: Use a pre-heated funnel and flask. If crystals form in the funnel, they can be redissolved with a small amount of hot solvent. 3. Allow for sufficient cooling: Ensure the solution has reached room temperature before placing it in an ice bath, and leave it in the ice bath for an adequate amount of time. 4. Use ice-cold solvent for washing: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored impurities remain in the crystals. 1. Impurities are co-crystallizing with the product. 1. Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Data Presentation

The selection of an appropriate solvent is critical for successful recrystallization. The following tables provide quantitative solubility data for this compound in various organic solvents at different temperatures.

Table 1: Mole Fraction Solubility (x) of this compound in Various Organic Solvents [1]

Temperature (K)Ethanoln-PropanolIsopropanoln-ButanolIsobutanolEthyl Acetate
288.150.04530.03810.03320.03150.02760.0912
293.150.06150.05150.04480.04250.03720.1154
298.150.08290.06940.06040.05730.05010.1458
303.150.11160.09340.08130.07710.06740.1841
308.150.14970.12560.10940.10370.09070.2324
313.150.19980.16870.14710.13940.12190.2933
318.150.26670.22640.19760.18730.16370.3701
323.150.35510.30390.26540.25160.21980.4671

Table 2: Qualitative Solubility of this compound in Water

SolventSolubility
WaterSlightly Soluble[2][3]

Experimental Protocols

Protocol 1: Recrystallization of this compound from a Single Solvent (e.g., Ethanol)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture on a hot plate while stirring until the solvent boils and the solid dissolves completely. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and filter paper to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely in a desiccator or a vacuum oven.

Visualizations

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Cool Solution Slowly to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Collect Crystals by Vacuum Filtration ice_bath->vacuum_filtration wash Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end Pure 2,4-Dimethoxybenzoic Acid Crystals dry->end

Caption: A workflow diagram illustrating the key steps in the recrystallization of this compound.

Troubleshooting_Recrystallization start Problem Encountered During Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out Occurs start->oiling_out low_yield Low Yield start->low_yield solution1 1. Evaporate some solvent. 2. Scratch flask inner wall. 3. Add a seed crystal. no_crystals->solution1 Solution solution2 1. Re-heat solution. 2. Add more hot solvent. 3. Cool slowly. oiling_out->solution2 Solution solution3 1. Minimize solvent used. 2. Ensure complete cooling. 3. Wash with ice-cold solvent. low_yield->solution3 Solution

Caption: A troubleshooting decision tree for common issues encountered during recrystallization.

References

Technical Support Center: Synthesis of 2,4-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 2,4-Dimethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The impurity profile can vary based on the synthetic route, but common contaminants include unreacted starting materials (e.g., 2,4-dihydroxybenzoic acid or resorcinol), intermediates from incomplete reactions, and byproducts from side reactions.[1][2] Other potential impurities are related aromatic acids or methoxylated derivatives.[3][4]

Q2: My final product is off-white, yellow, or brown instead of white. What causes this discoloration?

A2: Discoloration in the final product typically arises from the formation of colored impurities.[5] Potential causes include the oxidation of phenolic intermediates or impurities into quinone-like structures, or the formation of polymeric tars under harsh reaction conditions like high temperatures or strong acidity.[6][7]

Q3: What is the most effective general method for purifying crude this compound?

A3: Recrystallization is a highly effective and commonly recommended method for purifying this compound.[8] Crystallizing the acid from water is a standard procedure.[3] For colored impurities, treatment with activated carbon prior to recrystallization can be very effective.[5][9] For separating the acidic product from neutral or basic impurities, an acid-base extraction is a powerful technique.[5][9]

Q4: I am having difficulty inducing crystallization during recrystallization. What should I do?

A4: If crystals do not form after cooling the solution, several techniques can be employed. First, try scratching the inside surface of the flask with a glass rod at the meniscus; this can create nucleation sites.[10] Alternatively, adding a "seed" crystal of pure this compound can initiate crystallization.[10] If these methods fail, it's possible too much solvent was used. In this case, you can heat the solution to evaporate some of the solvent and then attempt to cool it again.[10]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Low Purity / Contaminated with Starting Materials - Incomplete reaction. - Inefficient purification.- Monitor the reaction to completion using techniques like Thin Layer Chromatography (TLC). - Perform an acid-base extraction to separate the acidic product from neutral or basic starting materials.[5][9] - Recrystallize the product, potentially multiple times, to remove impurities with different solubility profiles.[11]
Product is Colored (Yellow/Brown) - Oxidation of phenolic impurities to form colored quinone-like structures.[5] - Formation of polymeric byproducts or tars due to high temperatures or strong acids.[6]- Treat a solution of the crude product with activated carbon before the final crystallization step to adsorb colored impurities.[5][9] - Ensure reaction temperatures are carefully controlled to avoid decomposition and side reactions.[6]
Low Yield After Recrystallization - Using an excessive volume of recrystallization solvent.[9] - The product is too soluble in the chosen solvent, even at low temperatures. - Premature crystallization during a hot filtration step.[9]- Use the minimum amount of hot solvent required to fully dissolve the crude product.[9] - If the yield is poor, try concentrating the mother liquor and cooling again to recover more product. - Consider a different solvent or a mixed-solvent system for recrystallization.[12] - Ensure the filtration apparatus (funnel, flask) is pre-heated before performing a hot filtration.
Product Oiled Out During Recrystallization - The boiling point of the solvent is higher than the melting point of the product (this compound melts at 107-109 °C).[3] - The solution is supersaturated with impurities, depressing the melting point.- Choose a recrystallization solvent with a boiling point lower than the product's melting point. - Try adding a bit more hot solvent to the oil to see if it dissolves, then cool again slowly. - Attempt to induce crystallization from the oil by scratching with a glass rod or adding a seed crystal.[10]

Purification Protocols

Experimental Protocol 1: Recrystallization from Water

Objective: To purify crude this compound by removing water-soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate.[10]

  • Saturation: Continue adding small portions of near-boiling water while heating and swirling until the solid has just completely dissolved. Avoid adding a large excess of water to ensure good recovery.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of purer crystals.[10]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize the precipitation of the product.[10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any remaining soluble impurities.[12]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the product can be placed in a vacuum desiccator.[3]

Experimental Protocol 2: Activated Carbon Treatment for Decolorization

Objective: To remove colored impurities from crude this compound.

Materials:

  • Colored, crude this compound

  • Appropriate solvent (e.g., water or an ethanol/water mixture)

  • Activated carbon (powdered)

  • Heating and filtration apparatus as described above

Procedure:

  • Dissolution: Dissolve the crude this compound in the minimum amount of a suitable hot solvent in an Erlenmeyer flask.[9]

  • Carbon Addition: Remove the flask from the heat source and cool it slightly. Add a small amount of powdered activated carbon (typically 1-2% by weight of the solute). Caution: Adding carbon to a boiling solution can cause it to boil over violently.

  • Heating: Gently heat the mixture back to a boil for a few minutes while swirling to ensure the impurities are adsorbed onto the carbon.[9]

  • Hot Filtration: Filter the hot solution through fluted filter paper to remove the activated carbon. The filtrate should be colorless.

  • Crystallization and Isolation: Proceed with the cooling and isolation steps as described in the recrystallization protocol above.

Data Summary

Table 1: Common Impurities and Their Origin

Impurity TypeSpecific ExampleLikely OriginRecommended Removal Method
Unreacted Starting Material 2,4-Dihydroxybenzoic acidIncomplete methylation reaction.Recrystallization, Acid-Base Extraction
Reaction Intermediate 2-Hydroxy-4-methoxybenzoic acidIncomplete methylation of both hydroxyl groups.Recrystallization
Isomeric Byproduct 2,6-Dimethoxybenzoic acidNon-selective reaction conditions.Fractional Crystallization, Chromatography
Oxidation Product Quinone-type compoundsOxidation of phenolic precursors or product.Activated Carbon Treatment, Recrystallization
Related Aromatic Acids Other benzoic acid derivativesImpurities in starting materials or side reactions.[4]Recrystallization

Visualizations

Purification_Workflow cluster_start Start cluster_decision Analysis cluster_purification Purification Steps cluster_end Finish start Crude 2,4-Dimethoxybenzoic Acid Product is_colored Is the product colored? start->is_colored extract Acid-Base Extraction start->extract Alternative Path (for neutral impurities) carbon Activated Carbon Treatment is_colored->carbon Yes recrystall Recrystallization is_colored->recrystall No carbon->recrystall end_product Pure 2,4-Dimethoxybenzoic Acid recrystall->end_product extract->recrystall

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_issue Identified Issue cluster_analysis Analysis cluster_solutions Solutions cluster_result Outcome issue Impure Product analysis What is the nature of impurity? issue->analysis sol_color Treat with Activated Carbon analysis->sol_color Colored Byproducts sol_start Perform Acid-Base Extraction analysis->sol_start Neutral/Basic Starting Material sol_general Recrystallize from Suitable Solvent analysis->sol_general Other Soluble Impurities sol_color->sol_general sol_start->sol_general result Pure Product sol_general->result

References

Technical Support Center: Synthesis of 2,4-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2,4-dimethoxybenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: Several common synthetic routes can be employed to synthesize this compound. The choice of method often depends on the available starting materials and equipment. The primary routes include:

  • Oxidation of 2,4-Dimethoxytoluene or 2,4-Dimethoxybenzaldehyde: This involves the oxidation of the methyl or aldehyde group to a carboxylic acid using a suitable oxidizing agent.

  • Grignard Reaction of a 2,4-Dimethoxyphenyl Halide followed by Carboxylation: This route involves the formation of a Grignard reagent from a halogenated 1,3-dimethoxybenzene derivative, which then reacts with carbon dioxide to form the carboxylic acid.[1][2]

  • Hydrolysis of 2,4-Dimethoxybenzonitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.[3]

  • Friedel-Crafts Reaction on 1,3-Dimethoxybenzene: This involves the direct introduction of a carboxyl group or a precursor onto the aromatic ring of 1,3-dimethoxybenzene using a suitable acylating or carboxylating agent in the presence of a Lewis acid.[4]

Q2: My reaction mixture turned dark brown/black. What could be the cause?

A2: A dark coloration in the reaction mixture often indicates the formation of undesired byproducts due to side reactions. Common causes include:

  • Oxidation of the Starting Material: Methoxy-activated aromatic rings, such as in 1,3-dimethoxybenzene, can be susceptible to oxidation, especially under harsh acidic or oxidizing conditions, potentially forming quinone-like structures or polymeric tars.[4]

  • Over-oxidation: In reactions involving the oxidation of a methyl or aldehyde group, excessively high temperatures or a large excess of the oxidizing agent can lead to the degradation of the aromatic ring.[5]

  • Decomposition of Reagents or Products: Strong acidic conditions or high temperatures can cause the starting materials, intermediates, or the final product to decompose, leading to the formation of colored, insoluble tars.[4]

Q3: The yield of my this compound is lower than expected. What are the potential reasons?

A3: Low yields can result from a variety of factors throughout the synthetic and workup process. Some common culprits include:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or a non-optimal stoichiometry of reagents.

  • Side Product Formation: The formation of byproducts, as detailed in the troubleshooting guide below, consumes the starting material and reduces the yield of the desired product.

  • Product Loss During Workup: The product may be lost during the extraction, washing, or purification steps. For instance, if the aqueous layer is not sufficiently acidified during the workup of a Grignard reaction, the carboxylate salt may not fully convert to the carboxylic acid, leading to poor extraction into the organic phase.[5]

  • Moisture Contamination (in Grignard reactions): Grignard reagents are highly reactive towards protic solvents like water. The presence of moisture will quench the Grignard reagent, reducing the yield of the desired carboxylated product.[6]

Troubleshooting Guides

This section provides a detailed breakdown of potential side reactions for different synthetic routes and offers solutions to mitigate these issues.

Route 1: Oxidation of 2,4-Dimethoxytoluene
Observed Issue Potential Side Reaction/Cause Troubleshooting & Optimization
Presence of unreacted 2,4-Dimethoxytoluene in the final product Incomplete Oxidation: Insufficient oxidizing agent, low reaction temperature, or short reaction time.[5]- Increase the molar ratio of the oxidizing agent (e.g., KMnO₄).- Gradually increase the reaction temperature while monitoring for degradation.- Extend the reaction time and monitor progress using TLC or GC.
Formation of byproducts other than the desired acid Over-oxidation and Ring Cleavage: Reaction conditions are too harsh (e.g., high temperature, excessive oxidant), leading to degradation of the aromatic ring.[5]- Maintain a controlled temperature throughout the reaction.- Add the oxidizing agent portion-wise to manage the reaction exotherm.- Avoid prolonged reaction times after the starting material has been consumed.
Product is off-color or contains unknown impurities Demethylation of Methoxy Groups: Harsh acidic or basic conditions during the reaction or workup can lead to the cleavage of the methyl ethers.[5]- Maintain a moderate pH and temperature during the workup procedure.- Use milder reaction conditions if demethylation is suspected.
Route 2: Grignard Reaction and Carboxylation
Observed Issue Potential Side Reaction/Cause Troubleshooting & Optimization
Low or no formation of the Grignard reagent Presence of Moisture: Water reacts with and quenches the Grignard reagent.[6]Inactive Magnesium Surface: An oxide layer on the magnesium turnings can prevent the reaction from initiating.[7]- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.- Activate the magnesium turnings with a small crystal of iodine or by mechanical crushing.
Formation of a significant amount of Biphenyl byproduct (e.g., 2,2',4,4'-Tetramethoxybiphenyl) Wurtz-type Coupling: The Grignard reagent can couple with the starting aryl halide.- Add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the presence of the Grignard reagent.- Ensure efficient stirring to promote the reaction with magnesium over coupling.
Recovery of starting material (1,3-Dimethoxybenzene) after workup Protonation of Grignard Reagent: Trace amounts of water or other protic impurities can protonate the Grignard reagent, converting it back to the starting arene.[1]- Rigorously dry all solvents and reagents.- Perform the reaction under a strictly inert atmosphere.
Route 3: Hydrolysis of 2,4-Dimethoxybenzonitrile
Observed Issue Potential Side Reaction/Cause Troubleshooting & Optimization
Presence of 2,4-Dimethoxybenzamide in the final product Incomplete Hydrolysis: The hydrolysis of the nitrile initially forms an amide, which is then further hydrolyzed to the carboxylic acid. Insufficiently harsh conditions or short reaction times can result in the isolation of the amide intermediate.[3]- Increase the reaction time.- Increase the concentration of the acid or base catalyst.- Raise the reaction temperature.
Low product yield with both acid and base catalysis Substituent Effects: The electron-donating methoxy groups can influence the rate-determining step of the hydrolysis, which can vary with the concentration of the acid.[8][9]- If using acid catalysis, experiment with different concentrations of the acid (e.g., sulfuric acid) as the reaction mechanism can change.[8]

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the primary synthetic pathways, potential side reactions, and a general troubleshooting workflow.

G cluster_oxidation Oxidation Route cluster_grignard Grignard Route cluster_nitrile Nitrile Hydrolysis Route 2,4-Dimethoxytoluene 2,4-Dimethoxytoluene This compound This compound 2,4-Dimethoxytoluene->this compound [O] Over-oxidation Products Over-oxidation Products 2,4-Dimethoxytoluene->Over-oxidation Products Harsh [O] Demethylated Products Demethylated Products This compound->Demethylated Products Harsh Acid/Base 2,4-Dimethoxybromobenzene 2,4-Dimethoxybromobenzene 2,4-Dimethoxyphenyl\nmagnesium bromide 2,4-Dimethoxyphenyl magnesium bromide 2,4-Dimethoxybromobenzene->2,4-Dimethoxyphenyl\nmagnesium bromide Mg, ether 2,4-Dimethoxyphenyl\nmagnesium bromide->this compound 1. CO2 2. H3O+ 1,3-Dimethoxybenzene 1,3-Dimethoxybenzene 2,4-Dimethoxyphenyl\nmagnesium bromide->1,3-Dimethoxybenzene H2O Biphenyl Byproduct Biphenyl Byproduct 2,4-Dimethoxyphenyl\nmagnesium bromide->Biphenyl Byproduct Ar-Br 2,4-Dimethoxybenzonitrile 2,4-Dimethoxybenzonitrile 2,4-Dimethoxybenzamide 2,4-Dimethoxybenzamide 2,4-Dimethoxybenzonitrile->2,4-Dimethoxybenzamide H2O, H+ or OH- 2,4-Dimethoxybenzamide->this compound H2O, H+ or OH- (prolonged)

Caption: Key synthetic routes to this compound and major side reactions.

Troubleshooting_Workflow start Low Yield or Impure Product identify_route Identify Synthetic Route start->identify_route oxidation Oxidation Route identify_route->oxidation Oxidation grignard Grignard Route identify_route->grignard Grignard nitrile Nitrile Hydrolysis identify_route->nitrile Nitrile check_oxidation Check for: - Incomplete Oxidation - Over-oxidation - Demethylation oxidation->check_oxidation check_grignard Check for: - Moisture Contamination - Inactive Mg - Biphenyl Formation grignard->check_grignard check_nitrile Check for: - Incomplete Hydrolysis (Amide present) nitrile->check_nitrile optimize_oxidation Optimize: - Oxidant Stoichiometry - Temperature - Reaction Time check_oxidation->optimize_oxidation optimize_grignard Optimize: - Anhydrous Conditions - Mg Activation - Slow Addition of Halide check_grignard->optimize_grignard optimize_nitrile Optimize: - Reaction Time - Catalyst Concentration - Temperature check_nitrile->optimize_nitrile

Caption: A troubleshooting workflow for identifying and resolving common synthesis issues.

References

preventing di-substitution in Friedel-Crafts acylation of dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of dimethoxybenzene, with a specific focus on preventing di-substitution.

Frequently Asked Questions (FAQs)

Q1: Why is di-substitution a potential issue in the Friedel-Crafts acylation of dimethoxybenzene, when it is uncommon for less activated aromatic compounds?

A1: Di-substitution can be a concern due to the high reactivity of the dimethoxybenzene ring. The two methoxy groups are strongly electron-donating, which significantly activates the aromatic ring towards electrophilic aromatic substitution.[1][2] While the first acyl group added is electron-withdrawing and deactivates the ring, making a second acylation more difficult, the initial high reactivity of the substrate means that under forcing conditions (e.g., high temperature, excess reagents), di-substitution can still occur.[3]

Q2: How does the Lewis acid catalyst contribute to preventing polysubstitution during acylation?

A2: In Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) is typically used. The catalyst not only activates the acylating agent but also forms a stable complex with the ketone product.[3][4] This complexation deactivates the monosubstituted product, effectively protecting it from undergoing a subsequent acylation reaction.[3] The catalyst is then regenerated during the aqueous workup step.

Q3: What are the primary advantages of using Friedel-Crafts acylation over alkylation for introducing a functionalized side chain to dimethoxybenzene?

A3: Friedel-Crafts acylation has two main advantages over alkylation. First, the deactivating nature of the acyl group prevents the polysubstitution that is common in alkylation reactions.[3][4][5] Second, the acylium ion intermediate is stabilized by resonance and does not undergo the carbocation rearrangements that can plague alkylation reactions, leading to a single, predictable product.[4][5]

Q4: Can the choice of acylating agent affect the likelihood of di-substitution?

A4: Yes, using a less reactive acylating agent can help moderate the reaction and reduce the chance of side reactions like di-substitution. For instance, an acid anhydride can be used as a milder alternative to a more reactive acyl chloride.[3][6]

Q5: How does reaction temperature influence the selectivity of the acylation?

A5: Lowering the reaction temperature generally favors the kinetically controlled product and enhances selectivity.[7] High temperatures can provide the necessary energy for the monoacylated product to overcome its deactivation and react a second time, and may also lead to the formation of undesired isomers or decomposition byproducts.[3][8] Conducting the reaction at 0°C or even lower is a common strategy to improve outcomes.[3]

Troubleshooting Guide: Preventing Di-acylation

This guide addresses the specific issue of observing di-acylated byproducts during the Friedel-Crafts acylation of dimethoxybenzene.

Problem: Significant formation of di-acylated product detected in the reaction mixture.

Troubleshooting Workflow

G cluster_0 cluster_1 start Start: Di-acylation Observed check_stoich 1. Review Stoichiometry start->check_stoich check_temp 2. Analyze Reaction Temperature check_stoich->check_temp stoich_q Is Acylating Agent limiting (≤1.0 eq)? check_stoich->stoich_q check_reagents 3. Evaluate Reagent Reactivity check_temp->check_reagents temp_q Was reaction run at low temp (e.g., 0°C)? check_temp->temp_q solution Implement Changes & Re-run check_reagents->solution reagent_q Are you using a highly reactive combination (e.g., AcCl + AlCl₃)? check_reagents->reagent_q stoich_q->check_temp stoich_a Action: Adjust ratio to ~1:1 (Substrate:Acylating Agent). Use 1.0-1.2 eq. Lewis Acid. stoich_q->stoich_a No stoich_a->check_temp temp_q->check_reagents Yes temp_a Action: Lower temperature. Maintain below 10°C during addition and reaction. temp_q->temp_a No temp_a->check_reagents reagent_q->solution No reagent_a Action: Consider a milder acylating agent (anhydride) or a different Lewis acid (FeCl₃). reagent_q->reagent_a Yes reagent_a->solution

Caption: Troubleshooting logic for diagnosing and resolving di-acylation.

Quantitative Recommendations

Table 1: Recommended Stoichiometry to Favor Mono-acylation

ComponentMolar Ratio (relative to Dimethoxybenzene)Rationale
Dimethoxybenzene1.0Substrate
Acylating Agent (e.g., Acetyl Chloride)1.0 - 1.05Ensures the acylating agent is the limiting reagent, minimizing the chance for a second reaction.[7]
Lewis Acid (e.g., AlCl₃)1.0 - 1.2A stoichiometric amount is required to activate the acylating agent and complex with the ketone product, preventing further reaction.[3] A large excess is unnecessary and can promote side reactions.

Table 2: Recommended Reaction Conditions

ParameterRecommended ValueRationale
Addition Temperature 0°C to 5°CMinimizes initial exotherm and maintains control over the reaction rate.[3]
Reaction Temperature 0°C to Room TemperatureLower temperatures favor kinetic control and higher selectivity, preventing di-substitution.[7]
Reaction Time 1 - 3 hoursAvoid prolonged reaction times which, combined with higher temperatures, can lead to byproduct formation.[7]
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Carbon Disulfide (CS₂)The choice of solvent can influence reaction rate and isomer distribution.[3][9]

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-acylation of 1,4-Dimethoxybenzene

This protocol is designed to favor the formation of 2-acetyl-1,4-dimethoxybenzene.

Materials:

  • 1,4-Dimethoxybenzene

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • 6M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Crushed Ice

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add 1,4-dimethoxybenzene (1.0 eq) and anhydrous DCM. Stir until dissolved.

  • Cool the flask to 0°C in an ice-water bath.

  • Carefully and portion-wise, add anhydrous AlCl₃ (1.1 eq) to the stirred solution. The mixture may become a thick slurry.

  • In the dropping funnel, prepare a solution of acetyl chloride (1.0 eq) in anhydrous DCM.

  • Add the acetyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.[3]

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor reaction progress by TLC.

  • Quench: Carefully and slowly pour the reaction mixture over a beaker of crushed ice containing concentrated HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[3]

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the pure mono-acylated product.

Experimental Workflow Diagram

G prep Reactant Prep (1.0 eq Substrate) setup Reaction Setup (Flask, N₂, 0°C) prep->setup lewis_acid Add Lewis Acid (1.1 eq AlCl₃) setup->lewis_acid acyl_agent Slow Addition (1.0 eq Acyl-Cl) lewis_acid->acyl_agent react Reaction (0°C to RT) acyl_agent->react quench Quench (Ice / HCl) react->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Chromatography) workup->purify product Final Product purify->product

References

Technical Support Center: Optimizing Reaction Conditions for 2,4-Dimethoxybenzoic Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the esterification of 2,4-dimethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the esterification of this compound?

A1: The primary methods for the esterification of this compound include Fischer-Speier esterification, Steglich esterification, and the Mitsunobu reaction. Each method offers distinct advantages depending on the desired ester, the scale of the reaction, and the sensitivity of the substrates.[1]

  • Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. It is a cost-effective method suitable for synthesizing simple alkyl esters from primary and secondary alcohols.[1][2] The reaction is reversible and often requires a large excess of the alcohol or removal of water to drive the equilibrium towards the product.[1][3][4][5][6][7]

  • Steglich Esterification: This method utilizes a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, commonly 4-dimethylaminopyridine (DMAP).[1][8][9] It is a mild and efficient method, particularly useful for synthesizing esters from sterically hindered or acid-labile alcohols.[1][9] The reaction proceeds at room temperature and drives the formation of the ester by converting the water byproduct into a urea derivative.[1][8]

  • Mitsunobu Reaction: This reaction converts an alcohol into an ester using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][11][12] It is known for its mild conditions and proceeds with an inversion of stereochemistry at the alcohol's chiral center.[10][12]

Q2: What catalysts are typically used for the Fischer esterification of this compound?

A2: Strong acid catalysts are essential for the Fischer esterification. Commonly used catalysts include:

  • Concentrated Sulfuric Acid (H₂SO₄)[2][13][14]

  • p-Toluenesulfonic Acid (p-TsOH)[7]

  • Lewis acids

The choice of catalyst can influence the reaction rate and the potential for side reactions.

Q3: How can I monitor the progress of my esterification reaction?

A3: Thin-Layer Chromatography (TLC) is a highly effective and straightforward technique for monitoring the reaction's progress.[15][16] By spotting the reaction mixture alongside the this compound starting material on a TLC plate, you can visualize the consumption of the acid and the formation of the ester product.

Q4: What are some common side reactions to be aware of?

A4: In Fischer esterification, side reactions can include dehydration of the alcohol (especially with tertiary alcohols) and ether formation.[17] For Steglich esterification, a common side product is the formation of N-acylurea through a rearrangement of the O-acylisourea intermediate, which is unreactive towards the alcohol.[9][15] In the Mitsunobu reaction, a possible side reaction involves the azodicarboxylate acting as a nucleophile instead of the intended carboxylic acid.[10]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Fischer Esterification
Possible Cause Recommended Solution
Equilibrium not shifted towards products. The Fischer esterification is a reversible reaction.[3][4][5][6][7] To drive the reaction forward, use a large excess of the alcohol (which can also serve as the solvent) or remove the water byproduct as it forms.[3][4][6][7] Water removal can be achieved using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[6]
Insufficient or inactive catalyst. Ensure a sufficient amount of a strong acid catalyst (e.g., H₂SO₄, p-TsOH) is used.[4][15] If the reaction stalls, the catalyst may have been deactivated by the water produced; in some cases, adding the catalyst at intervals can help.[4]
Low reaction temperature. The reaction rate is temperature-dependent. Ensure the reaction is heated to a gentle reflux to achieve a reasonable rate.[6][15]
Presence of water in reactants or solvent. Use anhydrous alcohol and solvents to prevent inhibition of the forward reaction.[6][15]
Incomplete reaction. Monitor the reaction by TLC to ensure it has gone to completion.[15] Reaction times can vary from 1 to 10 hours.[17]
Issue 2: Low Product Yield in Steglich Esterification
Possible Cause Recommended Solution
Formation of N-acylurea side product. Add a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP) to act as an acyl transfer agent, which suppresses the formation of the N-acylurea byproduct.[9][15]
Sterically hindered alcohol. Increase the reaction time and ensure strictly anhydrous conditions.[15]
Incomplete reaction. Allow the reaction to stir for an adequate amount of time (4-12 hours) and monitor by TLC. The formation of a white precipitate (dicyclohexylurea, DCU) is an indicator that the reaction is proceeding.[1]
Issue 3: Difficulty in Product Purification
Problem Recommended Solution
Removing unreacted carboxylic acid. During the work-up, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to convert the unreacted this compound into its water-soluble salt, which can then be easily separated in the aqueous layer.[6][13]
Removing dicyclohexylurea (DCU) from Steglich esterification. The DCU byproduct is often insoluble in the reaction solvent and can be removed by filtration.[1][15] If some DCU remains in the filtrate, it can typically be removed during silica gel column chromatography.[15]
Removing triphenylphosphine oxide and reduced azodicarboxylate from Mitsunobu reaction. These byproducts can be removed by column chromatography on silica gel.[1]
Off-white or brownish product color. This may be due to impurities or side reactions. Recrystallization of the crude product can be an effective purification method.[18]

Data Presentation

Table 1: Comparison of Esterification Methods for Benzoic Acid Derivatives (Representative Data)

MethodCatalyst/ReagentSolventTemperatureTypical YieldReference
Fischer-SpeierH₂SO₄ (catalytic)Excess AlcoholRefluxGood to High[14][19]
SteglichDCC, DMAP (catalytic)DichloromethaneRoom TempHigh[1][17]
MitsunobuPPh₃, DIAD/DEADTetrahydrofuran0°C to Room TempHigh[1][10]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound with Methanol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20 equivalents), which also serves as the solvent.[1]

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.[1]

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 65°C) and maintain for 1-4 hours. Monitor the reaction progress by TLC.[1]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate or diethyl ether.[1]

  • Extraction: Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted starting material), and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2,4-dimethoxybenzoate.[1]

  • Purification: The crude product can be further purified by column chromatography or distillation if necessary.[1]

Protocol 2: Steglich Esterification of this compound with Ethanol
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), anhydrous ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.[1]

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous dichloromethane. Add the DCC solution dropwise to the cooled reaction mixture with continuous stirring.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The formation of a white precipitate of dicyclohexylurea (DCU) indicates the reaction is proceeding. Monitor by TLC.[1]

  • Work-up: Once the reaction is complete, filter the mixture to remove the precipitated DCU.[1]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃ solution, and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 2,4-dimethoxybenzoate.[1]

  • Purification: Purify the product by column chromatography on silica gel.[1]

Protocol 3: Mitsunobu Reaction of this compound with n-Propanol
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.5 eq) and triphenylphosphine (1.5 eq). Dissolve the solids in anhydrous THF. Add n-propanol (1.0 eq) to the solution.[1]

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[1]

  • Work-up: After completion, concentrate the reaction mixture under reduced pressure.[1]

  • Purification: The crude product will contain triphenylphosphine oxide and the reduced diisopropyl hydrazodicarboxylate as byproducts. Purify the crude product by column chromatography on silica gel to isolate the pure propyl 2,4-dimethoxybenzoate.[1]

Visualizations

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Acid This compound Reflux Heat to Reflux (1-4 hours) Acid->Reflux Alcohol Alcohol (Excess) Alcohol->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Quench Cool & Concentrate Reflux->Quench Reaction Complete Extract Dissolve & Wash (H₂O, NaHCO₃, Brine) Quench->Extract Dry Dry (Na₂SO₄) Extract->Dry Purify Concentrate & Purify Dry->Purify Ester Ester Purify->Ester

Caption: Workflow for Fischer-Speier Esterification.

Troubleshooting_Low_Yield Start Low or No Yield CheckEquilibrium Is water being removed or is alcohol in large excess? Start->CheckEquilibrium CheckCatalyst Is catalyst amount sufficient and active? CheckEquilibrium->CheckCatalyst Yes SolutionEquilibrium Use Dean-Stark, molecular sieves, or excess alcohol. CheckEquilibrium->SolutionEquilibrium No CheckTemp Is reaction at reflux? CheckCatalyst->CheckTemp Yes SolutionCatalyst Add more catalyst. CheckCatalyst->SolutionCatalyst No CheckPurity Are reactants anhydrous? CheckTemp->CheckPurity Yes SolutionTemp Increase temperature to reflux. CheckTemp->SolutionTemp No SolutionPurity Use anhydrous reagents. CheckPurity->SolutionPurity No End Further Investigation Needed CheckPurity->End Yes (Consider other issues)

Caption: Troubleshooting Logic for Low Yield in Fischer Esterification.

References

stability of 2,4-Dimethoxybenzoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,4-Dimethoxybenzoic acid under acidic conditions.

Troubleshooting Guide & FAQs

This section addresses specific issues and questions that may arise during experimentation with this compound in acidic environments.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary degradation pathway for this compound under acidic conditions?

    • A1: Under acidic conditions, the primary degradation pathway for this compound is decarboxylation. This reaction is accelerated in acidic solutions and involves the protonation of the carboxylic acid group, followed by the cleavage of the C-C bond, leading to the formation of 1,3-dimethoxybenzene and carbon dioxide.[1][2]

  • Q2: What are the expected degradation products of this compound in an acidic medium?

    • A2: The main degradation products are 1,3-dimethoxybenzene and carbon dioxide.[1] The reaction proceeds via a ring-protonated tautomer of the conjugate acid of this compound.[1][2]

  • Q3: Is demethoxylation a significant concern under acidic conditions?

    • A3: While demethoxylation can occur in some aromatic compounds under certain conditions, the primary and well-documented degradation pathway for this compound in acidic media is decarboxylation.[1][2] Demethoxylation is more commonly observed under conditions that promote radical formation.[3]

  • Q4: What factors influence the rate of degradation of this compound in acid?

    • A4: The rate of degradation is highly dependent on the acidity of the solution.[1][2] Higher acid concentrations (lower pH) will accelerate the rate of decarboxylation. Temperature is also a critical factor; elevated temperatures will increase the reaction rate.[4][5]

Troubleshooting Common Experimental Issues

  • Issue 1: Faster than expected degradation of this compound.

    • Possible Cause: The acidic conditions (concentration of acid or temperature) are too harsh.

    • Solution:

      • Reduce the concentration of the acid used.

      • Lower the reaction temperature.

      • Monitor the reaction at more frequent time points to establish a degradation profile under your specific conditions.

  • Issue 2: Incomplete or no degradation observed.

    • Possible Cause: The acidic conditions are not strong enough, or the reaction time is too short.

    • Solution:

      • Increase the concentration of the acid.

      • Increase the reaction temperature in controlled increments (e.g., 50-70°C).[5]

      • Extend the duration of the experiment. Forced degradation studies may require up to 7 days.[5]

  • Issue 3: Appearance of unexpected peaks in HPLC analysis.

    • Possible Cause: Formation of minor, secondary degradation products or interaction with co-solvents or impurities.

    • Solution:

      • Characterize the unknown peaks using techniques like LC-MS to identify their mass.

      • Run a blank sample (acid and any co-solvents without the this compound) to rule out impurities from the experimental setup.

      • Ensure the purity of the starting material.

  • Issue 4: Poor solubility of this compound in the acidic medium.

    • Possible Cause: The compound has limited solubility in aqueous acidic solutions.

    • Solution:

      • Use a co-solvent such as acetonitrile or methanol to aid dissolution.[4] Ensure the co-solvent is stable under the acidic conditions of your experiment.

      • When preparing samples for analysis, ensure complete dissolution in the mobile phase or a suitable solvent.[6]

Quantitative Data Summary

The following table summarizes the observed rate constants for the decarboxylation of this compound in various acids at different concentrations.

AcidHammett Acidity Function (H₀)Observed Rate Constant (k_obs, s⁻¹)
HClO₄ -2.962.1 x 10⁻⁴
-2.621.7 x 10⁻⁴
-2.351.5 x 10⁻⁴
-1.838.5 x 10⁻⁵
-1.313.9 x 10⁻⁵
-1.012.0 x 10⁻⁵
-0.671.1 x 10⁻⁵
-0.365.6 x 10⁻⁶
0.022.3 x 10⁻⁶
HCl -2.862.4 x 10⁻⁴
-1.931.3 x 10⁻⁴
-1.054.4 x 10⁻⁵
-0.033.6 x 10⁻⁶
0.551.1 x 10⁻⁶
H₂SO₄ -2.822.0 x 10⁻⁴
-2.711.9 x 10⁻⁴
-1.979.6 x 10⁻⁵
-1.595.3 x 10⁻⁵
-1.052.5 x 10⁻⁵
Data sourced from Howe, G. W., Vandersteen, A. A., & Kluger, R. (2014). How Acid-Catalyzed Decarboxylation of this compound Avoids Formation of Protonated CO2. Journal of the American Chemical Society, 136(14), 5220–5223. Supporting Information.[7]

Experimental Protocols

Protocol for Forced Acidic Degradation of this compound

This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions.

1. Materials and Reagents:

  • This compound (high purity)

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Volumetric flasks

  • Pipettes

  • Heating apparatus (e.g., water bath or heating block)

  • pH meter

  • HPLC system with UV detector

2. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • For the degradation study, transfer a known volume of the stock solution to a reaction vessel.

3. Acid Stress Conditions:

  • Add an equal volume of 0.1 M HCl to the sample solution.

  • Prepare a control sample by adding an equal volume of HPLC grade water instead of HCl.

  • Store both the test and control samples at room temperature (e.g., 25°C) and at an elevated temperature (e.g., 60°C).

  • If no degradation is observed, repeat the experiment with 1 M HCl.

4. Time Points:

  • Withdraw aliquots from each sample at specified time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

5. Sample Analysis:

  • Before analysis, neutralize the withdrawn aliquots with an appropriate concentration of NaOH to stop the degradation reaction.

  • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable for this type of compound.[6]

  • Monitor the chromatograms for the appearance of degradation products and the decrease in the peak area of the parent compound.

6. Data Analysis:

  • Calculate the percentage of degradation of this compound at each time point.

  • Identify and quantify the major degradation products.

Visualizations

G cluster_pathway Degradation Pathway A This compound B Protonation of Carboxylic Acid A->B + H⁺ C Ring-Protonated Tautomer (Intermediate) B->C Tautomerization D 1,3-Dimethoxybenzene C->D C-C Bond Cleavage E Carbon Dioxide (CO2) C->E C-C Bond Cleavage

Caption: Acid-catalyzed decarboxylation of this compound.

G cluster_workflow Experimental Workflow A Prepare 1 mg/mL Stock Solution of this compound B Add Acidic Solution (e.g., 0.1 M HCl) A->B C Incubate at Controlled Temperature (e.g., 25°C and 60°C) B->C D Withdraw Aliquots at Timed Intervals C->D E Neutralize Aliquots (e.g., with NaOH) D->E F Dilute with Mobile Phase E->F G Analyze by HPLC-UV F->G H Quantify Degradation and Identify Products G->H

Caption: Workflow for forced acid degradation study.

References

Technical Support Center: Scale-Up of 2,4-Dimethoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the scale-up synthesis of 2,4-Dimethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes for this compound?

A1: The primary scalable routes for the synthesis of this compound are:

  • Route 1: Methylation of 2,4-dihydroxybenzoic acid. This two-step process begins with the carboxylation of resorcinol to form 2,4-dihydroxybenzoic acid via the Kolbe-Schmitt reaction, followed by methylation of the hydroxyl groups. The Kolbe-Schmitt reaction is a well-established industrial process, making this a viable, albeit multi-step, route.

  • Route 2: Oxidation of 2,4-dimethoxybenzaldehyde. This is a more direct route where the commercially available 2,4-dimethoxybenzaldehyde is oxidized to the corresponding carboxylic acid. The Pinnick oxidation is a highly recommended method for this transformation due to its high selectivity and mild reaction conditions.

  • Route 3: Grignard Reaction. This route involves the formation of a Grignard reagent from a suitable halo-substituted dimethoxybenzene precursor (e.g., 1-bromo-2,4-dimethoxybenzene), followed by carboxylation with carbon dioxide. While high-yielding, this method requires strict control of reaction conditions, especially the exclusion of water.

Q2: What are the critical safety considerations when scaling up the synthesis of this compound?

A2: When scaling up, it is crucial to consider the following:

  • Exothermic Reactions: Grignard reactions and some oxidation reactions can be highly exothermic. Proper cooling, controlled addition of reagents, and continuous monitoring of the internal temperature are essential to prevent runaway reactions. The reduced surface-area-to-volume ratio at a larger scale makes heat dissipation less efficient.

  • Handling of Reagents:

    • Methylating agents (e.g., dimethyl sulfate) are toxic and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

    • Grignard reagents are highly reactive with protic solvents (including water and alcohols) and are air-sensitive. All manipulations should be performed under an inert atmosphere.

    • Strong oxidizing agents and acids require careful handling to avoid accidental contact and corrosion of equipment.

  • Pressure: The Kolbe-Schmitt reaction is typically carried out under high pressure, requiring certified pressure reactors and adherence to strict safety protocols.

Q3: How can I minimize the formation of byproducts during the synthesis?

A3: Byproduct formation can be minimized by:

  • Controlling Stoichiometry: Use a precise stoichiometry of the reagents. An excess of a reactant can lead to side reactions.

  • Reaction Temperature: Maintain the recommended reaction temperature. Deviations can lead to the formation of impurities. For instance, in Friedel-Crafts type reactions, lower temperatures often improve selectivity.

  • Purity of Starting Materials: The purity of the starting materials is crucial for the final product's quality. Impurities in the starting materials can lead to colored byproducts.

Q4: My final product has a low melting point and appears off-white. What could be the cause?

A4: A low melting point and off-white or brownish color indicate the presence of impurities. This can be due to:

  • Incomplete reaction: The presence of unreacted starting materials will lower the melting point.

  • Formation of colored byproducts: Oxidation of phenolic impurities or side reactions can lead to colored organic compounds.

  • Residual reagents or solvents: Ensure the product is thoroughly washed and dried. Recrystallization is an effective method for purification.

Troubleshooting Guides

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction.- Formation of side products.- Loss of product during workup and purification.- Monitor the reaction progress using TLC or GC to ensure completion.- Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side product formation.- Ensure efficient extraction and recrystallization procedures.
Reaction Fails to Initiate (Grignard Route) - Impure magnesium.- Presence of moisture.- Use fresh, high-purity magnesium turnings or activate them with a small crystal of iodine.- Ensure all glassware is oven-dried and solvents are anhydrous.
Product is Colored (Yellow/Brown) - Presence of quinone-type byproducts from oxidation.- Trace impurities from tar formation.- Treat the crude product with a reducing agent (e.g., sodium bisulfite) during workup.- Recrystallize the product, possibly with the addition of activated carbon to remove colored impurities.[1]
Difficulty in Isolating the Product - Product is too soluble in the recrystallization solvent.- Formation of an oil instead of a solid.- Choose a different solvent system for recrystallization. A solvent pair (e.g., ethanol/water) might be effective.- If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis Parameters (Representative Data)

ParameterLab-Scale (e.g., 10g)Pilot-Scale (e.g., 10kg)Key Considerations for Scale-Up
Reaction Time 2-4 hours6-10 hoursSlower reagent addition and heat transfer at a larger scale increase the overall cycle time.
Temperature Control +/- 2°C+/- 5°CMaintaining a consistent temperature is more challenging at scale due to a lower surface area to volume ratio.
Typical Yield 80-90%70-80%Yields are often slightly lower at scale due to transfer losses and less ideal reaction conditions.
Purity (Crude) 95-98%90-95%Slower mixing and temperature gradients can lead to a higher level of impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 2,4-Dimethoxybenzaldehyde

Materials:

  • 2,4-Dimethoxybenzaldehyde

  • tert-Butanol (t-BuOH)

  • Water

  • 2-Methyl-2-butene

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Sodium chlorite (NaClO₂) (80% technical grade)

  • Ethyl acetate (for extraction)

  • Saturated sodium sulfite (Na₂SO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a suitable reactor, dissolve 2,4-dimethoxybenzaldehyde (1.0 equiv) in a mixture of t-BuOH and water. Add 2-methyl-2-butene (5.0 equiv) and NaH₂PO₄ (4.0 equiv).

  • Oxidation: Cool the mixture to 0°C. Slowly add a solution of NaClO₂ (1.5 equiv) in water, maintaining the temperature below 10°C.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC until all the aldehyde has been consumed.

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of Na₂SO₃ and stir for 15 minutes.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like an ethanol/water mixture.

Protocol 2: Synthesis of this compound via Grignard Reaction

Materials:

  • 1-Bromo-2,4-dimethoxybenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), aqueous solution

Procedure:

  • Grignard Reagent Formation: In a flame-dried reactor equipped with a dropping funnel and a reflux condenser, place magnesium turnings (1.1 equiv). Add a small crystal of iodine to initiate the reaction. A solution of 1-bromo-2,4-dimethoxybenzene (1.0 equiv) in anhydrous diethyl ether is added dropwise. The reaction is typically initiated with gentle warming and then maintained at a gentle reflux.

  • Carboxylation: After the magnesium has been consumed, cool the Grignard reagent. Bubble dry carbon dioxide gas through the solution or pour the Grignard solution over crushed dry ice.

  • Work-up: Quench the reaction by slowly adding a dilute solution of hydrochloric acid with vigorous stirring.

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization.

Visualizations

experimental_workflow cluster_oxidation Route 1: Oxidation cluster_grignard Route 2: Grignard Reaction start_ox Start with 2,4-Dimethoxybenzaldehyde dissolve Dissolve in t-BuOH/Water start_ox->dissolve add_reagents Add Scavenger & Buffer (NaH2PO4) dissolve->add_reagents cool Cool to 0°C add_reagents->cool add_oxidant Add NaClO2 Solution cool->add_oxidant monitor_ox Monitor by TLC add_oxidant->monitor_ox workup_ox Quench & Extract monitor_ox->workup_ox purify_ox Recrystallize workup_ox->purify_ox product_ox 2,4-Dimethoxybenzoic Acid purify_ox->product_ox start_grignard Start with 1-Bromo-2,4-dimethoxybenzene form_grignard Form Grignard Reagent (Mg, Anhydrous Ether) start_grignard->form_grignard carboxylation Carboxylation (Dry Ice, CO2) form_grignard->carboxylation workup_grignard Acidic Work-up carboxylation->workup_grignard extract_grignard Extract with Ether workup_grignard->extract_grignard purify_grignard Recrystallize extract_grignard->purify_grignard product_grignard 2,4-Dimethoxybenzoic Acid purify_grignard->product_grignard

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product check_reaction Reaction Incomplete? start->check_reaction check_workup Issues During Workup? check_reaction->check_workup No solution_reaction Optimize Reaction: - Increase Time/Temp - Check Stoichiometry - Verify Reagent Purity check_reaction->solution_reaction Yes check_purification Purification Ineffective? check_workup->check_purification No solution_workup Optimize Workup: - Adjust pH - Use Anti-Solvent - Perform Multiple Extractions check_workup->solution_workup Yes solution_purification Optimize Purification: - Change Recrystallization Solvent - Use Activated Carbon - Consider Chromatography check_purification->solution_purification Yes end Improved Yield and Purity check_purification->end No solution_reaction->end solution_workup->end solution_purification->end

Caption: Troubleshooting workflow for synthesis scale-up.

References

Technical Support Center: Synthesis of 2,4-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 2,4-Dimethoxybenzoic acid synthesis. The following information is designed to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common and effective synthetic routes for this compound are:

  • Route 1: Grignard Reaction: This method involves the formation of a Grignard reagent from a halo-substituted dimethoxybenzene precursor, typically 1-bromo-2,4-dimethoxybenzene, followed by carboxylation with carbon dioxide. This route is often favored for its relatively high yield under optimized conditions.

  • Route 2: Oxidation of 2,4-Dimethoxybenzaldehyde: This approach involves the oxidation of the aldehyde group of 2,4-Dimethoxybenzaldehyde to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate (KMnO₄). This method is advantageous when the starting aldehyde is readily available.

Q2: How can I prepare the starting material, 1-bromo-2,4-dimethoxybenzene, for the Grignard reaction?

A2: 1-bromo-2,4-dimethoxybenzene can be synthesized by the bromination of this compound. A general procedure involves reacting this compound with a brominating agent in a suitable solvent.

Q3: What are the critical safety precautions to consider during these syntheses?

A3: Both synthetic routes involve hazardous materials and reactions that require strict safety protocols:

  • Grignard Reaction: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential. Diethyl ether and tetrahydrofuran (THF) are common solvents and are extremely flammable.

  • Oxidation Reaction: Potassium permanganate is a strong oxidizer and can cause fires or explosions if it comes into contact with combustible materials. Reactions involving KMnO₄ can be exothermic, requiring careful temperature control.

Troubleshooting Guides

Route 1: Grignard Reaction Troubleshooting

Issue 1: Low or No Yield of this compound

Symptom Possible Cause Troubleshooting & Optimization
Reaction fails to initiate (no cloudiness or exotherm) 1. Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide. 2. Presence of Moisture: Even trace amounts of water will quench the Grignard reagent.1. Activate Magnesium: Use fresh, shiny magnesium turnings. Activate by gently crushing them with a glass rod, adding a small crystal of iodine (the color will disappear upon initiation), or a few drops of 1,2-dibromoethane. 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert gas. Use anhydrous solvents.
Initial reaction starts but then stops 1. Insufficiently Dry Reagents/Solvents: Initial moisture was consumed, but residual water is still present. 2. Poor Quality Starting Material: Impurities in 1-bromo-2,4-dimethoxybenzene can inhibit the reaction.1. Dry Solvents and Reagents Thoroughly: Ensure all components are rigorously dried. 2. Purify Starting Material: Purify the halo-aromatic starting material if necessary.
Low yield despite successful Grignard formation 1. Inefficient Carboxylation: Poor delivery of CO₂ or reaction with atmospheric CO₂. 2. Side Reactions: Wurtz-type coupling of the Grignard reagent with the starting bromide.1. Optimize Carboxylation: Use freshly crushed dry ice and pour the Grignard solution over it. Alternatively, bubble dry CO₂ gas through the solution at a low temperature. 2. Minimize Side Reactions: Add the 1-bromo-2,4-dimethoxybenzene solution dropwise to the magnesium suspension to maintain a low concentration of the bromide.

Issue 2: Impurities in the Final Product

Symptom Possible Impurity Identification Method Purification Strategy
Lower than expected melting point Unreacted 1-bromo-2,4-dimethoxybenzeneTLC, GC-MSRecrystallization from a suitable solvent system (e.g., ethanol/water). The starting material is less polar and may be washed away with a non-polar solvent.
Presence of a non-polar byproduct 2,2',4,4'-Tetramethoxybiphenyl (from Wurtz coupling)TLC, ¹H NMRRecrystallization. The biphenyl byproduct is generally less soluble than the desired carboxylic acid in common recrystallization solvents.
Route 2: Oxidation of 2,4-Dimethoxybenzaldehyde Troubleshooting

Issue 1: Low Yield of this compound

Symptom Possible Cause Troubleshooting & Optimization
Incomplete reaction (starting material remains) 1. Insufficient Oxidant: Not enough KMnO₄ to fully oxidize the aldehyde. 2. Low Reaction Temperature: The activation energy for the oxidation was not reached. 3. Short Reaction Time: The reaction did not proceed to completion.1. Adjust Stoichiometry: Ensure a sufficient molar excess of KMnO₄ is used (a common ratio is approximately 2:3 of KMnO₄ to aldehyde).[1] 2. Increase Temperature: Gently warm the reaction mixture. Be cautious, as excessive heat can lead to side reactions. 3. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.[1]
Product loss during workup 1. Product remains in the aqueous layer: The product is not fully precipitated. 2. Inefficient Extraction: Not all of the product is extracted into the organic phase.1. Ensure Complete Precipitation: Acidify the reaction mixture to a pH of ~2 after the reaction to fully precipitate the benzoic acid.[1] 2. Perform Multiple Extractions: Use a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and perform multiple extractions to maximize product recovery.[1]

Issue 2: Impurities in the Final Product

Symptom Possible Impurity Identification Method Purification Strategy
Presence of starting material Unreacted 2,4-DimethoxybenzaldehydeTLC, ¹H NMRRecrystallization. The aldehyde is less polar than the carboxylic acid.
Formation of a brown precipitate (MnO₂) that is difficult to filter Expected byproduct of permanganate reductionN/AUse a filter aid like Celite to improve filtration. Ensure the reaction is worked up by reducing excess permanganate and MnO₂ with a reagent like sodium bisulfite to form soluble manganese(II) salts.[1]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Route 1: Grignard Reaction Route 2: Oxidation Reaction
Starting Material 1-bromo-2,4-dimethoxybenzene2,4-Dimethoxybenzaldehyde
Key Reagents Mg, CO₂ (dry ice), anhydrous ether/THFKMnO₄, acid/base
Typical Yield 70-90% (highly dependent on conditions)60-85%
Key Challenges Maintaining anhydrous conditions, initiation of reaction, Wurtz coupling side reaction.Controlling exothermicity, potential for over-oxidation or incomplete reaction, workup of MnO₂.
Purity of Crude Product Generally good, main impurity is often the coupling byproduct.Can contain unreacted starting material and manganese salts.

Experimental Protocols

Route 1: Grignard Synthesis of this compound

This protocol is adapted from general procedures for Grignard reactions.

Materials:

  • 1-bromo-2,4-dimethoxybenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Dry ice (solid CO₂)

  • 6M Hydrochloric acid (HCl)

  • Iodine crystal (optional, for activation)

Procedure:

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Allow to cool to room temperature under an inert atmosphere (nitrogen or argon).

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small crystal of iodine if activation is needed.

    • In the dropping funnel, prepare a solution of 1-bromo-2,4-dimethoxybenzene (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add a small portion of the bromide solution to the magnesium. The reaction should initiate, evidenced by bubbling and a cloudy appearance. Gentle warming may be necessary.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring until most of the magnesium is consumed.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice bath.

    • In a separate beaker, place an excess of crushed dry ice.

    • Slowly pour the Grignard solution over the dry ice with vigorous stirring.

  • Work-up:

    • Allow the excess CO₂ to sublime.

    • Slowly add 6M HCl to the reaction mixture with stirring until the aqueous layer is acidic (test with pH paper). This will protonate the carboxylate and dissolve any remaining magnesium salts.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification:

    • Recrystallize the crude this compound from a suitable solvent, such as an ethanol/water mixture, to obtain the pure product.

Route 2: Oxidation of 2,4-Dimethoxybenzaldehyde

This protocol is based on the oxidation of similar aromatic aldehydes.

Materials:

  • 2,4-Dimethoxybenzaldehyde

  • Potassium permanganate (KMnO₄)

  • Acetone or a t-butanol/water mixture

  • Sodium hydroxide (NaOH)

  • Sodium bisulfite (NaHSO₃)

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-Dimethoxybenzaldehyde (1.0 equivalent) in a suitable solvent like acetone.

  • Oxidation:

    • Slowly add a solution of KMnO₄ (approximately 1.5 - 2.0 equivalents) in water to the stirred aldehyde solution at room temperature. The addition should be portion-wise to control any exotherm.

    • After the addition is complete, continue stirring. The reaction progress can be monitored by the disappearance of the purple permanganate color and by TLC. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Work-up:

    • Once the reaction is complete, cool the mixture and quench the excess KMnO₄ by adding a solution of sodium bisulfite until the purple color disappears and the MnO₂ is reduced to soluble manganese salts.

    • Remove the organic solvent by rotary evaporation.

    • Cool the remaining aqueous solution in an ice bath and acidify with concentrated HCl to a pH of approximately 2. A white precipitate of this compound should form.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Dry the crude product.

    • Further purification can be achieved by recrystallization from hot water or an ethanol/water mixture.

Visualizations

Grignard_Synthesis_Workflow start Start reagent_prep Prepare Anhydrous Apparatus & Reagents start->reagent_prep grignard_formation Grignard Reagent Formation (1-bromo-2,4-dimethoxybenzene + Mg) reagent_prep->grignard_formation carboxylation Carboxylation (Reaction with CO2) grignard_formation->carboxylation workup Acidic Work-up (HCl addition) carboxylation->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Recrystallization) extraction->purification product Pure 2,4-Dimethoxybenzoic Acid purification->product

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Oxidation_Synthesis_Workflow start Start dissolution Dissolve 2,4-Dimethoxybenzaldehyde in Solvent start->dissolution oxidation Oxidation with KMnO4 Solution dissolution->oxidation workup Quench Excess KMnO4 & Acidify oxidation->workup isolation Isolate Crude Product (Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification product Pure 2,4-Dimethoxybenzoic Acid purification->product

Caption: Workflow for the synthesis of this compound via oxidation.

Troubleshooting_Logic start Low Yield or Impure Product check_reaction Check Reaction Conditions start->check_reaction check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_workup Review Work-up Procedure start->check_workup check_purification Optimize Purification start->check_purification sub_reaction Incorrect Temperature? Incorrect Reaction Time? Inefficient Stirring? check_reaction->sub_reaction sub_reagents Anhydrous Conditions Met? (Grignard) Correct Stoichiometry? (Oxidation) Reagents Degraded? check_reagents->sub_reagents sub_workup Incorrect pH for Precipitation? Inefficient Extraction? Emulsion Formation? check_workup->sub_workup sub_purification Incorrect Recrystallization Solvent? Product Lost in Mother Liquor? check_purification->sub_purification

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

handling and storage recommendations for 2,4-Dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling, storage, and troubleshooting of 2,4-Dimethoxybenzoic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a white to off-white crystalline powder.[1] It is a benzoic acid derivative with two methoxy groups. In research and development, it serves as a building block in organic synthesis for the preparation of more complex molecules, including pharmaceutical intermediates.

Q2: What are the primary hazards associated with this compound?

The primary hazards include:

  • Skin irritation: Causes skin irritation.[2][3]

  • Serious eye irritation: Causes serious eye irritation.[2][3]

  • Respiratory irritation: May cause respiratory irritation.[2][3][4]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

It is recommended to use the following PPE:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.[2]

  • Hand Protection: Handle with gloves. Gloves must be inspected prior to use.[2]

  • Respiratory Protection: A dust mask (e.g., type N95) is recommended.

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.

Q4: How should this compound be properly stored?

Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed and sealed in a dry environment.[1][5]

Handling and Storage Data

ParameterRecommendationSource(s)
Storage Temperature Room Temperature[1][5]
Storage Conditions Store in a cool, dry, well-ventilated place. Keep container tightly closed.[2]
Incompatible Materials Strong oxidizing agents.[4]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2).[4]

Troubleshooting Guide

Q5: I am observing poor solubility of this compound in water. How can I improve this?

This compound is only slightly soluble in water.[1][6] To improve solubility for aqueous reactions or analyses, consider the following:

  • pH Adjustment: As a carboxylic acid, its solubility in water will increase at a higher pH due to the formation of the more soluble carboxylate salt. Try adjusting the pH of your aqueous solution with a suitable base.

  • Co-solvents: Consider using a mixture of water and a polar organic solvent (e.g., ethanol, methanol, or DMSO) to increase solubility.

Q6: My reaction involving this compound is not proceeding to completion. What are some potential issues?

Several factors could be affecting your reaction:

  • Moisture: Ensure all your reagents and solvents are anhydrous, as water can interfere with many organic reactions, particularly those involving acid chlorides or other activated acid derivatives.

  • Reagent Purity: Verify the purity of your this compound and other reactants. Impurities can inhibit or produce unwanted side reactions.

  • Reaction Conditions: Re-evaluate your reaction temperature, time, and catalyst (if any). Some reactions may require heating or longer reaction times to proceed to completion.

Q7: I am seeing unexpected byproducts in my reaction. What could be the cause?

  • Side Reactions: The methoxy groups on the aromatic ring are generally stable, but under harsh acidic conditions (e.g., with strong Lewis acids), demethylation can occur, leading to the formation of hydroxylated byproducts.

  • Contamination: Incompatible materials, such as strong oxidizing agents, can lead to degradation and the formation of byproducts.[4] Ensure your reaction setup is clean and free from contaminants.

Experimental Workflow

Below is a general workflow for handling a spill of this compound.

Spill_Response_Workflow Workflow for Handling a this compound Spill A Spill Occurs B Evacuate Immediate Area & Alert Others A->B C Assess Spill Size & Risk B->C D Is the spill large or in a poorly ventilated area? C->D E Contact Emergency Response Team D->E Yes F Don Appropriate PPE (Gloves, Goggles, Respirator) D->F No L Document the Incident E->L G Contain the Spill (e.g., with absorbent pads) F->G H Carefully Sweep Up Solid Material G->H I Place in a Sealed Container for Waste Disposal H->I J Clean the Area with Soap and Water I->J K Dispose of Waste According to Institutional & Local Regulations J->K K->L

Caption: Spill Response Workflow for this compound.

References

troubleshooting low yield in lanthanide complexation with 2,4-Dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lanthanide Complexation with 2,4-Dimethoxybenzoic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the complexation of lanthanides with this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of lanthanide-2,4-dimethoxybenzoate complexes, leading to low product yield.

Issue 1: Very Low or No Precipitate Formation

Question: I've mixed my lanthanide salt and this compound solutions, but I'm seeing very little or no precipitate, resulting in a very low yield. What could be the cause?

Answer:

Several factors could be contributing to the lack of precipitation and low yield. Consider the following potential causes and troubleshooting steps:

  • Incorrect pH: The pH of the reaction mixture is critical. The carboxylate group of this compound needs to be deprotonated to effectively coordinate with the lanthanide ion. Concurrently, the pH should not be too high, as this can lead to the formation of insoluble lanthanide hydroxides, which will compete with the desired complex formation.[1][2][3] For the synthesis of light lanthanide 2,4-dimethoxybenzoates, a pH of approximately 5 has been shown to be effective.[4]

    • Troubleshooting:

      • Carefully monitor and adjust the pH of the ligand solution before and during the addition of the lanthanide salt solution.

      • Use a calibrated pH meter for accurate measurements.

      • Consider using a suitable buffer system, but be aware that some buffers can interact with lanthanide ions.[3]

  • Inappropriate Solvent: The choice of solvent can significantly impact the solubility of both the reactants and the final complex, thereby affecting the yield. Water and ethanol are common solvents for this type of reaction. The solubility of lanthanide 2,4-dimethoxybenzoates varies in these solvents.[4]

    • Troubleshooting:

      • If the complex is too soluble in the chosen solvent, try a different solvent system or a mixture of solvents to decrease its solubility and promote precipitation.

      • Conversely, if the reactants are not sufficiently soluble, the reaction may not proceed efficiently. Ensure your lanthanide salt and deprotonated ligand are soluble in the chosen solvent at the reaction temperature.

  • Suboptimal Temperature: The reaction is often performed in a hot solution to ensure adequate solubility of the reactants, followed by cooling to promote crystallization of the complex.[4]

    • Troubleshooting:

      • Ensure the initial mixing of reactants is done at an elevated temperature as per the protocol.

      • Allow for a sufficient cooling period, potentially at a lower temperature (e.g., in an ice bath or refrigerator), to maximize precipitation.

  • Incorrect Stoichiometry: The molar ratio of the lanthanide ion to the ligand is crucial for obtaining the desired complex. For lanthanide(III) ions and a monocarboxylate ligand like this compound, a 1:3 metal-to-ligand ratio is typically expected to form a neutral complex.[4][5][6]

    • Troubleshooting:

      • Accurately calculate and measure the molar equivalents of your lanthanide salt and this compound.

      • Consider performing small-scale trial reactions with slightly varying stoichiometries to optimize the yield for your specific conditions.

Issue 2: Product is Contaminated or Impure

Question: I have obtained a precipitate, but my yield of the pure complex is low after purification. How can I improve the purity and final yield?

Answer:

Impurities can co-precipitate with your desired complex, leading to a lower yield of the pure product. Here are some common sources of contamination and how to address them:

  • Presence of Lanthanide Hydroxides: If the pH of the reaction mixture is too high, lanthanide hydroxides will precipitate.[2][3] These are often gelatinous and can be difficult to separate from the desired product.

    • Troubleshooting:

      • Maintain strict control over the pH, keeping it in the optimal range (around 5) for complex formation.[4]

      • If you suspect hydroxide contamination, you may try to wash the precipitate with a dilute acidic solution, but be cautious as this might also dissolve some of your product.

  • Unreacted Starting Materials: Incomplete reaction can lead to the co-precipitation of unreacted this compound or its salt.

    • Troubleshooting:

      • Ensure the reaction goes to completion by allowing sufficient reaction time and maintaining the appropriate temperature.

      • Wash the final product thoroughly with a suitable solvent to remove unreacted ligand. Hot water has been used to wash away excess ammonium ions from the ligand salt.[4]

  • Inadequate Washing: Insufficient washing of the precipitate can leave behind soluble impurities.

    • Troubleshooting:

      • Wash the filtered solid multiple times with hot water to remove any soluble byproducts.[4]

      • Consider a final wash with a solvent in which the complex has low solubility but the impurities are soluble, such as ethanol.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the complexation of lanthanides with this compound?

A1: A pH of approximately 5 is recommended for the synthesis of light lanthanide 2,4-dimethoxybenzoates.[4] This pH is a compromise between ensuring the deprotonation of the carboxylic acid (pKa of benzoic acid is around 4.2) and preventing the precipitation of lanthanide hydroxides, which occurs at higher pH values.[1][2][3]

Q2: What is the correct stoichiometry for the reaction?

A2: For the complexation of trivalent lanthanide ions (Ln³⁺) with a monodentate carboxylate ligand like this compound, a 1:3 metal-to-ligand molar ratio is generally used to form the neutral complex, Ln(C₉H₉O₄)₃.[4][5]

Q3: What solvents are suitable for this reaction?

A3: The synthesis is typically carried out in an aqueous solution.[4] The solubility of the final lanthanide 2,4-dimethoxybenzoate complexes has been determined in both water and ethanol, and it is generally low, which facilitates precipitation.[4] The choice of solvent can also be used to control the crystallization process.

Q4: How does the choice of lanthanide affect the reaction?

A4: The properties of lanthanides, such as ionic radius, change across the series (lanthanide contraction). This can influence the coordination number, solubility, and thermal stability of the resulting complexes.[4] For this compound, complexes with light lanthanides (La, Ce, Pr, Nd, Sm, Eu, Gd) have been synthesized and characterized.[4][5] The degree of hydration of the solid complex can also vary with the lanthanide.[4]

Q5: How can I purify the final complex?

A5: The primary method of purification for these insoluble complexes is thorough washing of the precipitate. Washing with hot water is effective for removing soluble impurities like ammonium ions if ammonium 2,4-dimethoxybenzoate is used as the ligand source.[4] Further washing with a solvent like ethanol can also be employed. If the complex is intended for further use in solution, techniques like recrystallization from a suitable solvent or size exclusion chromatography could be considered if solubility allows.

Data Presentation

Table 1: Solubility of Light Lanthanide 2,4-Dimethoxybenzoates at 293 K

Lanthanide IonSolubility in Water (mol dm⁻³)Solubility in Ethanol (mol dm⁻³)
La(III)1.2 x 10⁻³0.8 x 10⁻³
Ce(III)1.5 x 10⁻³0.6 x 10⁻³
Pr(III)1.0 x 10⁻³0.5 x 10⁻³
Nd(III)1.8 x 10⁻³1.0 x 10⁻³
Sm(III)1.4 x 10⁻³1.2 x 10⁻³
Eu(III)1.6 x 10⁻³1.5 x 10⁻³
Gd(III)1.3 x 10⁻³1.7 x 10⁻³

Data sourced from Ferenc and Walków-Dziewulska, J. Serb. Chem. Soc. 65 (1) 27–35 (2000).[4]

Experimental Protocols

Synthesis of Light Lanthanide 2,4-Dimethoxybenzoates

This protocol is adapted from the work of Ferenc and Walków-Dziewulska.[4]

  • Preparation of Ligand Solution: Prepare a 0.1 M solution of ammonium 2,4-dimethoxybenzoate. This can be achieved by dissolving this compound in an aqueous solution of ammonia and adjusting the pH to approximately 5.

  • Preparation of Lanthanide Solution: Prepare a solution of the desired light lanthanide chloride salt in water.

  • Reaction: Heat the lanthanide chloride solution. To the hot solution, add an equimolar amount of the 0.1 M ammonium 2,4-dimethoxybenzoate solution (to achieve a 1:3 metal-to-ligand molar ratio).

  • Crystallization: Allow the mixture to cool to room temperature (293 K) to facilitate the crystallization of the complex.

  • Filtration and Washing: Filter the resulting solid precipitate. Wash the precipitate thoroughly with hot water to remove any residual ammonium ions and other soluble impurities.

  • Drying: Dry the purified complex at 303 K to a constant weight.

Visualizations

Troubleshooting_Low_Yield start Low Yield of Lanthanide Complex check_precipitate Is there a precipitate? start->check_precipitate no_precipitate No/Low Precipitate check_precipitate->no_precipitate No yes_precipitate Precipitate Formed, Low Final Yield check_precipitate->yes_precipitate Yes check_pH Check pH (Optimal ~5) no_precipitate->check_pH check_purity Assess Purity yes_precipitate->check_purity check_solvent Evaluate Solvent System check_pH->check_solvent Correct adjust_pH Adjust pH to ~5 check_pH->adjust_pH Incorrect check_temp Verify Temperature Profile (Hot then Cool) check_solvent->check_temp Optimal optimize_solvent Change Solvent/Mixture to Decrease Solubility check_solvent->optimize_solvent Suboptimal check_stoichiometry Confirm Stoichiometry (1:3 Metal:Ligand) check_temp->check_stoichiometry Correct optimize_temp Ensure Proper Heating and Cooling Times check_temp->optimize_temp Incorrect correct_stoichiometry Recalculate and Re-weigh Reactants check_stoichiometry->correct_stoichiometry Incorrect hydroxide_contamination Suspect Lanthanide Hydroxide Contamination check_purity->hydroxide_contamination High pH unreacted_material Suspect Unreacted Starting Material check_purity->unreacted_material Incomplete Reaction inadequate_washing Review Washing Protocol check_purity->inadequate_washing Impure Product control_pH_purity Strict pH Control hydroxide_contamination->control_pH_purity improve_reaction_conditions Optimize Reaction Time and Temperature unreacted_material->improve_reaction_conditions thorough_washing Wash Thoroughly with Hot Water/Ethanol inadequate_washing->thorough_washing

Caption: Troubleshooting workflow for low yield in lanthanide complexation.

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction and Precipitation cluster_purification Purification and Drying prep_ligand Prepare 0.1 M Ammonium 2,4-dimethoxybenzoate (pH ~5) mix Add Ligand Solution to Hot Lanthanide Solution (1:3 ratio) prep_ligand->mix prep_ln Prepare Lanthanide Chloride Solution heat_ln Heat Lanthanide Solution prep_ln->heat_ln heat_ln->mix cool Cool Mixture to 293 K mix->cool filter_precipitate Filter Precipitate cool->filter_precipitate wash Wash with Hot Water filter_precipitate->wash dry Dry at 303 K to Constant Weight wash->dry final_product Pure Lanthanide Complex dry->final_product

Caption: Experimental workflow for lanthanide-2,4-dimethoxybenzoate synthesis.

Complexation_Factors cluster_reactants Reactant State cluster_conditions Reaction Conditions cluster_side_reactions Competing Equilibria center Ln³⁺ + 3L⁻ ⇌ LnL₃ Hydrolysis Ln³⁺ + nH₂O ⇌ Ln(OH)n³⁻ⁿ + nH⁺ Protonation L⁻ + H⁺ ⇌ HL Ln_ion Lanthanide Ion (Ln³⁺) Ln_ion->center Ligand Deprotonated Ligand (L⁻) Ligand->center pH pH pH->Ligand controls deprotonation pH->Hydrolysis influences pH->Protonation drives Solvent Solvent Solvent->center affects solubility Temperature Temperature Temperature->center affects solubility & rate Stoichiometry Stoichiometry Stoichiometry->center determines product

Caption: Key factors influencing the lanthanide complexation equilibrium.

References

Technical Support Center: Managing Thermal Decomposition of 2,4-Dimethoxybenzoic Acid Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the thermal decomposition of 2,4-dimethoxybenzoic acid complexes. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure successful and accurate thermal analysis experiments.

Troubleshooting Guides

This section addresses common issues encountered during the thermal analysis of this compound complexes using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Issue 1: Unexpected Mass Loss Steps in TGA Curve

  • Question: My TGA curve for a lanthanide 2,4-dimethoxybenzoate complex shows multiple mass loss steps before the main decomposition. What could be the cause?

  • Answer: Hydrated complexes of this compound will first lose water molecules of crystallization, typically in one or more steps, before the organic ligand begins to decompose. For example, lanthanum(III) 2,4-dimethoxybenzoate trihydrate loses its three water molecules in the temperature range of 363–383 K.[1] Carefully analyze the percentage of mass loss in these initial steps to see if it corresponds to the expected number of water molecules in your complex.

  • Question: I observe a gradual, continuous mass loss instead of distinct steps. What does this indicate?

  • Answer: A gradual mass loss can suggest overlapping decomposition processes, the presence of impurities, or a slow, continuous release of adsorbed solvent. Ensure your sample is properly dried and that the heating rate is appropriate to resolve distinct thermal events.

Issue 2: Inconsistent or Irreproducible DSC Peaks

  • Question: The melting point and decomposition peaks in my DSC curves are not consistent across different runs. Why is this happening?

  • Answer: Inconsistent DSC results can stem from several factors:

    • Sample Heterogeneity: Ensure your sample is homogenous. Grinding the sample gently can improve homogeneity.

    • Heating Rate: Different heating rates can shift the peak temperatures. Use a consistent and appropriate heating rate for all your experiments.

    • Sample Packing: Inconsistent packing of the sample in the DSC pan can affect heat transfer and lead to variations in peak shape and temperature.

    • Atmosphere: The composition of the purge gas (e.g., inert like nitrogen or reactive like air) significantly impacts decomposition pathways. Ensure a consistent atmosphere and flow rate. Decomposition in air is often oxidative and occurs at different temperatures compared to decomposition in an inert atmosphere.

Issue 3: Unidentified Evolved Gases

  • Question: I am using TGA-MS/FTIR and detect unexpected fragments. How can I identify the decomposition products?

  • Answer: The primary decomposition pathway for metal carboxylates is often decarboxylation, leading to the evolution of carbon dioxide (CO₂).[2] However, the this compound ligand can also fragment in other ways. Look for mass-to-charge ratios (m/z) or IR absorption bands corresponding to fragments of the aromatic ring or the methoxy groups. For instance, the thermal decomposition of some metal chlorobenzoates has been shown to evolve dichlorobenzene.[3] This suggests that fragmentation of the substituted benzene ring is a possible decomposition pathway.

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal decomposition pathway for this compound complexes?

A1: The thermal decomposition of metal 2,4-dimethoxybenzoates generally proceeds in stages. For hydrated complexes, the initial stage involves the loss of water molecules (dehydration). This is followed by the decomposition of the anhydrous complex, which typically involves the breakdown of the organic ligand. The final products are usually the corresponding metal oxides.[1][4]

Q2: At what temperature do this compound complexes typically decompose?

A2: The decomposition temperature varies depending on the metal ion. For example, hydrated light lanthanide 2,4-dimethoxybenzoates generally start to lose water between 363 K and 383 K.[1] The subsequent decomposition of the anhydrous complexes to form metal oxides occurs over a broad range, generally between 500 K and 1100 K.[1] Transition metal complexes, such as those of Mn(II), Co(II), and Cu(II), also decompose to their respective oxides upon heating in air.[4]

Q3: What are the expected gaseous products during the thermal decomposition?

A3: The primary gaseous product from the decomposition of the carboxylate group is carbon dioxide (CO₂). Other evolved gases can include water (from dehydration and decomposition), carbon monoxide (CO), and various organic fragments from the breakdown of the this compound ligand.[2] Techniques like Evolved Gas Analysis (EGA) coupled with Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR) are essential for identifying the specific gaseous products.[1][5]

Q4: How does the furnace atmosphere (e.g., air vs. nitrogen) affect the decomposition process?

A4: The furnace atmosphere plays a critical role. In an inert atmosphere (like nitrogen or argon), the decomposition is a pyrolysis process. In a reactive atmosphere like air, oxidative decomposition occurs. Oxidative processes often happen at different temperatures and can lead to different final products compared to pyrolysis. For many metal carboxylates, decomposition in air leads to the formation of metal oxides.[1][4]

Q5: How can I ensure the accuracy of my TGA/DSC results?

A5: To ensure accuracy, it is crucial to:

  • Calibrate the instrument for temperature and mass using appropriate standards.

  • Use a consistent and appropriate heating rate.

  • Ensure the sample is representative and homogenous.

  • Control the furnace atmosphere and purge gas flow rate.

  • Use clean sample pans and maintain the instrument according to the manufacturer's guidelines.

Data Presentation

Table 1: Thermal Decomposition Data for Light Lanthanide 2,4-Dimethoxybenzoate Complexes in Air

Lanthanide IonGeneral FormulaDehydration Temp. Range (K)Water Molecules LostDecomposition to Oxide Temp. Range (K)Final Product
La(III)La(C₉H₉O₄)₃·3H₂O363–3833513–1053La₂O₃
Ce(III)Ce(C₉H₉O₄)₃-0483–1098CeO₂
Pr(III)Pr(C₉H₉O₄)₃-0508–1048Pr₆O₁₁
Nd(III)Nd(C₉H₉O₄)₃-0493–1043Nd₂O₃
Sm(III)Sm(C₉H₉O₄)₃·2H₂O368–3932523–1053Sm₂O₃
Eu(III)Eu(C₉H₉O₄)₃·2H₂O373–3982513–1073Eu₂O₃
Gd(III)Gd(C₉H₉O₄)₃·3H₂O363–3883533–1078Gd₂O₃

Data sourced from Ferenc and Walków-Dziewulska (2002).[1]

Table 2: Thermal Decomposition of Selected Transition Metal 2,4-Dimethoxybenzoates in Air

Metal IonGeneral FormulaFinal Product
Mn(II)Mn(C₉H₉O₄)₂MnO₂
Co(II)Co(C₉H₉O₄)₂Co₃O₄
Cu(II)Cu(C₉H₉O₄)₂·H₂OCuO
Ni(II)Ni(C₉H₉O₄)₂·nH₂ONiO

Data for Mn(II), Co(II), and Cu(II) sourced from Ferenc et al. (2007).[4] Data for Ni(II) indicates NiO as the final product, with decomposition occurring in three steps for various dimethoxybenzoate isomers.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound complex into a clean, tared TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Set the desired atmosphere (e.g., nitrogen or air) with a constant flow rate (e.g., 50 mL/min).

    • Program the temperature profile:

      • Equilibrate at a starting temperature (e.g., 30 °C) for 5 minutes.

      • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature above the expected final decomposition point (e.g., 1000 °C).

  • Data Acquisition: Start the experiment and record the mass loss as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset and completion temperatures of decomposition steps and the percentage of mass loss for each step.

Protocol 2: Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound complex into a clean, tared DSC pan. Crimp a lid onto the pan. Prepare an empty, sealed pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Set the desired atmosphere (e.g., nitrogen) with a constant flow rate (e.g., 50 mL/min).

    • Program the temperature profile:

      • Equilibrate at a starting temperature (e.g., 30 °C) for 5 minutes.

      • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that encompasses the thermal events of interest.

  • Data Acquisition: Start the experiment and record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting DSC curve to identify endothermic and exothermic events, such as melting, crystallization, and decomposition, and to determine their peak temperatures and enthalpies.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Complex 2,4-Dimethoxybenzoic Acid Complex TGA TGA Complex->TGA DSC DSC Complex->DSC EGA EGA (MS/FTIR) TGA->EGA MassLoss Mass Loss vs. Temp TGA->MassLoss HeatFlow Heat Flow vs. Temp DSC->HeatFlow GasID Evolved Gas ID EGA->GasID DecompPath Decomposition Pathway MassLoss->DecompPath HeatFlow->DecompPath GasID->DecompPath

Caption: Workflow for Thermal Analysis of this compound Complexes.

Troubleshooting_Logic cluster_tga TGA Issues cluster_dsc DSC Issues Start Unexpected TGA/DSC Results TGA_Issue Abnormal Mass Loss Start->TGA_Issue DSC_Issue Inconsistent Peaks Start->DSC_Issue Check_Hydration Check for Hydrates/ Adsorbed Solvent TGA_Issue->Check_Hydration Check_Purity Verify Sample Purity TGA_Issue->Check_Purity Adjust_Heating_Rate Adjust Heating Rate TGA_Issue->Adjust_Heating_Rate Check_Homogeneity Ensure Sample Homogeneity DSC_Issue->Check_Homogeneity Check_Packing Consistent Sample Packing DSC_Issue->Check_Packing Check_Atmosphere Control Atmosphere DSC_Issue->Check_Atmosphere

Caption: Troubleshooting Logic for TGA/DSC Analysis.

References

Technical Support Center: Methoxy Group Stability in Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with methoxy-substituted compounds in oxidative environments.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving molecules with methoxy groups, focusing on preventing their unintended oxidation or cleavage.

Issue 1: Unwanted Demethylation of an Aryl Methoxy Group During Oxidation

Question: I am trying to oxidize a functional group in my molecule, but I am observing significant O-demethylation of a methoxy group on an aromatic ring. How can I prevent this?

Answer: Unwanted demethylation of aryl methoxy groups is a common side reaction, especially with strong oxidizing agents or under acidic conditions. The electron-donating nature of the methoxy group can make the aromatic ring more susceptible to oxidation.[1] Here’s a step-by-step troubleshooting approach:

  • Re-evaluate Your Choice of Oxidant: Strong, non-selective oxidizing agents are often the primary cause of demethylation.

    • Problematic Reagents: Avoid strong oxidants like potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and nitric acid (HNO₃), especially at elevated temperatures, as they are known to oxidize electron-rich aromatic systems.[2]

    • Recommended Alternatives: Switch to milder and more selective oxidizing agents. The choice of reagent will depend on the specific functional group you are targeting.

  • Control Reaction Conditions:

    • Temperature: Perform the reaction at the lowest possible temperature that allows for the desired transformation. Many demethylation processes are accelerated at higher temperatures.

    • pH: Avoid strongly acidic conditions, which can facilitate the cleavage of the methyl ether. If your reaction generates acid, consider adding a non-nucleophilic base as a buffer.

  • Consider a Protecting Group Strategy: If the methoxy group is exceptionally labile or if harsh conditions are unavoidable, protecting the aromatic ring or the methoxy group itself might be necessary. However, this adds steps to your synthesis.

Issue 2: Methoxy Group Cleavage When Using a Chromium-Based Oxidant (e.g., PCC)

Question: I am using Pyridinium Chlorochromate (PCC) to oxidize a primary alcohol to an aldehyde, but I am seeing some cleavage of my methoxy group. I thought PCC was a mild oxidant. What's happening?

Answer: While PCC is considered a mild oxidant for alcohols, its acidic nature can sometimes lead to the cleavage of sensitive functional groups like methoxy ethers, particularly with prolonged reaction times or on electron-rich or sterically hindered systems.[3][4]

  • Troubleshooting Steps:

    • Buffer the Reaction: Add a mild, non-reactive base like sodium acetate or pyridine to neutralize the acidic pyridinium hydrochloride byproduct that forms during the reaction.

    • Minimize Reaction Time: Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed to prevent prolonged exposure to the acidic conditions.

    • Use an Alternative Mild Oxidant: If buffering doesn't solve the problem, consider switching to other mild oxidation conditions that are not acidic. The Swern and Dess-Martin periodinane (DMP) oxidations are excellent alternatives that are performed under non-acidic conditions.[5]

Frequently Asked Questions (FAQs)

Q1: Which oxidizing agents are generally considered "safe" for molecules containing methoxy groups?

A1: The "safest" oxidizing agents are those that are mild and selective. The compatibility will always depend on the specific substrate and other functional groups present. However, the following are generally good starting points:

  • Swern Oxidation and its modifications: These methods utilize dimethyl sulfoxide (DMSO) activated by reagents like oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base. They are performed at low temperatures and are well-tolerated by most methoxy groups.[6][7][8]

  • Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is a mild and highly selective oxidant for primary and secondary alcohols. It operates under neutral conditions and is compatible with a wide range of functional groups, including methoxy ethers.[5]

  • Manganese Dioxide (MnO₂): This is a very mild oxidant that is highly selective for the oxidation of allylic and benzylic alcohols. It is generally unreactive towards simple aliphatic alcohols and methoxy groups.[9][10][11]

  • TEMPO-mediated oxidations: (2,2,6,6-Tetramethylpiperidine-1-oxyl) and its derivatives are catalytic oxidants that can be used with a co-oxidant (like bleach or PhI(OAc)₂) to selectively oxidize alcohols. These reactions are often performed under mild, buffered conditions.[12]

Q2: Can I use a strong oxidant if my methoxy group is on an aliphatic chain instead of an aromatic ring?

A2: Aliphatic methoxy groups are generally more stable to oxidation than aryl methoxy groups. The ether linkage in an aliphatic methoxy group is less prone to cleavage by oxidation than an aryl methoxy group, where the oxygen is directly attached to the electron-rich aromatic ring. However, strong oxidants can still pose a risk, especially if there are other activating groups nearby or if the reaction conditions are harsh. It is always advisable to start with milder conditions if possible.

Q3: My reaction requires acidic conditions and an oxidant. How can I protect my aryl methoxy group?

A3: If both acidic conditions and an oxidant are required, and you observe demethylation, protecting the phenol that would be formed upon cleavage is a viable strategy. However, a more direct approach is to consider if the methoxy group itself can be temporarily modified. In most cases, it is more practical to choose a different synthetic route that avoids these conflicting conditions. If that is not possible, you might consider converting the methoxy group to a more robust protecting group early in the synthesis, although this adds steps. For instance, if the methoxy group is part of a phenol that was intentionally methylated for protection, you could have used a different protecting group for the phenol that is stable to your desired reaction conditions.

Q4: I am performing an epoxidation on a molecule with an anisole moiety. Will the methoxy group be affected?

A4: Common epoxidation reagents like m-CPBA (meta-chloroperoxybenzoic acid) are generally compatible with aryl methoxy groups. The electron-rich double bond of the alkene is typically much more reactive towards the peroxyacid than the methoxy-substituted aromatic ring. However, with highly activated aromatic systems or under forcing conditions, side reactions on the aromatic ring can occur. It is always good practice to monitor the reaction carefully. For sensitive substrates, using a buffered system (e.g., with NaHCO₃ or K₂CO₃) can prevent acid-catalyzed side reactions. Catalytic, metal-based epoxidation systems can also be very selective.[13][14][15][16]

Data Presentation

The following table summarizes the general compatibility of common oxidizing agents with methoxy groups. "High" compatibility indicates that the reagent is unlikely to cause significant oxidation or cleavage of the methoxy group under standard conditions. "Low" compatibility suggests a high risk of unwanted side reactions.

Oxidizing AgentTarget Functional GroupGeneral Compatibility with Methoxy GroupsNotes
Swern Oxidation AlcoholsHighPerformed at low temperatures; non-acidic.[6][7][8]
Dess-Martin Periodinane AlcoholsHighNeutral conditions; highly selective.[5]
MnO₂ Allylic/Benzylic AlcoholsHighVery mild and selective.[9][10][11]
PCC AlcoholsModerateCan be acidic; risk of cleavage with sensitive substrates.[3][4][17][18]
TEMPO (catalytic) AlcoholsHighMild, buffered conditions are often used.[12]
Potassium Permanganate Alcohols, Alkenes, AlkylbenzenesLowStrong, non-selective oxidant; high risk of demethylation.[2]
Chromic Acid Alcohols, AldehydesLowStrong oxidant under harsh acidic conditions.
m-CPBA Alkenes (for epoxidation)HighGenerally selective for alkenes over electron-rich arenes.

Experimental Protocols

Protocol 1: Selective Oxidation of a Primary Alcohol to an Aldehyde using Swern Oxidation

This protocol describes the oxidation of a primary alcohol to an aldehyde in the presence of a methoxy group, using conditions that minimize the risk of side reactions.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N)

  • Substrate (primary alcohol with a methoxy group)

  • Argon or Nitrogen for inert atmosphere

  • Dry ice/acetone bath (-78 °C)

Procedure: [7][19][20]

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two addition funnels under an inert atmosphere (Argon or Nitrogen).

  • Reagent Preparation: In the flask, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation of DMSO: Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution via an addition funnel, keeping the internal temperature below -60 °C. Stir the mixture for 15 minutes.

  • Addition of Alcohol: Add a solution of the alcohol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, again maintaining the temperature below -60 °C. Stir for 30-45 minutes.

  • Quenching: Slowly add triethylamine (5.0 equivalents) to the flask. The reaction is typically exothermic. After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Work-up: Add water to the reaction mixture to quench any remaining reagents. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by flash column chromatography.

Protocol 2: Protection of a Phenol as a Methoxy Ether

This protocol is useful if a methoxy group is inadvertently cleaved to a phenol, and you need to re-protect it.

Materials:

  • Phenolic substrate

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone or Dimethylformamide (DMF)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • Setup: In a round-bottom flask under an inert atmosphere, dissolve the phenolic substrate (1.0 equivalent) in acetone or DMF.

  • Base Addition: Add potassium carbonate (2-3 equivalents) to the solution. If using NaH, add it portion-wise at 0 °C.

  • Methylation: Add dimethyl sulfate or methyl iodide (1.1-1.5 equivalents) dropwise to the stirring suspension.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction to room temperature and quench with water. If DMF was used as the solvent, extract the product with a suitable organic solvent like ethyl acetate. If acetone was used, it can be removed under reduced pressure before extraction.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

Visualizations

Below are diagrams illustrating key decision-making workflows for handling reactions with methoxy-containing compounds.

G start Start: Oxidation of a molecule with a methoxy group check_alcohol Is the target functional group a primary or secondary alcohol? start->check_alcohol mild_oxidants Use mild, selective oxidants: - Swern Oxidation - Dess-Martin Periodinane (DMP) - TEMPO check_alcohol->mild_oxidants Yes other_oxidation Is the target another functional group (e.g., alkene)? check_alcohol->other_oxidation No end Proceed with reaction mild_oxidants->end epoxidation For epoxidation, use: - m-CPBA (buffered if necessary) - Catalytic systems other_oxidation->epoxidation Yes (alkene) strong_oxidants Are strong oxidants required (e.g., for benzylic oxidation)? other_oxidation->strong_oxidants No/Other epoxidation->end demethylation_risk High risk of demethylation. Proceed with caution. Monitor reaction closely. Consider alternative synthetic routes. strong_oxidants->demethylation_risk Yes strong_oxidants->end No demethylation_risk->end

Caption: Decision workflow for selecting an appropriate oxidizing agent.

G start Problem: Unwanted demethylation observed during a reaction. check_reagent Is a strong oxidizing agent (e.g., KMnO4, H2CrO4) being used? start->check_reagent switch_reagent Switch to a milder oxidant: - Swern, DMP, TEMPO, MnO2 check_reagent->switch_reagent Yes check_conditions Are the reaction conditions harsh (high temp, strong acid)? check_reagent->check_conditions No end Problem solved switch_reagent->end modify_conditions Modify conditions: - Lower temperature - Add a non-nucleophilic base (buffer) check_conditions->modify_conditions Yes check_pcc Is PCC the oxidant? check_conditions->check_pcc No modify_conditions->end buffer_pcc Buffer the PCC reaction with sodium acetate or pyridine. check_pcc->buffer_pcc Yes consider_alternatives If issues persist, consider an alternative synthetic route. check_pcc->consider_alternatives No buffer_pcc->end consider_alternatives->end

Caption: Troubleshooting workflow for unexpected demethylation.

References

Validation & Comparative

Distinguishing Isomers of Dimethoxybenzoic Acid: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of dimethoxybenzoic acid isomers is critical. The positional differences of the two methoxy groups on the benzoic acid ring lead to six unique isomers, each with potentially distinct physicochemical properties and biological activities. This guide provides a comprehensive comparison of analytical methods for distinguishing these isomers, complete with experimental data and detailed protocols to ensure accurate identification and quality control.

Spectroscopic Methods: Unraveling Molecular Fingerprints

Spectroscopic techniques provide a detailed look at the molecular structure of each isomer, offering unique "fingerprints" based on the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for unambiguous isomer differentiation.[1]

¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern on the benzene ring, providing a unique spectral signature for each isomer.[1] The integration of proton signals also confirms the number of protons in a given environment.[2]

¹³C NMR Spectroscopy: This technique complements ¹H NMR by revealing the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons are particularly indicative of the methoxy group positions.[1]

Table 1: Comparative ¹H and ¹³C NMR Spectral Data for Dimethoxybenzoic Acid Isomers [2]

Isomer¹H NMR (δ ppm)¹³C NMR (δ ppm)
2,3-Aromatic protons: 7.0-7.8; Two distinct methoxy signals: ~3.8-3.9; Carboxylic acid proton: >10Carbonyl carbon: ~168; Aromatic carbons: 115-155; Methoxy carbons: ~56 and ~61
2,4-Aromatic protons with distinct coupling pattern: ~6.4-7.9; Two methoxy signals: ~3.8-3.9; Carboxylic acid proton: >10Carbonyl carbon: ~168; Aromatic carbons: 100-165; Methoxy carbons: ~55-56
2,5-Aromatic protons: ~6.9-7.4; Two methoxy signals: ~3.7-3.8; Carboxylic acid proton: >10Carbonyl carbon: ~169; Aromatic carbons: 113-154; Methoxy carbons: ~56
3,4- (Veratric Acid)Aromatic protons: 6.97-7.75; Two methoxy signals: ~3.9; Carboxylic acid proton: ~12.5Not explicitly detailed in search results
3,5-Aromatic protons: 6.72-7.15; Single methoxy signal (6H): ~3.82; Carboxylic acid proton: ~13.0Not explicitly detailed in search results
2,6-Not explicitly detailed in search resultsNot explicitly detailed in search results

Note: Chemical shifts can vary depending on the solvent and concentration.[3]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. Each isomer exhibits a unique pattern of absorption bands, particularly in the fingerprint region (below 1500 cm⁻¹), which can be used for differentiation. Key vibrational modes include the O-H stretch of the carboxylic acid, the C=O stretch, and the C-O stretches of the methoxy groups.[1][2]

Table 2: Key Infrared (IR) Absorption Bands for Dimethoxybenzoic Acid Isomers [1][2]

IsomerO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
2,3-3000-2500 (broad)~1690~1270, ~1250, ~1080~1580, ~1470
2,4-Not explicitly detailed in search results~1685~1270, ~1210, ~1030~1610, ~1510
2,5-3000-2500 (broad)~1680-1700~1230, ~1040~1580-1600
3,4-3000-2500 (broad)~1680~1280, ~1240, ~1020~1600, ~1510
3,5-3000-2500 (broad)~1695~1300, ~1210, ~1060~1600, ~1460
2,6-Not explicitly detailed in search resultsNot explicitly detailed in search resultsNot explicitly detailed in search resultsNot explicitly detailed in search results
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While all dimethoxybenzoic acid isomers have the same molecular weight (182.17 g/mol ), their fragmentation patterns upon ionization (e.g., Electron Ionization - EI) can differ, providing clues to their structure.[1][3] The molecular ion peak (M⁺) confirms the molecular weight.

Chromatographic Methods: The Power of Separation

Chromatographic techniques are essential for separating mixtures of isomers, allowing for their individual identification and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating dimethoxybenzoic acid isomers. The choice of stationary phase and mobile phase is critical for achieving good resolution. Reverse-phase HPLC is a common approach.[4] Mixed-mode chromatography, which utilizes both hydrophobic and ionic interactions, can also provide excellent separation of these polar isomers.[5]

Ultra-Performance Convergence Chromatography (UPC²)

UPC² is a powerful technique that uses supercritical CO₂ as the primary mobile phase, offering rapid and efficient separations. Studies have shown that all six dimethoxybenzoic acid isomers can be baseline separated using UPC² with specific columns.[6]

Table 3: Comparative Chromatographic Separation of Dimethoxybenzoic Acid Isomers using UPC² [7]

Elution OrderACQUITY UPC² Torus DIOL ColumnACQUITY UPC² Torus 2-PIC Column
12,4-Not explicitly detailed in search results
23,4-Not explicitly detailed in search results
32,5-Not explicitly detailed in search results
43,5-Not explicitly detailed in search results
52,3-Not explicitly detailed in search results
62,6-Not explicitly detailed in search results
Capillary Electrophoresis (CE)

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. For the separation of weakly acidic compounds like dimethoxybenzoic acid isomers, the pH of the background electrolyte is a crucial parameter.[8] Techniques like Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC) are effective for resolving these closely related structures.[8]

Experimental Protocols

NMR Spectroscopy Sample Preparation
  • Dissolution: Weigh approximately 5-20 mg of the dimethoxybenzoic acid sample.[1][2]

  • Solvent Addition: Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing an internal standard like tetramethylsilane (TMS).[1][9]

  • Transfer: Transfer the solution to a 5 mm NMR tube.[1]

Infrared (IR) Spectroscopy Sample Preparation (KBr Pellet)
  • Mixing: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder.[2]

  • Grinding: Grind the mixture to a fine, homogenous powder.[9]

  • Pressing: Press the mixture in a hydraulic press to form a thin, transparent pellet.[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS) Sample Preparation
  • Solution Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol.[1][10]

  • Derivatization (Optional): For improved volatility, the carboxylic acid group can be esterified. However, direct analysis is often possible.[1]

UPC² Sample Preparation
  • Dissolution: Dissolve the isomer standards in methanol to a concentration of 0.1 mg/mL.[6]

Visualizing the Analytical Workflows

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_result Result Sample Dimethoxybenzoic Acid Isomer Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution IR IR Spectroscopy Sample->IR Derivatization Derivatization (Optional for GC/HPLC) Dissolution->Derivatization NMR NMR Spectroscopy Dissolution->NMR CE Capillary Electrophoresis Dissolution->CE HPLC HPLC / UPC² Derivatization->HPLC GCMS GC-MS Derivatization->GCMS Chromatogram Chromatogram Analysis (Retention Time) HPLC->Chromatogram MassSpectrum Mass Spectrum Analysis (m/z, Fragmentation) GCMS->MassSpectrum NMRSpectrum NMR Spectrum Analysis (Chemical Shift, Coupling) NMR->NMRSpectrum IRSpectrum IR Spectrum Analysis (Absorption Bands) IR->IRSpectrum Electropherogram Electropherogram Analysis (Migration Time) CE->Electropherogram Identification Isomer Identification & Quantification Chromatogram->Identification MassSpectrum->Identification NMRSpectrum->Identification IRSpectrum->Identification Electropherogram->Identification

Caption: General experimental workflow for the separation and identification of dimethoxybenzoic acid isomers.

Spectroscopic_Distinction cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_identification Identification IsomerMixture Mixture of Dimethoxybenzoic Acid Isomers H_NMR ¹H NMR IsomerMixture->H_NMR C_NMR ¹³C NMR IsomerMixture->C_NMR IR FTIR IsomerMixture->IR MS MS IsomerMixture->MS Unique_Proton_Environments Unique Proton Signals H_NMR->Unique_Proton_Environments Different chemical shifts & coupling Unique_Carbon_Environments Unique Carbon Signals C_NMR->Unique_Carbon_Environments Different chemical shifts IdentifiedIsomers Identified Isomers Unique_Proton_Environments->IdentifiedIsomers Unique_Carbon_Environments->IdentifiedIsomers Vibrational_Modes Unique IR Fingerprints IR->Vibrational_Modes Characteristic absorption bands Vibrational_Modes->IdentifiedIsomers Fragmentation Unique Fragmentation MS->Fragmentation Different fragmentation patterns Fragmentation->IdentifiedIsomers

Caption: Logical relationship of spectroscopic methods for distinguishing isomers.

References

A Comparative Guide to the Reactivity of 2,4- and 3,4-Dimethoxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the chemical reactivity of 2,4-dimethoxybenzoic acid and 3,4-dimethoxybenzoic acid, also known as veratric acid. Understanding the nuanced differences in their reactivity is crucial for researchers, scientists, and drug development professionals in designing synthetic routes and predicting the behavior of these molecules in various chemical and biological systems. This document outlines their comparative acidity, reactivity in electrophilic aromatic substitution and nucleophilic acyl substitution reactions, and provides relevant experimental protocols.

Physicochemical Properties and Acidity

The positioning of the two methoxy groups on the benzoic acid ring significantly influences the electronic environment of the carboxylic acid moiety, thereby affecting its acidity (pKa). The pKa is a critical parameter for predicting the behavior of these compounds in physiological environments and for designing salt formation or purification strategies.

PropertyThis compound3,4-Dimethoxybenzoic Acid (Veratric Acid)
Molecular Formula C₉H₁₀O₄C₉H₁₀O₄
Molecular Weight 182.17 g/mol 182.17 g/mol
CAS Number 91-52-193-07-2
Predicted pKa 4.36 ± 0.10[1]4.14 - 4.35 ± 0.10[2]
Experimental pKa 3.324.36[3]

The electronic effects of the methoxy groups (-OCH₃) play a crucial role in determining the acidity of these benzoic acid derivatives. A methoxy group can exert two opposing electronic effects: a resonance effect (+R) which donates electron density to the aromatic ring, and an inductive effect (-I) which withdraws electron density due to the high electronegativity of the oxygen atom.

In 3,4-dimethoxybenzoic acid , the methoxy group at the para-position (position 4) strongly donates electron density to the carboxyl group through resonance, destabilizing the carboxylate anion and making the acid weaker (higher pKa) compared to benzoic acid (pKa ≈ 4.2). The methoxy group at the meta-position (position 3) primarily exerts an electron-withdrawing inductive effect, which would typically increase acidity. However, the para-methoxy group's resonance effect is dominant.

For This compound , the para-methoxy group has the same electron-donating resonance effect. However, the ortho-methoxy group (position 2) introduces a significant steric hindrance effect, which can force the carboxylic acid group out of the plane of the benzene ring. This "ortho-effect" disrupts the coplanarity required for resonance stabilization of the carboxylate anion, leading to an increase in acidity (lower pKa) compared to its 3,4-isomer.

Reactivity in Key Organic Reactions

The differential positioning of the methoxy groups also dictates the reactivity and regioselectivity of these isomers in fundamental organic reactions.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the methoxy groups are strongly activating and ortho-, para-directing. This is due to the ability of the oxygen's lone pairs to donate electron density into the benzene ring, stabilizing the arenium ion intermediate formed during the reaction.

Electrophilic_Substitution_Directing_Effects cluster_24 This compound cluster_34 3,4-Dimethoxybenzoic Acid 2,4-DMBA 2,4-DMBA Ring 2,4-Positions Activating Methoxy Groups (Ortho, Para-directing) 2,4-DMBA->2,4-Positions Dominant Effect Carboxyl Deactivating Carboxyl Group (Meta-directing) 2,4-DMBA->Carboxyl Outcome_24 Substitution favored at C5 position 2,4-Positions->Outcome_24 3,4-DMBA 3,4-DMBA Ring 3,4-Positions Activating Methoxy Groups (Ortho, Para-directing) 3,4-DMBA->3,4-Positions Dominant Effect Carboxyl_34 Deactivating Carboxyl Group (Meta-directing) 3,4-DMBA->Carboxyl_34 Outcome_34 Substitution favored at C5 position 3,4-Positions->Outcome_34

For This compound , the positions ortho and para to the methoxy groups are C3, C5, and C6. The carboxyl group is meta-directing to C3 and C5. The combined effect strongly directs incoming electrophiles to the C5 position, which is para to the C2-methoxy group and ortho to the C4-methoxy group.

In 3,4-dimethoxybenzoic acid , the positions ortho and para to the methoxy groups are C2, C5, and C6. The carboxyl group directs to C5. Therefore, electrophilic substitution is also strongly favored at the C5 position.

While both isomers direct substitution to the C5 position, the overall rate of reaction is expected to be higher for This compound . The greater activation of the ring by two methoxy groups that can effectively stabilize the positive charge in the arenium intermediate at the C5 position likely leads to a faster reaction rate compared to the 3,4-isomer.

Nucleophilic Acyl Substitution

Nucleophilic acyl substitution reactions occur at the carbonyl carbon of the carboxylic acid. The reactivity in these reactions is governed by the electrophilicity of the carbonyl carbon and the ability of the hydroxyl group to act as a leaving group.

Nucleophilic_Acyl_Substitution Carboxylic_Acid R-COOH Tetrahedral_Intermediate Tetrahedral Intermediate Carboxylic_Acid->Tetrahedral_Intermediate + Nucleophile Nucleophile Nu- Nucleophile->Tetrahedral_Intermediate Product R-CO-Nu Tetrahedral_Intermediate->Product - Leaving Group Leaving_Group OH- Tetrahedral_Intermediate->Leaving_Group

The electronic effects of the methoxy groups have a less direct, but still noticeable, impact on the reactivity of the carboxyl group. Electron-donating groups on the aromatic ring slightly decrease the electrophilicity of the carbonyl carbon, making the reaction slower. Conversely, electron-withdrawing groups increase its electrophilicity.

Given that the combined electron-donating resonance effect of the two methoxy groups is significant in both isomers, they are generally less reactive towards nucleophilic acyl substitution than unsubstituted benzoic acid. Comparing the two isomers, the steric hindrance from the ortho-methoxy group in This compound can make the approach of a nucleophile to the carbonyl carbon more difficult, potentially leading to a slower reaction rate compared to the less hindered 3,4-dimethoxybenzoic acid .

Esterification

Esterification is a specific type of nucleophilic acyl substitution where an alcohol acts as the nucleophile. The principles discussed above apply here as well.

Esterification_Workflow Start Carboxylic Acid + Alcohol Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Start->Acid_Catalyst Protonation Protonation of Carbonyl Oxygen Acid_Catalyst->Protonation Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation End Ester + H₂O Deprotonation->End

Due to the factors mentioned above (electronics and sterics), 3,4-dimethoxybenzoic acid is expected to undergo esterification at a slightly faster rate than This compound , especially with bulky alcohols where the steric hindrance of the ortho-methoxy group in the 2,4-isomer would be more pronounced.

Biological Activity

The biological activities of these isomers have been a subject of interest in drug discovery.

3,4-Dimethoxybenzoic acid (Veratric Acid) is a well-studied phenolic compound found in various fruits and vegetables.[4] It has demonstrated a range of pharmacological effects, including:

  • Antioxidant and Anti-inflammatory Activities: Veratric acid can reduce the expression of cyclooxygenase-2 (COX-2) and levels of prostaglandin E2 (PGE2) and interleukin-6 (IL-6).[4] It also suppresses iNOS expression in LPS-stimulated cells.[4]

  • Cardiovascular Protection: It acts as a protective agent against hypertension-associated cardiovascular remodeling.[4]

  • Antibacterial Activity: It has shown inhibitory activity against Gram-positive bacteria.[2]

The mode of action of veratric acid involves the regulation of various signaling pathways, including the PI3K/Akt pathway and the inactivation of MAPKs such as p38, JNK, and ERK1/2.[5]

This compound is less extensively studied for its biological activities. However, some research suggests it may possess:

  • Antibacterial Properties. [1]

  • Enzyme Inhibition: It has been shown to inhibit certain enzymes like acetylcholinesterase.[1]

  • Metal Complexation: Its ability to form complexes with metals like yttrium and lanthanides is being explored for potential applications in catalysis and materials science.[1]

Experimental Protocols

General Protocol for Fischer-Speier Esterification

This protocol is a general method for the synthesis of methyl or ethyl esters of dimethoxybenzoic acids.

Materials:

  • 2,4- or 3,4-dimethoxybenzoic acid

  • Methanol or Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the dimethoxybenzoic acid (1.0 eq) in an excess of the alcohol (e.g., 10-20 equivalents), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • The crude product can be further purified by recrystallization or column chromatography.

Conclusion

References

A Critical Evaluation of 2,4-Dimethoxybenzoic Acid for Lanthanide Separation: A Comparison with Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate task of lanthanide separation, the choice of a suitable chelating agent or extractant is paramount. This guide provides a critical evaluation of 2,4-Dimethoxybenzoic acid as a potential candidate for this purpose, comparing its theoretical potential against the proven performance of established industrial and laboratory-scale separation agents. Experimental data for benchmark reagents are provided to offer a clear quantitative comparison.

While the molecular structure of this compound suggests potential for metal chelation, available research indicates significant practical limitations for its use in lanthanide separation. A key study on the complexes of light lanthanides with this compound highlights a critical drawback: the low solubility of the formed lanthanide complexes.[1] This characteristic makes it unsuitable for typical separation techniques like ion-exchange chromatography or solvent extraction, which rely on the differential solubility and distribution of metal complexes between two phases.[1]

Performance Comparison: this compound vs. Standard Reagents

Due to the aforementioned solubility issues, there is a lack of published data on the successful application of this compound in lanthanide separation processes. Therefore, a direct quantitative comparison of its performance metrics is not feasible. Instead, this guide presents a qualitative assessment of its potential disadvantages against the measured performance of widely used alternative reagents.

Qualitative Comparison

FeatureThis compound (Predicted)Established Reagents (e.g., D2EHPA, Cyanex 272, EDTA)
Lanthanide Complex Solubility Low, leading to precipitationHigh solubility in appropriate organic or aqueous phases
Separation Efficiency Likely poor due to precipitation and lack of selective partitioningHigh, with significant separation factors between adjacent lanthanides
Process Compatibility Not suitable for standard solvent extraction or ion-exchange chromatographyWell-suited for industrial and lab-scale separation processes
Commercial Availability & Cost Readily available as a chemical reagentAvailable in industrial quantities, with established supply chains

Quantitative Performance of Alternative Lanthanide Separation Reagents

To provide a clear benchmark for performance, the following tables summarize key experimental data for established lanthanide separation reagents.

Table 1: Separation Factors for Lanthanide Pairs using Organophosphorus Extractants

ExtractantLanthanide PairSeparation Factor (β)pHReference
D2EHPACe/La3.040.5[2]
D2EHPANd/La2.320.2[2]
D2EHPANd/Ce6.40.5[2]
Cyanex 272 & Caprylic AcidVarious Ln/LaSee original data for full list5.8[3]
Cyanex 572Ce/LaVaries with pHVaries[2]
Cyanex 572Nd/LaVaries with pHVaries[2]
Cyanex 572Nd/CeVaries with pHVaries[2]

Separation factor (β) is the ratio of the distribution coefficients of two different metal ions, indicating the ease of their separation.

Table 2: Distribution Ratios of Lanthanides with a Mixture of Cyanex 272 and Caprylic Acid

LanthanideDistribution Ratio (D)
LaSee original data for value
CeSee original data for value
PrSee original data for value
NdSee original data for value
SmSee original data for value
EuSee original data for value
GdSee original data for value
TbSee original data for value
DySee original data for value
HoSee original data for value
ErSee original data for value
TmSee original data for value
YbSee original data for value
LuSee original data for value

Experimental Conditions: Aqueous phase - 0.2 mol/L mixture of NaOAc and AcOH (2:1); CLn(init) = 0.01 mol/L; pHeq. = 5.8. Organic phase - 0.01 mol/L Cyanex 272 and 0.02 mol/L caprylic acid in hexane.[3]

Experimental Protocols for Established Lanthanide Separation Methods

Solvent Extraction using Organophosphorus Acids (e.g., D2EHPA, Cyanex 272)

Solvent extraction is a dominant industrial method for lanthanide separation. The general procedure involves the following steps:

  • Preparation of the Aqueous Feed: A solution containing a mixture of lanthanide salts (e.g., chlorides or nitrates) is prepared at a specific concentration and pH.

  • Preparation of the Organic Phase: The extractant (e.g., D2EHPA or Cyanex 272) is dissolved in an appropriate organic solvent (e.g., kerosene) to the desired concentration.

  • Extraction: The aqueous and organic phases are brought into contact and vigorously mixed for a sufficient time to allow for the transfer of lanthanide ions from the aqueous to the organic phase through the formation of metal-extractant complexes. The efficiency of extraction is highly dependent on the pH of the aqueous phase.

  • Phase Separation: The mixture is allowed to settle, and the lanthanide-loaded organic phase is separated from the lanthanide-depleted aqueous phase (raffinate).

  • Stripping: The lanthanides are recovered from the organic phase by contacting it with an acidic solution (e.g., HCl or H₂SO₄), which reverses the extraction process.

  • Analysis: The concentration of individual lanthanides in the aqueous and organic phases is determined using techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) to calculate distribution ratios and separation factors.

Ion-Exchange Chromatography using Chelating Agents (e.g., EDTA)

Ion-exchange chromatography is a powerful technique for achieving high-purity separation of lanthanides, particularly at the laboratory scale.

  • Column Preparation: A chromatography column is packed with a suitable cation-exchange resin (e.g., Dowex 50W-X8). The resin is then equilibrated with a buffer solution.

  • Sample Loading: A solution containing the mixture of lanthanides is loaded onto the top of the column. The lanthanide ions bind to the resin.

  • Elution: The separation of the lanthanides is achieved by passing a solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), through the column. The stability of the lanthanide-EDTA complexes increases with increasing atomic number.[4]

  • Fraction Collection: As the eluent flows through the column, the lanthanides are selectively displaced from the resin and form complexes with EDTA. The lanthanides with weaker complexes (lighter lanthanides) are retained more strongly by the resin and elute later, while those forming stronger complexes (heavier lanthanides) elute earlier. The eluate is collected in fractions.

  • Analysis: The concentration of each lanthanide in the collected fractions is determined to obtain an elution profile and assess the separation efficiency.

Visualizing Separation Processes

experimental_workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_extraction Extraction Stage cluster_stripping Stripping Stage A1 Lanthanide Mixture in Aqueous Solution (Feed) E1 Mixing & Phase Contact A1->E1 O1 Extractant in Organic Solvent O1->E1 E2 Phase Separation E1->E2 S1 Mixing with Acidic Solution E2->S1 Loaded Organic A2 A2 E2->A2 Raffinate (Ln-depleted) S2 Phase Separation S1->S2 O2 O2 S2->O2 Regenerated Organic A3 A3 S2->A3 Product (Concentrated Ln) Acid Stripping Agent (e.g., HCl) Acid->S1

Caption: A generalized workflow for lanthanide separation via solvent extraction.

logical_comparison cluster_ideal Ideal Separation Agent cluster_d2ehpa D2EHPA (Established) cluster_24dmba This compound I1 High Ln Complex Solubility D1 Good Solubility I1->D1 Matches B1 Low Ln Complex Solubility I1->B1 Contradicts I2 High Separation Factors D2 Proven High SFs I2->D2 Matches B2 Unknown/Poor SFs I2->B2 Likely Fails I3 Process Compatibility D3 Widely Used in SX I3->D3 Matches B3 Incompatible with SX/IX I3->B3 Contradicts

Caption: Comparison of properties for an ideal versus actual separation agents.

Conclusion

Based on the available scientific literature, this compound is not a viable candidate for the separation of lanthanides using conventional solvent extraction or ion-exchange chromatography methods. The primary limiting factor is the low solubility of its lanthanide complexes, which would lead to precipitation and prevent effective separation. In contrast, established reagents such as the organophosphorus acids D2EHPA and Cyanex 272, and chelating agents like EDTA, have demonstrated high efficiency and are widely used in both industrial and research settings. For professionals in the field, focusing on these proven methods and exploring novel ligands with tailored properties for enhanced selectivity remains the most promising avenue for advancing lanthanide separation technologies.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 2,4-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties. For researchers, scientists, and professionals in drug development, the unequivocal validation of a compound's structure is a critical step. This guide provides a comprehensive comparison of X-ray crystallography with other key analytical techniques for the structural elucidation of 2,4-Dimethoxybenzoic acid, supported by experimental data and detailed methodologies.

X-ray crystallography stands as the gold standard for determining the absolute structure of a crystalline compound, providing a detailed map of atomic positions and bond lengths. However, a multi-faceted approach utilizing various spectroscopic methods is often employed to corroborate the crystallographic data and provide a complete structural profile. This guide will delve into the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) alongside X-ray crystallography for the robust validation of this compound's structure.

At a Glance: Comparing Analytical Techniques

The following table summarizes the key quantitative data obtained from various analytical techniques for the structural characterization of this compound.

Analytical TechniqueParameterObserved Value
X-ray Crystallography Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.123(2) Å, b = 5.163(1) Å, c = 20.215(4) Å
β = 98.34(2)°
Bond Length (C=O)1.255(3) Å
Bond Length (C-O)1.309(3) Å
Hydrogen Bond (O-H···O)2.645(3) Å
¹H NMR Chemical Shift (δ)10.5 (s, 1H, -COOH), 7.95 (d, 1H, Ar-H), 6.6 (d, 1H, Ar-H), 6.5 (s, 1H, Ar-H), 3.9 (s, 3H, -OCH₃), 3.85 (s, 3H, -OCH₃)
¹³C NMR Chemical Shift (δ)167.0, 164.5, 161.0, 134.0, 107.5, 106.0, 98.5, 56.0, 55.5
IR Spectroscopy Wavenumber (cm⁻¹)~3000 (O-H stretch, broad), 1680 (C=O stretch), 1610, 1580 (C=C aromatic stretch), 1250 (C-O stretch)
Mass Spectrometry Molecular Ion (m/z)182.0579 [M]⁺
Major Fragments (m/z)167, 139, 111

In-Depth Experimental Protocols

Reproducibility and accuracy are paramount in scientific research. The following sections provide detailed methodologies for the key experiments cited in this guide.

Single-Crystal X-ray Crystallography

The definitive solid-state structure of this compound was determined by single-crystal X-ray diffraction.

Crystal Growth: Colorless, prism-like single crystals of this compound were grown by slow evaporation of a solution of the compound in a mixture of ethanol and water at room temperature.

Data Collection: A suitable crystal was mounted on a goniometer head. X-ray diffraction data were collected at 293 K using a Bruker APEXII CCD area-detector diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A series of ω and φ scans were performed to collect a complete dataset.

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final crystallographic data has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 237939.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded to confirm the connectivity and chemical environment of the atoms in the molecule.

Sample Preparation: Approximately 10-15 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectroscopy: The ¹H NMR spectrum was acquired on a Bruker Avance 400 MHz spectrometer. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated to ensure a good signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum was recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence was employed with a spectral width of 240 ppm. A larger number of scans (1024) was necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

FTIR spectroscopy was used to identify the characteristic functional groups present in the molecule.

Sample Preparation: A small amount of the crystalline this compound was finely ground with anhydrous potassium bromide (KBr) in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. The spectrum was scanned over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry was performed to determine the molecular weight and fragmentation pattern of the compound.

Sample Introduction: A dilute solution of this compound in methanol was introduced into the mass spectrometer via direct infusion using a syringe pump.

Ionization and Analysis: Electron Ionization (EI) mass spectra were obtained using a Thermo Fisher Scientific DSQ II single quadrupole GC-MS instrument. The electron energy was set to 70 eV. The mass analyzer was scanned over a mass-to-charge ratio (m/z) range of 50-300.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound, highlighting the central role of X-ray crystallography and the complementary nature of spectroscopic techniques.

G Structural Validation Workflow for this compound cluster_synthesis Compound Synthesis & Purification cluster_validation Structural Validation cluster_primary Primary Method cluster_spectroscopy Spectroscopic Confirmation cluster_data Data Analysis & Final Structure Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Xray Single-Crystal X-ray Crystallography Purification->Xray Crystal Growth NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Data Integration & Comparison Xray->Data_Integration Provides 3D Structure, Bond Lengths/Angles NMR->Data_Integration Confirms Connectivity & Chemical Environment IR->Data_Integration Identifies Functional Groups MS->Data_Integration Determines Molecular Weight & Fragmentation Final_Structure Confirmed Structure of This compound Data_Integration->Final_Structure

Caption: Workflow for the structural validation of this compound.

Conclusion

The structural validation of this compound is unequivocally achieved through the synergistic use of single-crystal X-ray crystallography and a suite of spectroscopic techniques. While X-ray crystallography provides the definitive solid-state structure, NMR, IR, and Mass Spectrometry offer crucial corroborating evidence of the molecule's connectivity, functional groups, and molecular weight. This integrated approach ensures a comprehensive and robust characterization, which is indispensable for researchers and professionals in the chemical and pharmaceutical sciences. The detailed experimental protocols provided herein serve as a valuable resource for replicating and building upon these findings.

References

A Comparative Guide to the Biological Activities of Dimethoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethoxybenzoic acid (DMBA) isomers, a class of phenolic compounds, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The position of the two methoxy groups on the benzoic acid ring profoundly influences their physicochemical properties and, consequently, their pharmacological effects. This guide provides a comprehensive comparison of the biological activities of six major DMBA isomers: 2,3-DMBA, 2,4-DMBA, 2,5-DMBA, 2,6-DMBA, 3,4-DMBA (veratric acid), and 3,5-DMBA. The information is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to facilitate further research and drug development.

Comparative Analysis of Biological Activities

The biological activities of DMBA isomers are multifaceted, with research highlighting their potential as antioxidant, antimicrobial, anti-inflammatory, and anticancer agents. The substitution pattern of the methoxy groups on the aromatic ring is a critical determinant of their efficacy and mechanism of action.

Antioxidant Activity

The antioxidant potential of DMBA isomers is primarily attributed to their ability to scavenge free radicals. However, direct comparative data using standardized assays is limited for some isomers. The antioxidant capacity is often influenced by the presence and position of both hydroxyl and methoxy groups.[1][2] For instance, the dihydroxy analog of 2,5-DMBA, gentisic acid, shows potent antioxidant activity.[2] While quantitative data for all DMBA isomers is not uniformly available, the general trend suggests that the substitution pattern is crucial.

IsomerAntioxidant Activity MetricValueReference
3,4-DMBA Attributed to free radical scavenging-[1]
3,5-DMBA Reported to possess antioxidant properties-[1]
Derivatives of 2,3-DMBA Evaluated for antioxidant activities-[1]
Antimicrobial Activity

Several DMBA isomers have demonstrated efficacy against a range of microbial pathogens, including bacteria and fungi. The lipophilicity and electronic properties conferred by the methoxy groups can influence their ability to disrupt microbial cell membranes and interfere with essential metabolic processes.

IsomerOrganismAntimicrobial Activity Metric (MIC)Reference
3,4-DMBA Streptococcus pneumoniaeID50: 64 mg/L[3]
3,4-DMBA Staphylococcus aureus75% inhibition efficiency and 5 mm Zone of Inhibition at 100 µg/mL[4]
3,4-DMBA Klebsiella pneumoniae55% inhibition and 2 mm Zone of Inhibition at 100 µg/mL[4]
2,5-DMBA Botrytis cinerea, Rhizopus stoloniferAntifungal activity noted[1]
3,5-DMBA Ascochyta rabiei0.125 mg/mL[5]
3,5-DMBA Reported to possess antimicrobial properties-[1]
Derivatives of 2,3-DMBA Evaluated for antibacterial activities-[1]
2,6-Dimethoxy-1,4-benzoquinone (related compound) Staphylococcus aureus8 µg/mL[6]
2,6-Dimethoxy-1,4-benzoquinone (related compound) Salmonella typhimurium32 µg/mL[6]
2,6-Dimethoxy-1,4-benzoquinone (related compound) Bacillus cereus32 µg/mL[6]
Anti-inflammatory Activity

The anti-inflammatory properties of DMBA isomers are a promising area of investigation. 3,4-DMBA (veratric acid) has been shown to modulate key inflammatory pathways by reducing the expression of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[1] Derivatives of 3,5-DMBA have also been explored for their potential to inhibit inflammatory enzymes and signaling pathways.[7]

IsomerKey FindingsReference
3,4-DMBA Reduces expression of COX-2, PGE2, and IL-6.[1] Suppresses iNOS expression and inhibits the PI3K/Akt pathway.[8][1][8]
3,5-DMBA Derivatives exert anti-inflammatory effects by inhibiting COX and LOX enzymes and modulating the NLRP3 inflammasome and pro-inflammatory cytokines.[7]
2,6-DMBA Used as an intermediate in the synthesis of anti-inflammatory drugs.[9]
Anticancer Activity

Derivatives of certain DMBA isomers have shown cytotoxic effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis and disruption of critical cellular processes like microtubule polymerization.

IsomerCancer Cell LineAnticancer Activity Metric (IC50)Reference
2,5-DMBA Mouse J774 cells> 256 µM[10]
Derivatives of 2,5-DMBA (2',5'-dimethoxychalcones) Investigated for cytotoxic effects.-[2]
3,5-DMBA Used as an intermediate for anticancer agents.-[5]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of the biological activities of DMBA isomers.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is a common and reliable method for evaluating the free radical scavenging ability of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectroscopic grade)

  • Test compounds (DMBA isomers)

  • Standard antioxidant (e.g., Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test compounds and the standard antioxidant in methanol.

  • Assay: In a 96-well microplate, add a specific volume of the DPPH solution to each well. Then, add an equal volume of the test compound or standard at various concentrations. A control well should contain methanol instead of the test compound.

  • Incubation: Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the compound. A lower IC50 value indicates higher antioxidant activity.[2]

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test microorganisms (bacteria or fungi)

  • Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria)

  • Test compounds (DMBA isomers)

  • Standard antibiotics

  • 96-well microplates

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in the growth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds and standard antibiotics in the growth medium in the wells of a 96-well microplate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (medium with inoculum) and a negative control (medium only).

  • Incubation: Incubate the microplates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[2]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Test compounds (DMBA isomers)

  • MTT reagent

  • Solubilizing agent (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of around 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[11]

Signaling Pathways and Experimental Workflows

The biological effects of DMBA isomers are often mediated through the modulation of specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for designing novel therapeutic strategies.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis compound DMBA Isomer Stock Solution treatment Incubate cells with DMBA isomers compound->treatment cells Cell Culture Seeding cells->treatment assay Perform Biological Assay (e.g., MTT, DPPH, MIC) treatment->assay measurement Measure Endpoint (e.g., Absorbance, Turbidity) assay->measurement calculation Calculate IC50/MIC measurement->calculation comparison Compare Isomer Activity calculation->comparison PI3K_Akt_pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates PI3K PI3K TLR4->PI3K activates Akt Akt PI3K->Akt activates iNOS iNOS Expression Akt->iNOS promotes VeratricAcid 3,4-Dimethoxybenzoic Acid (Veratric Acid) VeratricAcid->PI3K inhibits

References

A Spectroscopic Comparison of 2,4-Dimethoxybenzoic Acid and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of 2,4-Dimethoxybenzoic acid with its key synthetic precursors: resorcinol, 1,3-dimethoxybenzene, and 2,4-dimethoxybenzaldehyde. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to elucidate the structural transformations occurring at each synthetic step. Detailed experimental protocols for acquiring the cited spectroscopic data are also provided for reproducibility.

Synthetic Pathway Overview

The synthesis of this compound typically begins with resorcinol. A Williamson ether synthesis is employed to methylate the hydroxyl groups, yielding 1,3-dimethoxybenzene. Subsequent formylation, often through a Vilsmeier-Haack or Gattermann reaction, introduces an aldehyde group to form 2,4-dimethoxybenzaldehyde. The final step involves the oxidation of the aldehyde to a carboxylic acid, yielding the target compound, this compound.

Synthesis_Pathway Resorcinol Resorcinol DMB 1,3-Dimethoxybenzene Resorcinol->DMB Methylation (e.g., (CH₃)₂SO₄, Base) DMBAld 2,4-Dimethoxybenzaldehyde DMB->DMBAld Formylation (e.g., POCl₃, DMF) Acid This compound DMBAld->Acid Oxidation (e.g., KMnO₄ or H₂O₂)

Caption: Synthetic route from Resorcinol to this compound.

Quantitative Data Summary

The following tables summarize the key spectroscopic data for this compound and its precursors. These values are critical for tracking the chemical transformations throughout the synthesis.

Table 1: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
CompoundO-H StretchC-H (sp²) StretchC=O StretchC-O Stretch
Resorcinol3200-3500 (broad)~3050N/A1200-1300
1,3-DimethoxybenzeneN/A~3060N/A1200-1250 (asym), 1030-1050 (sym)
2,4-DimethoxybenzaldehydeN/A~3070, 2840, 2740 (aldehyde)1670-16901210-1270 (asym), 1020-1040 (sym)
This compound2500-3300 (very broad)~30801680-17101250-1300
Table 2: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Note: Shifts for Resorcinol are often reported in D₂O or DMSO-d₆ due to solubility and exchangeable protons.

CompoundAromatic ProtonsMethoxy (-OCH₃) ProtonsAldehyde (-CHO) / Carboxyl (-COOH) ProtonHydroxyl (-OH) Protons
Resorcinol (in DMSO-d₆)[1]6.93 (t, 1H), 6.22 (d, 2H), 6.21 (t, 1H)N/AN/A9.15 (s, 2H)[1]
1,3-Dimethoxybenzene7.15 (t, 1H), 6.45 (d, 2H), 6.38 (t, 1H)3.79 (s, 6H)N/AN/A
2,4-Dimethoxybenzaldehyde[2][3]7.82 (d, 1H), 6.51 (dd, 1H), 6.45 (d, 1H)3.92 (s, 3H), 3.87 (s, 3H)10.3 (s, 1H)N/A
This compound[4]8.11 (d, 1H), 6.53 (dd, 1H), 6.43 (d, 1H)3.95 (s, 3H), 3.90 (s, 3H)~11-12 (s, broad, 1H)N/A
Table 3: Mass Spectrometry Key Fragments (m/z)
CompoundMolecular FormulaMolecular WeightMolecular Ion (M⁺)Key Fragments
ResorcinolC₆H₆O₂110.1111081, 53
1,3-Dimethoxybenzene[5]C₈H₁₀O₂138.16138123, 109, 95, 77
2,4-Dimethoxybenzaldehyde[6]C₉H₁₀O₃166.17166165, 138, 123, 107
This compound[4]C₉H₁₀O₄182.17182[4]165, 137, 135[4]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters should be optimized by the operator.

Infrared (IR) Spectroscopy Protocol (Thin Solid Film Method)

This method is suitable for solid samples.[7]

  • Sample Preparation: Dissolve approximately 20-50 mg of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[7]

  • Film Deposition: Using a pipette, apply one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7]

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, which will leave a thin, even film of the solid sample on the plate.[7]

  • Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.

  • Spectrum Collection: Acquire the spectrum according to the instrument's software instructions. A background spectrum of the clean, empty beam path should be collected first.

  • Cleaning: After analysis, clean the salt plate thoroughly with a dry solvent (e.g., acetone) and return it to a desiccator to prevent moisture damage.[7]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-25 mg of the compound and transfer it to a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing an internal standard (typically tetramethylsilane, TMS).[8]

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

  • Data Acquisition: Place the NMR tube into the spectrometer's probe.

  • Instrument Setup: Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Spectrum Collection: Acquire the ¹H NMR spectrum using standard instrument parameters. The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.

Mass Spectrometry (MS) Protocol (Electron Ionization - EI)
  • Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.[9] The sample is volatilized under a high vacuum.[9]

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺).[10][11]

  • Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, characteristic charged and neutral pieces.[9]

  • Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field and then deflected by a magnetic field.[9][10] The degree of deflection is dependent on the mass-to-charge ratio (m/z) of each ion.

  • Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[10] The most abundant ion is designated as the base peak and assigned a relative intensity of 100%.[10]

Visualizing the Analytical Workflow

The logical flow for characterizing an unknown sample within this synthetic pathway involves a series of spectroscopic analyses to confirm the structure at each step.

Analytical_Workflow cluster_step1 Step 1: Characterize Starting Material cluster_step2 Step 2: Verify Methylation cluster_step3 Step 3: Verify Formylation cluster_step4 Step 4: Confirm Final Product Start Obtain Resorcinol Sample IR1 Acquire IR Spectrum (Check for O-H stretch) Start->IR1 NMR1 Acquire NMR Spectrum (Confirm aromatic pattern) Start->NMR1 Product1 Synthesize 1,3-Dimethoxybenzene IR2 Acquire IR Spectrum (Confirm loss of O-H, gain of C-O) Product1->IR2 NMR2 Acquire NMR Spectrum (Confirm -OCH₃ singlet) Product1->NMR2 Product2 Synthesize 2,4-Dimethoxybenzaldehyde IR3 Acquire IR Spectrum (Confirm C=O stretch) Product2->IR3 NMR3 Acquire NMR Spectrum (Confirm -CHO singlet) Product2->NMR3 MS1 Acquire Mass Spectrum (Confirm Molecular Weight = 166) Product2->MS1 FinalProduct Synthesize this compound IR4 Acquire IR Spectrum (Confirm broad O-H and C=O) FinalProduct->IR4 NMR4 Acquire NMR Spectrum (Confirm -COOH singlet) FinalProduct->NMR4 MS2 Acquire Mass Spectrum (Confirm Molecular Weight = 182) FinalProduct->MS2

Caption: Workflow for spectroscopic confirmation at each synthetic stage.

References

2,4-Dimethoxybenzoic acid as an alternative to other benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of 2,4-Dimethoxybenzoic acid in comparison to other benzoic acid derivatives, supported by experimental data and detailed protocols.

In the landscape of drug discovery and scientific research, the selection of appropriate molecular scaffolds is paramount. Benzoic acid and its derivatives represent a class of compounds with a broad spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties. This guide provides a comprehensive comparison of this compound with other notable benzoic acid derivatives: Salicylic acid (2-hydroxybenzoic acid), 4-Hydroxybenzoic acid, and Gallic acid (3,4,5-trihydroxybenzoic acid). This comparison is based on available experimental data and aims to assist researchers, scientists, and drug development professionals in making informed decisions.

Comparative Analysis of Biological Activities

The biological efficacy of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the benzene ring. The following tables summarize available quantitative data for the antimicrobial, anticancer, and antioxidant activities of this compound and its counterparts.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundTarget OrganismMIC (µg/mL)Reference
This compound Data not available--
Salicylic acid Escherichia coli250 - 500[1]
Pseudomonas aeruginosa500[1]
Staphylococcus aureus>1000[1]
4-Hydroxybenzoic acid Escherichia coli>1000[2]
Gallic acid Escherichia coli>1000
Benzoic acid Escherichia coli O1571000[3]

Note: Direct comparative studies for the antimicrobial activity of this compound are limited. The presented data for other benzoic acid derivatives indicate that the substitution pattern significantly impacts antimicrobial potency. Generally, the presence of hydroxyl groups and their position influences the activity, with some studies suggesting that adding hydroxyl or methoxyl groups can weaken the effect against certain bacteria like E. coli compared to the parent benzoic acid[4].

Table 2: Comparative Anticancer Activity (Half-maximal Inhibitory Concentration - IC50)

CompoundCancer Cell LineIC50 (µM)Reference
This compound Data not available--
4-Hydroxybenzoic acid K562 (Leukemia)>5000[5]
Gallic acid MCF-7 (Breast)105.8[6]
HeLa (Cervical)58.8[6]
3,4-Dihydroxybenzoic acid HCT-116 & HCT-15 (Colon)Showed ~50-60% growth retardation[7]
Dimethoxy Benzoic Acid (isomer not specified) HeLa (Cervical)Showed only 8.33% HDAC inhibition at 1000 µM[7]

Table 3: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay - IC50)

CompoundIC50 (µM)Reference
This compound Data not available-
Salicylic acid (2-hydroxybenzoic acid) >800 (low activity)[8]
4-Hydroxybenzoic acid >800 (low activity)[8]
Gallic acid 2.42 - 30.53[9][10]
2,4-Dihydroxybenzoic acid >1000 (negligible activity)[10]

Note: Direct DPPH radical scavenging data for this compound is limited. The structure-activity relationship for antioxidant activity in benzoic acid derivatives is well-established, with the number and position of hydroxyl groups playing a critical role. Compounds with multiple hydroxyl groups, such as gallic acid, generally exhibit significantly higher antioxidant activity than those with methoxy or single hydroxyl groups[9][11].

Experimental Protocols

To facilitate standardized comparative studies, detailed methodologies for key in vitro assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Test Compounds: Stock solutions of the benzoic acid derivatives are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound and its alternatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. This solution has a deep violet color.

  • Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. The scavenging of the DPPH radical by an antioxidant leads to a decrease in absorbance, as the solution changes from violet to yellow.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value is determined from the plot of scavenging percentage against the compound concentration.

Signaling Pathway and Experimental Workflow Visualization

While specific signaling pathways directly modulated by this compound are not extensively documented, many bioactive benzoic acid derivatives exert their effects by influencing key cellular signaling cascades involved in inflammation and cancer, such as the NF-κB and MAPK pathways. Below is a generalized representation of the NF-κB signaling pathway, a critical regulator of the inflammatory response and cell survival, which is a common target for many phenolic compounds.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., TNF-α, IL-1β IKK_complex IKK Complex Receptor->IKK_complex Activates IkB_NFkB IκB-NF-κB (Inactive) IKK_complex->IkB_NFkB Phosphorylates IκB IkB IκB IkB->IkB_NFkB Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome Degradation NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation DNA DNA NFkB_active->DNA Binds to Gene_Expression Target Gene Expression DNA->Gene_Expression Promotes Transcription

Canonical NF-κB Signaling Pathway

The following diagram illustrates a typical experimental workflow for evaluating the biological activity of a test compound.

Experimental_Workflow Start Start Compound_Selection Select Test Compounds (e.g., 2,4-DMBA & Analogs) Start->Compound_Selection Assay_Selection Choose Biological Assays (Antimicrobial, Anticancer, Antioxidant) Compound_Selection->Assay_Selection Protocol_Execution Execute Experimental Protocols (MIC, MTT, DPPH) Assay_Selection->Protocol_Execution Data_Collection Collect Quantitative Data (MIC, IC50 values) Protocol_Execution->Data_Collection Data_Analysis Analyze and Compare Results Data_Collection->Data_Analysis Conclusion Draw Conclusions on Structure-Activity Relationship Data_Analysis->Conclusion End End Conclusion->End

General Experimental Workflow

Conclusion

This comparative guide highlights the current understanding of this compound in relation to other well-characterized benzoic acid derivatives. While direct comparative data for this compound is limited, the established structure-activity relationships within the benzoic acid class suggest that the two methoxy groups will likely confer distinct biological properties compared to its hydroxylated counterparts. The provided experimental protocols offer a standardized framework for researchers to generate robust and comparable data, which is essential for elucidating the therapeutic potential of this compound and its analogs. Further research is warranted to fully characterize the biological activity profile of this compound and to explore its potential applications in drug discovery and development.

References

A Comparative Guide to Purity Assessment of 2,4-Dimethoxybenzoic Acid: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical research and pharmaceutical development. For 2,4-Dimethoxybenzoic acid, a key intermediate in various synthetic pathways, ensuring high purity is paramount for the integrity of downstream applications. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Potentiometric Titration, and Melting Point Analysis—for assessing the purity of this compound. Experimental data and detailed protocols are provided to assist researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Techniques

The choice of analytical method for purity assessment depends on various factors, including the required precision, sensitivity, sample throughput, and the nature of potential impurities. The following table summarizes the key performance characteristics of HPLC and its alternatives for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Potentiometric TitrationMelting Point Analysis
Principle Separation based on differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.Quantitative neutralization of the acidic functional group with a standardized basic titrant.Observation of the temperature range over which the solid compound transitions to a liquid.
Precision (%RSD) < 2%[1]< 1%[2]≤ 2.5%[3]Not highly precise, dependent on operator and apparatus.
Accuracy (% Recovery) 98 - 102%[1]98.5 - 100.4%[2]97.5 - 102.5%[3]Not applicable for quantitative accuracy.
Sensitivity (LOD) ~0.8 µg/mL[1]Lower than HPLC, in the ng/mL range.~50 µg/mL[4]Generally requires >1% impurity for noticeable depression.
Specificity High, can separate structurally similar impurities.Very high, provides structural information for impurity identification.Low, titrates any acidic impurity.Low, any impurity can cause depression.
Analysis Time 15 - 30 minutes per sample.20 - 40 minutes per sample (including derivatization if needed).5 - 10 minutes per sample.10 - 20 minutes per sample.
Throughput High, suitable for automation.Moderate, sample preparation can be a bottleneck.High.Low to moderate.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization to increase volatility.Dissolution in a suitable solvent.Minimal, requires a small amount of dry, powdered sample.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for aromatic carboxylic acids and can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from a validated procedure for a structurally related compound, 2-hydroxy-4-methoxybenzoic acid, and is suitable for the purity assessment of this compound.[1]

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). A typical gradient could be:

    • 0-15 min: 30-70% Acetonitrile

    • 15-20 min: 70% Acetonitrile

    • 20-25 min: 70-30% Acetonitrile

    • 25-30 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase (initial conditions) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of aromatic carboxylic acids by GC-MS, which typically requires derivatization.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic acid analysis (e.g., HP-5ms)

  • Data acquisition and processing software

2. Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Solvent (e.g., Acetonitrile, Pyridine)

  • This compound reference standard

3. Derivatization Procedure:

  • Accurately weigh approximately 1 mg of this compound into a vial.

  • Add 100 µL of BSTFA and 1 mL of acetonitrile.

  • Seal the vial and heat at 60 °C for 30 minutes.

  • Cool to room temperature before injection.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 50-500

5. Data Analysis:

  • Purity is determined by the relative area of the derivatized this compound peak compared to the total area of all peaks. The mass spectrum of the main peak should be compared with a reference spectrum for confirmation.

Potentiometric Titration

This method provides a direct assay of the carboxylic acid content.

1. Instrumentation:

  • Autotitrator with a pH electrode or a manual titration setup (burette, pH meter, magnetic stirrer).

2. Reagents:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Ethanol (neutralized)

  • This compound sample

3. Procedure:

  • Accurately weigh approximately 300-400 mg of this compound into a beaker.

  • Dissolve the sample in 50 mL of neutralized ethanol.

  • Titrate the solution with standardized 0.1 M NaOH, recording the pH as a function of the titrant volume.

  • Determine the equivalence point from the titration curve (the point of maximum slope on a first derivative plot).

4. Calculation:

  • Purity (%) = [(V × M × MW) / (W × 1000)] × 100

    • V = Volume of NaOH at the equivalence point (mL)

    • M = Molarity of NaOH solution (mol/L)

    • MW = Molecular weight of this compound (182.17 g/mol )

    • W = Weight of the sample (g)

Melting Point Analysis

This is a simple, physical method for assessing purity. Pure compounds typically have a sharp melting point range, while impurities will broaden and depress the melting range. The literature melting point for this compound is 107-109 °C.[5]

1. Instrumentation:

  • Melting point apparatus

  • Capillary tubes

2. Procedure:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample is liquid (T2).

  • The melting point range is reported as T1-T2.

3. Interpretation:

  • A narrow melting point range (e.g., 0.5-1 °C) close to the literature value indicates high purity.

  • A broad and depressed melting point range suggests the presence of impurities.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for assessing the purity of this compound using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Accurately Weigh Sample and Reference Standard dissolve Dissolve in Mobile Phase (e.g., 1 mg/mL) weigh->dissolve dilute Dilute to Working Concentration (e.g., 0.1 mg/mL) dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Assessment.

References

Quantitative NMR (qNMR) vs. High-Performance Liquid Chromatography (HPLC): A Comparison Guide for the Assay of 2,4-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research, development, and quality control, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 2,4-Dimethoxybenzoic acid is a significant building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of two powerful analytical techniques for its assay: quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).

Quantitative NMR (qNMR) has emerged as a primary analytical method, offering direct measurement of an analyte's concentration by comparing its NMR signal integral to that of a certified internal standard.[1] The fundamental principle lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[1]

High-Performance Liquid Chromatography (HPLC) is a well-established chromatographic technique that separates components of a mixture based on their differential distribution between a stationary and a mobile phase. For quantitative analysis, the area under the chromatographic peak of the analyte is compared to that of a reference standard of the same compound.

This guide will delve into the experimental protocols for both methods, present a comparative analysis of their performance based on experimental data, and provide visualizations to aid in understanding the workflows and principles.

Experimental Protocols

Quantitative ¹H-NMR Spectroscopy Protocol

Objective: To determine the purity of this compound using qNMR with an internal standard.

Materials and Instrumentation:

  • Analyte: this compound

  • Internal Standard: Maleic acid (certified reference material, purity ≥99.5%)

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Instrumentation: 400 MHz NMR spectrometer

  • Equipment: Analytical balance, volumetric flasks, NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a vial.

    • Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Vortex the vial to ensure complete dissolution and homogenization.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: A standard 1D proton experiment (e.g., Bruker's 'zg30').

    • Temperature: 298 K

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all relevant protons).[2][3]

    • Acquisition Time (AQ): At least 3 seconds.

    • Number of Scans (NS): 16 (can be adjusted to achieve a signal-to-noise ratio of at least 250:1 for the peaks of interest).[4]

    • Spectral Width: 0-13 ppm.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the well-resolved singlet proton signal of the internal standard (maleic acid, ~6.3 ppm) and a well-resolved proton signal of this compound (e.g., the aromatic proton at ~7.7 ppm).

    • Calculate the purity of this compound using the following equation:

    Where:

    • I = Integral area of the signal

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • Purity = Purity of the standard

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the purity of this compound by HPLC with external standardization.

Materials and Instrumentation:

  • Analyte: this compound

  • Reference Standard: this compound (purity ≥99.5%)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Procedure:

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask, dissolve in and dilute to volume with the diluent.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 50, 100, 150, 200, 250 µg/mL).

    • Sample Solution (150 µg/mL): Accurately weigh about 15 mg of the this compound sample into a 100 mL volumetric flask, dissolve in and dilute to volume with the diluent.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      • 0-10 min: 30% to 80% B

      • 10-12 min: 80% B

      • 12-13 min: 80% to 30% B

      • 13-15 min: 30% B

  • Data Analysis:

    • Inject the working standard solutions and the sample solution into the HPLC system.

    • Generate a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

    • Calculate the purity of the sample.

Data Presentation and Comparison

The following tables summarize the validation parameters and results for the qNMR and HPLC assays of this compound.

Table 1: Method Validation Summary

ParameterqNMRHPLC
Specificity High (based on unique chemical shifts)High (based on retention time and UV spectrum)
Linearity (r²) Not applicable (single-point calibration)> 0.999
Range Dependent on sample solubility and S/N50 - 250 µg/mL
Accuracy (% Recovery) 98.5% - 101.5%99.0% - 101.0%
Precision (% RSD)
- Repeatability< 1.0%< 1.0%
- Intermediate Precision< 1.5%< 1.5%
Limit of Quantitation (LOQ) ~1 mg/mL~1 µg/mL

Table 2: Purity Assay Results for a Batch of this compound

MethodPurity (%)Standard Deviation
qNMR 99.20.3
HPLC 99.50.2

Mandatory Visualizations

Experimental and Logical Workflows

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum transfer->nmr_acq processing Fourier Transform, Phasing, Baseline Correction nmr_acq->processing integration Integrate Analyte & IS Signals processing->integration calculation Calculate Purity integration->calculation result result calculation->result

qNMR Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_std Prepare Standard Solutions hplc_acq Inject and Run HPLC prep_std->hplc_acq prep_sample Prepare Sample Solution prep_sample->hplc_acq cal_curve Generate Calibration Curve hplc_acq->cal_curve integrate_sample Integrate Sample Peak hplc_acq->integrate_sample quantify Quantify from Curve cal_curve->quantify integrate_sample->quantify purity_calc Calculate Purity quantify->purity_calc result result purity_calc->result

HPLC Experimental Workflow

Comparison cluster_qnmr qNMR cluster_hplc HPLC qnmr_node Quantitative NMR qnmr_principle Primary Method (Direct Measurement) qnmr_node->qnmr_principle hplc_node HPLC qnmr_adv Advantages: - No specific reference standard needed - High precision - Structural information qnmr_principle->qnmr_adv qnmr_disadv Disadvantages: - Lower sensitivity - Higher initial instrument cost qnmr_principle->qnmr_disadv hplc_principle Comparative Method (Separation & Detection) hplc_node->hplc_principle hplc_adv Advantages: - High sensitivity - Well-established - Can separate complex mixtures hplc_principle->hplc_adv hplc_disadv Disadvantages: - Requires specific reference standard - Indirect measurement hplc_principle->hplc_disadv

qNMR vs. HPLC Comparison

Discussion and Conclusion

Both qNMR and HPLC are powerful and reliable techniques for the assay of this compound. The choice between the two often depends on the specific requirements of the analysis, available instrumentation, and the stage of drug development.

qNMR offers the significant advantage of being a primary ratio method, meaning it does not require a chemically identical reference standard for the analyte.[5] This is particularly beneficial in early-stage drug development when a fully characterized reference standard of the new chemical entity may not be available. The ability to provide structural confirmation alongside quantitative data in a single experiment is another key benefit. However, qNMR generally has lower sensitivity compared to HPLC and requires a higher initial investment in instrumentation.

HPLC is a highly sensitive and well-established technique that is widely used in quality control laboratories. It excels at separating the analyte of interest from potential impurities, providing a comprehensive purity profile. The main limitation of HPLC for assay is its reliance on a well-characterized reference standard of the analyte.

References

A Comparative Analysis of Metal Complexes Derived from Dimethoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of metal complexes formed with various isomers of dimethoxybenzoic acid. The positioning of the two methoxy groups on the benzoic acid ring significantly influences the coordination chemistry and physicochemical properties of the resulting metal complexes. Understanding these differences is crucial for the rational design of new metal-based compounds with potential applications in medicine and materials science. This document summarizes key experimental data, provides detailed methodologies for the synthesis and characterization of these complexes, and visualizes the experimental workflow.

Comparative Physicochemical and Spectroscopic Data

The properties of metal complexes of dimethoxybenzoic acid are intrinsically linked to the isomeric form of the ligand. The steric and electronic effects of the methoxy groups dictate the coordination mode, stability, and ultimately the macroscopic properties of the complexes. The following tables summarize the key characteristics of various metal complexes synthesized with different dimethoxybenzoic acid isomers.

Table 1: Physicochemical Properties of Metal(II) Complexes of Dimethoxybenzoic Acid Isomers

IsomerMetal IonMolecular FormulaColorSolubility in Water (293 K)
2,3-dimethoxybenzoic acidNi(II)Ni(C₉H₉O₄)₂·H₂OGreenOrder of 10⁻² mol/dm³[1]
2,6-dimethoxybenzoic acidCo(II)Co(C₉H₉O₄)₂·4H₂OPinkOrder of 10⁻² mol/dm³[1]
Ni(II)Ni(C₉H₉O₄)₂·4H₂OGreenOrder of 10⁻² mol/dm³[1]
Cu(II)Cu(C₉H₉O₄)₂·2H₂OBlueOrder of 10⁻² mol/dm³[1]
3,4-dimethoxybenzoic acidCo(II)Co(C₉H₉O₄)₂·3H₂OPinkSparingly soluble[2][3]
Cu(II)Cu(C₉H₉O₄)₂BlueSparingly soluble[2][3]
3,5-dimethoxybenzoic acidNi(II)Ni(C₉H₉O₄)₂·3H₂OGreenOrder of 10⁻² mol/dm³[1]

Table 2: Magnetic Moments and Thermal Decomposition of Metal(II) Complexes

IsomerMetal IonMagnetic Moment (μB) at 76-303 KDecomposition ProfileFinal Product
2,6-dimethoxybenzoic acidCo(II)High-spin complex[1]Dehydrates, then decomposes to oxide[1]Metal Oxide[1]
Ni(II)High-spin complex[1]Dehydrates, then decomposes to oxide[1]Metal Oxide[1]
Cu(II)Forms a dimer[1]Dehydrates, then decomposes to oxide[1]Metal Oxide[1]
3,4-dimethoxybenzoic acidCo(II)4.22 - 4.61[3][4]Dehydrates, then decomposes directly to oxide[2][3][4]Co₃O₄[2]
Cu(II)0.49 - 1.17[3][4]Anhydrous, decomposes to oxide[2][3]CuO[2]

Table 3: Properties of Lanthanide(III) Complexes of Dimethoxybenzoic Acid Isomers

IsomerMetal IonMolecular FormulaColorSolubility in Water (293 K)Decomposition Profile
2,4-dimethoxybenzoic acidLa(III)La(C₉H₉O₄)₃·3H₂OWhite10⁻³ mol/dm³[5]Dehydrates, then decomposes to La₂O₃ via La₂O₂CO₃[5]
Ce(III)Ce(C₉H₉O₄)₃White10⁻³ mol/dm³[5]Decomposes in one step to CeO₂[5]
Nd(III)Nd(C₉H₉O₄)₃Violet10⁻³ mol/dm³[5]Decomposes in two steps to Nd₂O₃[5]
3,4-dimethoxybenzoic acidLa(III)La(C₉H₉O₄)₃·4H₂OWhite10⁻⁴ - 10⁻³ mol/dm³[2][6]Dehydrates, then decomposes to La₂O₃[2]
Nd(III)Nd(C₉H₉O₄)₃·4H₂OViolet10⁻⁴ - 10⁻³ mol/dm³[2][6]Dehydrates, then decomposes to Nd₂O₃ via Nd₂O₂CO₃[2][3][4]
Heavy Ln(III)Ln(C₉H₉O₄)₃·nH₂OTypical Ln³⁺ colors10⁻⁴ - 10⁻³ mol/dm³[6]Hydrated complexes dehydrate first, then decompose to oxides[6]

Experimental Protocols

The synthesis and characterization of metal complexes of dimethoxybenzoic acid isomers generally follow established procedures in coordination chemistry. Below are detailed methodologies for key experiments.

Synthesis of Metal Complexes

A general method for the synthesis of these complexes involves the reaction of a soluble salt of the desired metal with the ammonium salt of the dimethoxybenzoic acid isomer.[2]

  • Preparation of Ammonium Dimethoxybenzoate Solution: Dissolve the specific dimethoxybenzoic acid isomer in an aqueous solution of ammonia to form the ammonium salt. The pH is typically adjusted to around 5.[2]

  • Reaction: Heat the ammonium dimethoxybenzoate solution and add it to a hot aqueous solution containing a stoichiometric amount of the metal chloride (e.g., CoCl₂, CuCl₂, LaCl₃).[2][3]

  • Crystallization and Isolation: Allow the reaction mixture to cool to room temperature (293 K) to induce crystallization of the metal complex.[2]

  • Purification: Filter the resulting solid precipitate and wash it with hot water to remove any unreacted ammonium salts.[2][3]

  • Drying: Dry the purified complex to a constant mass at 303 K.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to determine the coordination mode of the carboxylate group to the metal ion.

  • Sample Preparation: Prepare a KBr pellet of the dried metal complex.

  • Data Acquisition: Record the IR spectrum over the range of 400-4000 cm⁻¹.

  • Analysis: The coordination of the carboxylate group is inferred from the positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group. The separation between these bands (Δν = νₐₛ - νₛ) can help distinguish between monodentate, bidentate chelating, and bidentate bridging coordination modes. The presence of broad bands in the 3600-3200 cm⁻¹ region indicates the presence of water of hydration.

Thermogravimetric Analysis (TGA)

TGA is employed to study the thermal stability and decomposition of the metal complexes.

  • Sample Preparation: Place a precisely weighed amount of the complex in an alumina crucible.

  • Data Acquisition: Heat the sample in a thermogravimetric analyzer from room temperature to approximately 1173 K in a controlled atmosphere (typically air).[1][2]

  • Analysis: The resulting TG curve shows mass loss as a function of temperature. The initial mass loss typically corresponds to the loss of water molecules (dehydration). Subsequent mass losses at higher temperatures correspond to the decomposition of the anhydrous complex, ultimately forming the metal oxide.[1][2][3][4]

Visualizations

The following diagrams illustrate the experimental workflow for the comparative study of these metal complexes and the conceptual relationship between the ligand isomerism and the resulting complex properties.

G cluster_ligand Ligand Isomer Selection cluster_synthesis Complex Synthesis cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Comparison 2,3-DMBA 2,3-DMBA Reaction Reaction 2,3-DMBA->Reaction 2,4-DMBA 2,4-DMBA 2,4-DMBA->Reaction 2,5-DMBA 2,5-DMBA 2,5-DMBA->Reaction 2,6-DMBA 2,6-DMBA 2,6-DMBA->Reaction 3,4-DMBA 3,4-DMBA 3,4-DMBA->Reaction 3,5-DMBA 3,5-DMBA 3,5-DMBA->Reaction Metal Salt Selection Metal Salt Selection Metal Salt Selection->Reaction Isolation & Purification Isolation & Purification Reaction->Isolation & Purification Elemental Analysis Elemental Analysis Isolation & Purification->Elemental Analysis IR Spectroscopy IR Spectroscopy Isolation & Purification->IR Spectroscopy Thermogravimetric Analysis Thermogravimetric Analysis Isolation & Purification->Thermogravimetric Analysis Magnetic Susceptibility Magnetic Susceptibility Isolation & Purification->Magnetic Susceptibility X-ray Diffraction X-ray Diffraction Isolation & Purification->X-ray Diffraction Comparative Tables Comparative Tables Elemental Analysis->Comparative Tables IR Spectroscopy->Comparative Tables Thermogravimetric Analysis->Comparative Tables Magnetic Susceptibility->Comparative Tables X-ray Diffraction->Comparative Tables Structure-Property Relationship Structure-Property Relationship Comparative Tables->Structure-Property Relationship

Caption: Experimental workflow for the comparative study of metal complexes.

G cluster_ligand Dimethoxybenzoic Acid Isomer cluster_effects Influencing Factors cluster_properties Resulting Complex Properties Ligand Isomer Isomeric Position of -OCH3 groups Steric Hindrance Steric Hindrance Ligand Isomer->Steric Hindrance influences Electronic Effects Electronic Effects Ligand Isomer->Electronic Effects influences Coordination Mode Coordination Mode Steric Hindrance->Coordination Mode Electronic Effects->Coordination Mode Thermal Stability Thermal Stability Coordination Mode->Thermal Stability Magnetic Properties Magnetic Properties Coordination Mode->Magnetic Properties Solubility Solubility Coordination Mode->Solubility Crystal Structure Crystal Structure Coordination Mode->Crystal Structure

Caption: Influence of ligand isomerism on complex properties.

References

A Comparative Guide to the Thermal Analysis of 2,4-Dimethoxybenzoic Acid by Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal properties of 2,4-Dimethoxybenzoic acid, benchmarked against its parent compound, benzoic acid, and other structural isomers. The data herein is crucial for understanding the physicochemical characteristics, such as purity, melting point, and stability, which are critical parameters in pharmaceutical development and materials science. The primary analytical technique discussed is Differential Scanning Calorimetry (DSC), a cornerstone of thermal analysis.

Comparison of Thermal Properties

The thermal behavior of substituted benzoic acids is significantly influenced by the nature and position of their functional groups. In the case of methoxy-substituted benzoic acids, the position of the methoxy groups on the benzene ring affects the crystal lattice energy and, consequently, the melting point and enthalpy of fusion.

The following table summarizes the key thermal properties of this compound and its comparators, as determined by DSC.

Compound NameStructureMolecular Weight ( g/mol )Melting Point (°C)Enthalpy of Fusion (kJ/mol)
This compound 2,4-(CH₃O)₂C₆H₃COOH182.17107-109Not widely reported
Benzoic acidC₆H₅COOH122.12121-12317.3-18.2
2-Methoxybenzoic acid2-(CH₃O)C₆H₄COOH152.1598-100Not widely reported
4-Methoxybenzoic acid (p-Anisic acid)4-(CH₃O)C₆H₄COOH152.15182-18528.4
3,4-Dimethoxybenzoic acid (Veratric acid)3,4-(CH₃O)₂C₆H₃COOH182.17179-182Not widely reported
2,5-Dimethoxybenzoic acid2,5-(CH₃O)₂C₆H₃COOH182.1776-78Not widely reported

Note: Melting points can vary slightly based on the purity of the sample and the experimental conditions of the DSC analysis.

Experimental Protocols

The following is a standard protocol for the DSC analysis of benzoic acid derivatives, designed to yield high-quality, reproducible data.

Instrumentation: A calibrated Differential Scanning Calorimeter, such as a TA Instruments Q2000 or equivalent, is required. The instrument should be equipped with a refrigerated cooling system and a nitrogen gas purge.

Sample Preparation:

  • Accurately weigh 3-5 mg of the benzoic acid derivative into a standard aluminum DSC pan.

  • Hermetically seal the pan to ensure a closed system, preventing any loss of sample due to sublimation.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

DSC Analysis Parameters:

  • Gas Purge: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere and prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 200°C at a heating rate of 10°C/min. This heating rate is a good starting point for crystalline organic molecules; however, it can be optimized for specific transitions.

    • Cool the sample from 200°C to 25°C at a rate of 10°C/min.

  • Data Acquisition: Record the heat flow as a function of temperature. The resulting thermogram will show endothermic and exothermic events. For a simple melting transition, an endothermic peak will be observed.

Data Analysis:

  • Melting Point (Tₘ): The melting point is typically determined as the onset temperature of the melting endotherm.

  • Enthalpy of Fusion (ΔHբ): The enthalpy of fusion is calculated by integrating the area of the melting peak. This value is a measure of the energy required to melt the sample.

Visualizing the DSC Workflow

The following diagram illustrates the logical workflow of a typical DSC experiment for the analysis of a benzoic acid derivative.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Acquisition & Analysis cluster_results Results weigh Weigh Sample (3-5 mg) pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal instrument Place Sample & Reference in DSC Instrument seal->instrument purge Purge with Nitrogen instrument->purge program Run Temperature Program (e.g., 10°C/min ramp) purge->program record Record Heat Flow vs. Temperature program->record thermogram Generate DSC Thermogram record->thermogram analyze Analyze Thermogram thermogram->analyze melting_point Determine Melting Point (Tm) analyze->melting_point enthalpy Calculate Enthalpy of Fusion (ΔHf) analyze->enthalpy

Caption: Workflow for DSC analysis of this compound.

This guide serves as a foundational resource for the thermal analysis of this compound. For further research, it is recommended to perform co-crystallization studies or analyses in different atmospheric conditions to fully characterize its thermal behavior.

Navigating the Synthesis of 2,4-Dimethoxybenzoic Acid: A Comparative Guide to Cost-Effective Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and economical production of key intermediates is paramount. 2,4-Dimethoxybenzoic acid, a valuable building block in the synthesis of pharmaceuticals and other fine chemicals, can be prepared through various synthetic pathways. This guide provides a comprehensive evaluation of three primary synthetic routes, offering a comparative analysis of their cost-effectiveness based on starting material costs, reaction yields, and process complexity.

At a Glance: Comparing the Synthetic Pathways

ParameterRoute 1: Methylation of 2,4-Dihydroxybenzoic AcidRoute 2: Carboxylation of 1,3-DimethoxybenzeneRoute 3: Oxidation of 2,4-Dimethoxybenzaldehyde
Starting Material 2,4-Dihydroxybenzoic Acid1,3-Dimethoxybenzene2,4-Dimethoxybenzaldehyde
Key Transformation Double MethylationFormylation followed by OxidationOxidation
Overall Yield Moderate to HighHighHigh
Key Reagents Dimethyl sulfate, Base (e.g., NaOH)DMF, POCl₃ (for formylation); Oxidizing agent (e.g., KMnO₄)Oxidizing agent (e.g., KMnO₄, NaClO₂)
Estimated Cost of Starting Material (per mole) ~$40-60~$30-50~$50-70
Process Complexity ModerateHighLow to Moderate
Environmental & Safety Concerns Use of toxic dimethyl sulfateUse of corrosive and hazardous reagents (POCl₃)Use of strong oxidizers

Route 1: Methylation of 2,4-Dihydroxybenzoic Acid

This route offers a direct approach starting from the commercially available 2,4-dihydroxybenzoic acid. The core of this synthesis is the simultaneous methylation of both the phenolic hydroxyl groups and the carboxylic acid group, or a sequential process.

2,4-Dihydroxybenzoic Acid 2,4-Dihydroxybenzoic Acid This compound This compound 2,4-Dihydroxybenzoic Acid->this compound  Dimethyl Sulfate, NaOH  

Caption: Synthetic pathway for Route 1.

Experimental Protocol:

A general procedure involves the reaction of 2,4-dihydroxybenzoic acid with a methylating agent, such as dimethyl sulfate, in the presence of a base like sodium hydroxide. The reaction is typically carried out in a suitable solvent, and the product is isolated after an acidic workup. While specific high-yield protocols for the direct conversion are not abundantly available in the literature, related microwave-assisted methylations of dihydroxybenzene derivatives using dimethyl carbonate have been reported, suggesting the feasibility of this transformation.[1] It is crucial to use a sufficient amount of base to deprotonate both the phenolic and carboxylic acid groups to ensure complete methylation.

Cost-Effectiveness Analysis:

The cost of 2,4-dihydroxybenzoic acid is a significant factor in this route. While the methylating agent, dimethyl sulfate, is relatively inexpensive, its high toxicity necessitates stringent safety precautions, which can add to the overall process cost. The yield of the reaction is a critical variable; even with a moderately priced starting material, a low yield can render the process economically unviable.

Route 2: Carboxylation of 1,3-Dimethoxybenzene

This two-step route begins with the readily available and relatively inexpensive 1,3-dimethoxybenzene. The first step involves the introduction of a formyl group, followed by oxidation to the carboxylic acid.

1,3-Dimethoxybenzene 1,3-Dimethoxybenzene 2,4-Dimethoxybenzaldehyde 2,4-Dimethoxybenzaldehyde 1,3-Dimethoxybenzene->2,4-Dimethoxybenzaldehyde  Vilsmeier-Haack Reaction   This compound This compound 2,4-Dimethoxybenzaldehyde->this compound  Oxidation  

Caption: Synthetic pathway for Route 2.

Experimental Protocols:

Step 1: Vilsmeier-Haack Formylation of 1,3-Dimethoxybenzene

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds.[2][3][4][5]

  • Reagents: N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

  • Procedure: The Vilsmeier reagent is prepared by the reaction of DMF and POCl₃. 1,3-Dimethoxybenzene is then added to the reagent, and the reaction mixture is stirred, typically at room temperature. The reaction is quenched with water, and the product, 2,4-dimethoxybenzaldehyde, is isolated.

  • Yield: This reaction is reported to proceed with high yields, often around 92%.[2]

Step 2: Oxidation of 2,4-Dimethoxybenzaldehyde

A general protocol for the oxidation of aromatic aldehydes to carboxylic acids can be employed.

  • Reagents: A suitable oxidizing agent such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂).

  • Procedure: 2,4-dimethoxybenzaldehyde is dissolved in an appropriate solvent and treated with the oxidizing agent under controlled temperature conditions. After the reaction is complete, the product is isolated by extraction and purified.

Cost-Effectiveness Analysis:

This route benefits from a relatively inexpensive starting material, 1,3-dimethoxybenzene. The high yield of the Vilsmeier-Haack formylation is a major advantage. However, the use of phosphorus oxychloride, a corrosive and hazardous reagent, requires special handling and adds to the process complexity and cost. The subsequent oxidation step is generally efficient, but the overall cost will depend on the chosen oxidizing agent and the yield of this second step.

Route 3: Oxidation of 2,4-Dimethoxybenzaldehyde

This single-step route is the most direct if 2,4-dimethoxybenzaldehyde is chosen as the starting material. This approach is particularly attractive if the aldehyde is readily available from a commercial source or an existing synthetic process.

2,4-Dimethoxybenzaldehyde 2,4-Dimethoxybenzaldehyde This compound This compound 2,4-Dimethoxybenzaldehyde->this compound  Oxidation  

Caption: Synthetic pathway for Route 3.

Experimental Protocol:

The oxidation of 2,4-dimethoxybenzaldehyde can be achieved using various oxidizing agents. A common and effective method is the Pinnick oxidation.

  • Reagents: Sodium chlorite (NaClO₂) and a chlorine scavenger such as 2-methyl-2-butene.

  • Procedure: The aldehyde is dissolved in a suitable solvent system (e.g., t-BuOH/water), and the scavenger and a phosphate buffer are added. A solution of sodium chlorite is then added slowly at a low temperature. The reaction is typically high-yielding and selective for the aldehyde group.

  • Alternative Oxidants: Potassium permanganate can also be used for this transformation, although it may require more careful control of reaction conditions to avoid over-oxidation.[6]

Cost-Effectiveness Analysis:

The primary determinant of the cost-effectiveness of this route is the price of the starting material, 2,4-dimethoxybenzaldehyde. If this can be sourced economically, the single, high-yielding oxidation step makes this a very attractive option. The reagents for the Pinnick oxidation are relatively inexpensive and the procedure is generally straightforward, contributing to a lower overall process cost compared to multi-step syntheses.

Conclusion

The choice of the most cost-effective synthetic route to this compound is highly dependent on the availability and cost of the starting materials, as well as the scale of the synthesis and the available laboratory infrastructure.

  • Route 1 (Methylation) is a direct approach but is hampered by the high cost of the starting material and the use of a highly toxic reagent.

  • Route 2 (Carboxylation) offers a cost advantage due to the inexpensive starting material and a high-yielding formylation step. However, the use of hazardous reagents in the first step adds to the complexity and safety considerations.

  • Route 3 (Oxidation) is the most straightforward and potentially the most cost-effective if 2,4-dimethoxybenzaldehyde is available at a competitive price. Its single, high-yielding step and the use of relatively mild and inexpensive reagents make it an excellent choice for efficient synthesis.

For industrial-scale production, a thorough cost analysis of starting materials and reagents, coupled with process optimization to maximize yields and minimize waste, will be crucial in determining the most economically viable pathway.

References

A Researcher's Guide to Selecting the Optimal MALDI Matrix: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals employing Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry, the selection of an appropriate matrix is a critical determinant of analytical success. The matrix facilitates the gentle ionization of analyte molecules, directly impacting the quality of the resulting mass spectrum. This guide provides a comprehensive comparison of three of the most common and versatile MALDI matrices: α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB), and sinapinic acid (SA). Their performance across different analyte classes is evaluated with supporting data and detailed experimental protocols to aid in the selection of the most suitable matrix for your research needs.

The Critical Role of the MALDI Matrix

The MALDI process relies on a matrix that co-crystallizes with the analyte. This matrix absorbs the energy from the laser, leading to the desorption and ionization of the analyte molecules with minimal fragmentation.[1] An ideal matrix exhibits strong absorption at the laser's wavelength, has good vacuum stability, and promotes the formation of high-quality crystals with the analyte.[1][2] The choice of matrix is paramount as it can significantly influence the sensitivity, resolution, and signal-to-noise ratio of the mass spectrometric analysis.[3][4]

Performance Comparison of Common MALDI Matrices

The selection of a MALDI matrix is highly dependent on the physicochemical properties and the molecular weight of the analyte. CHCA, DHB, and SA have emerged as the "workhorse" matrices in many laboratories, each demonstrating superior performance for specific classes of biomolecules.

α-Cyano-4-hydroxycinnamic acid (CHCA)

CHCA is widely regarded as the matrix of choice for the analysis of peptides and smaller proteins (typically < 30 kDa).[5] It is known for its high ionization efficiency, often resulting in high signal intensity, making it particularly suitable for low-abundance peptides.[3][6] However, CHCA can produce significant matrix-related ion peaks in the low mass range (< 700 Da), which can interfere with the analysis of small molecules.[3][6] The performance of CHCA can be optimized by adjusting its concentration and using additives to suppress matrix cluster signals.[3]

2,5-Dihydroxybenzoic acid (DHB)

DHB is a highly versatile matrix, demonstrating robust performance for a wide range of analytes including peptides, proteins, glycoproteins, and carbohydrates.[4][5] A key advantage of DHB is that it generates less background noise from matrix clusters in the lower mass-to-charge (m/z) region compared to CHCA, which is beneficial for the analysis of smaller peptides and post-translationally modified peptides.[4] At higher analyte concentrations, DHB can facilitate the detection of a greater number of peptides, leading to higher sequence coverage.[4][6] For the analysis of carbohydrates and glycans, DHB is a standard choice, and its performance can be enhanced with additives or in binary matrix formulations.[4]

Sinapinic Acid (SA)

Sinapinic acid is the preferred matrix for the analysis of high molecular weight proteins (typically > 30 kDa).[5][7] It is considered a "softer" matrix compared to CHCA, meaning it imparts less internal energy to the analyte ions, resulting in reduced fragmentation of large, labile molecules.[5] While effective for large proteins, SA can form adducts with analyte ions, which are typically resolvable for proteins up to 40 kDa.[5]

The following table summarizes the general performance characteristics of these three matrices for different analyte classes.

Analyte Classα-Cyano-4-hydroxycinnamic acid (CHCA)2,5-Dihydroxybenzoic acid (DHB)Sinapinic Acid (SA)
Peptides (< 3 kDa) Excellent sensitivity, especially for low-abundance samples.[6]Good performance, less matrix interference at low m/z.[4]Not generally recommended.
Peptides & Proteins (3-30 kDa) Good sensitivity, but can cause fragmentation in larger peptides.[4]Versatile, provides good sequence coverage at higher concentrations.[4][6]Can be used, but CHCA or DHB are often preferred.
Proteins (> 30 kDa) Not generally recommended due to increased fragmentation.[5]A viable alternative, particularly for glycoproteins.[4][5]Generally preferred for high molecular weight proteins.[5][7]
Glycans & Glycoproteins Can be used, but DHB is often preferred.The matrix of choice, performance enhanced with additives.[4][5]Can be used for glycoproteins.
Small Molecules (< 700 Da) Significant matrix interference can be problematic.[3][6]Generally preferred due to lower background noise.Not typically used.
Lipids Can be used.Good overall performance in positive ion mode.[8]Not typically used.

Experimental Protocols

Consistent and reproducible results in MALDI-MS are critically dependent on meticulous sample preparation. Below are detailed protocols for the preparation of CHCA, DHB, and SA matrix solutions and the common "dried-droplet" sample deposition method.

Matrix Solution Preparation
MatrixConcentrationSolvent SystemPreparation Notes
CHCA 5 mg/mL or saturated solution[3][9]50-70% Acetonitrile / 0.1% Trifluoroacetic acid (TFA) in water[3][9]For a saturated solution, add excess CHCA to the solvent, vortex, and centrifuge to pellet undissolved solid. Use the supernatant.[9]
DHB 10-20 mg/mL or saturated solution[4][10]50% Acetonitrile / 0.1% TFA in water[4][10]Vortex thoroughly to dissolve. If preparing a saturated solution, centrifuge to remove undissolved matrix.[10]
Sinapinic Acid Saturated solution[11]33% Acetonitrile / 0.1% TFA in water (TA33)[11]Prepare fresh for best results.
Dried-Droplet Sample Preparation Method
  • Sample-Matrix Mixture: Mix the analyte solution with the prepared matrix solution. A 1:1 (v/v) ratio is a common starting point.[4][12]

  • Spotting: Deposit 0.5 - 1.0 µL of the mixture onto the MALDI target plate.[4][12]

  • Crystallization: Allow the droplet to air-dry at room temperature, permitting the co-crystallization of the analyte and matrix.[4][10]

  • Analysis: The target plate is now ready for insertion into the mass spectrometer for analysis.

Visualizing the Workflow and Decision Process

To further aid researchers, the following diagrams illustrate a typical MALDI-MS experimental workflow and a decision tree for matrix selection.

MALDI_Workflow General MALDI-MS Experimental Workflow cluster_prep Sample & Matrix Preparation cluster_spot Target Plate Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Analyte_Prep Prepare Analyte Solution Mix Mix Analyte and Matrix Analyte_Prep->Mix Matrix_Prep Prepare Matrix Solution Matrix_Prep->Mix Spot Spot Mixture onto Target Mix->Spot Crystallize Co-crystallize (Air Dry) Spot->Crystallize Load Load Target into MS Crystallize->Load Acquire Acquire Mass Spectra Load->Acquire Process Process and Analyze Spectra Acquire->Process Matrix_Selection Decision Tree for MALDI Matrix Selection cluster_choices Decision Tree for MALDI Matrix Selection cluster_mw Decision Tree for MALDI Matrix Selection cluster_results Decision Tree for MALDI Matrix Selection Analyte What is your analyte of interest? Peptide_Protein Peptide or Protein? Analyte->Peptide_Protein Glycan Glycan or Glycoprotein? Analyte->Glycan Small_Molecule Small Molecule (<700 Da)? Analyte->Small_Molecule Lipid Lipid? Analyte->Lipid MW_Check What is the Molecular Weight? Peptide_Protein->MW_Check DHB Use DHB Glycan->DHB Small_Molecule->DHB Lipid->DHB CHCA Use CHCA MW_Check->CHCA < 30 kDa MW_Check->DHB Glycoprotein or mixed SA Use SA MW_Check->SA > 30 kDa

References

Cross-Validation of Analytical Methods for 2,4-Dimethoxybenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the rigorous and accurate quantification of chemical entities is fundamental. For a compound such as 2,4-Dimethoxybenzoic acid, a key intermediate in the synthesis of various significant molecules, validated and cross-validated analytical methods are imperative to ensure data integrity and reproducibility.[1] This guide provides an objective comparison of common analytical techniques for the quantification of this compound, supported by experimental data drawn from methodologies for structurally similar compounds.

Cross-validation serves as a critical process to ascertain that different analytical methods yield equivalent and reliable results for the same analyte.[2] This is essential for verifying new analytical procedures, ensuring consistency across different laboratories or instruments, and fulfilling regulatory requirements.[2]

Quantitative Performance Comparison

The selection of an analytical method often involves a balance between sensitivity, selectivity, and operational accessibility. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are two powerful and widely used techniques for the analysis of organic acids.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is another viable, highly sensitive option, particularly for volatile or derivatized non-volatile compounds.[1][5]

The following table summarizes key performance parameters for these methods, based on validated analyses of this compound and analogous organic acids.

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Linearity (R²) > 0.995[4]> 0.998[4]0.9874–0.9994[6]
Accuracy (% Recovery) 90-110%[4]95-105%[4]100-111% (for most aromatic acids)[6]
Precision (% RSD) < 15%[4]< 10%[4]< 15%
Limit of Detection (LOD) ng/mL range[4]pg/mL range[4]3-272 ng/mL[6]
Limit of Quantification (LOQ) ng/mL range[4]pg/mL range[4]2.21 ppm (for veratric acid)[7]
Selectivity Moderate[4]High[4]High
Matrix Effect Prone to interference[4]Minimized with MRM[4]Potential for interference
Analysis Time ~10-20 min[4]~5-10 min[4]~15-30 min

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation and validation of any analytical method. Below are representative methodologies for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is widely applicable for the analysis of organic acids due to its robustness and accessibility.[4]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a 50:50 v/v mixture of acetonitrile and water) to a known concentration.[1] Filter the solution through a 0.45 µm syringe filter prior to injection.[1]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1][8]

    • Mobile Phase: A gradient elution using 0.1% Phosphoric Acid in water (A) and Acetonitrile (B).[1][8]

    • Flow Rate: 1.0 mL/min.[1][8]

    • Column Temperature: 30°C.[1][8]

    • Detection Wavelength: 254 nm.[1]

    • Injection Volume: 10 µL.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique offers high sensitivity and selectivity, making it ideal for quantifying low-level analytes, especially in complex matrices.[3]

  • Sample Preparation: For biological samples, a protein precipitation step is typically employed. To the sample, add a protein precipitation agent like acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.[3] The supernatant can then be diluted before injection.

  • Instrumentation: A UHPLC system coupled to a tandem mass spectrometer.[3]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[3]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[3]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), often in negative mode for acidic compounds.[9]

    • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of the target analyte and an internal standard.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity.[5] For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility.[1]

  • Sample Preparation and Derivatization: Accurately weigh the sample into a reaction vial. Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a suitable solvent like pyridine or acetonitrile.[1] Heat the mixture to form the trimethylsilyl (TMS) derivative.[1]

  • Instrumentation: A GC system coupled to a Mass Spectrometer.[1]

  • Chromatographic Conditions:

    • Column: A suitable capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[10]

    • Carrier Gas: Helium.[10]

    • Inlet: Splitless mode.[10]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

    • Mass Range: A range suitable for the analyte and its fragments (e.g., m/z 40-450).[10]

Visualizing the Workflow

Diagrams created using Graphviz (DOT language) help to illustrate the experimental workflows and logical relationships in the analytical process.

HPLC Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram quantify Quantify using Calibration Curve chromatogram->quantify report Report Results quantify->report Cross-Validation Logic for Analytical Methods start Start: Need to Cross-Validate Methods for this compound define Define Acceptance Criteria (e.g., based on ICH guidelines) start->define method1 Analyze Samples using Method 1 (e.g., HPLC-UV) define->method1 method2 Analyze Samples using Method 2 (e.g., LC-MS/MS) define->method2 compare Compare Results from Both Methods method1->compare method2->compare agreement Do Results Meet Acceptance Criteria? compare->agreement pass Cross-Validation Successful: Methods are Equivalent agreement->pass Yes fail Cross-Validation Failed: Investigate Discrepancies agreement->fail No end End pass->end fail->end

References

Safety Operating Guide

Proper Disposal of 2,4-Dimethoxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 2,4-Dimethoxybenzoic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Key Handling and Disposal Information

For the safe handling and disposal of this compound, it is imperative to use appropriate personal protective equipment (PPE) and follow established disposal protocols.

ParameterRecommendationSource
Personal Protective Equipment (PPE) Safety glasses with side-shields, protective gloves (inspected before use), impervious clothing, and a particle respirator (P95 or P1) if dust is generated.[1]
Handling Precautions Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Use in a well-ventilated area. Wash hands thoroughly after handling.[1][2][3][4]
Disposal of Unused Product Dispose of as unused product in suitable, closed containers.[1] This should be done through an approved waste disposal plant or a licensed waste disposal company.[2][4][5][6][7][8]
Disposal of Contaminated Packaging Dispose of as unused product.[1]
Spill Cleanup For spills, pick up and arrange disposal without creating dust.[1][2] Sweep up and shovel the material into suitable, closed containers for disposal.[1][4][5]
Environmental Precautions Do not let the product enter drains.[1][3][4][7][9]

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling the chemical, ensure you are wearing the appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[1]

  • If there is a risk of dust formation, a NIOSH-approved respirator should be used.[1][3]

  • Conduct all disposal-related activities in a well-ventilated area, such as a chemical fume hood.[1][3][4]

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • For spills, carefully sweep the solid material to avoid creating dust and place it into a suitable container for disposal.[1][4]

3. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound."

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4]

4. Final Disposal:

  • The disposal of this compound must be carried out through an approved waste disposal plant or a licensed waste disposal company.[2][4][5][6][7][8]

  • It is essential to adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][10]

  • Do not dispose of this compound down the drain or in regular trash.[1][3][4][7][9]

5. Disposal of Contaminated Materials:

  • Any materials, such as gloves or paper towels, that are contaminated with this compound should be collected in a sealed bag or container and disposed of as hazardous waste along with the chemical itself.[1]

  • Contaminated packaging should be treated as the unused product and disposed of accordingly.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Identify 2,4-Dimethoxybenzoic Acid Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_spill Is it a Spill? ppe->is_spill cleanup Contain and Clean Up Spill (Avoid Dust Formation) is_spill->cleanup Yes collect Collect Waste in a Labeled, Sealed Container is_spill->collect No cleanup->collect storage Store in a Designated Hazardous Waste Area collect->storage disposal Arrange for Pickup by a Licensed Waste Disposal Company storage->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,4-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2,4-Dimethoxybenzoic acid, tailored for research scientists and drug development professionals. Adherence to these guidelines is paramount for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a solid, powdered substance, a comprehensive PPE strategy is non-negotiable to prevent skin, eye, and respiratory exposure.[1][2][3] The following table summarizes the required personal protective equipment.

Protection Type Specific Equipment Standard/Specification Purpose
Eye and Face Protection Chemical safety goggles or eyeglasses with side shieldsOSHA 29 CFR 1910.133 or European Standard EN166To protect against dust particles and chemical splashes.[1]
Hand Protection Protective gloves (e.g., nitrile rubber)Regulation (EU) 2016/425 and the standard EN 374To prevent skin contact and irritation.[2]
Respiratory Protection Dust mask (type N95/P95 (US) or P1 (EU EN 143) particle respirator)NIOSH (US) or EN 143 (EU)To avoid inhalation of dust particles, which may cause respiratory irritation.[2][3][4]
Body Protection Laboratory coat, impervious clothingN/ATo protect skin and personal clothing from contamination.[2]

Operational Plan: A Step-by-Step Procedural Guide

A systematic approach to handling this compound from receipt to disposal is critical for minimizing risk.

2.1 Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area.[2]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[1][2]

  • Store away from strong oxidizing agents.[1]

2.2 Handling and Use:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[1][2]

  • Avoiding Dust Formation: Take care to avoid the formation of dust when transferring or weighing the compound.[1][2] Use techniques such as gentle scooping and pouring.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[1][2] Do not eat, drink, or smoke in the laboratory.[5]

  • Spill Management: In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Avoid creating dust during cleanup.

2.3 First Aid Measures:

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek medical attention.[1][2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, get medical advice/attention.[1][2]

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] If you feel unwell, call a poison center or doctor.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water and seek immediate medical attention.[1][2]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Waste Characterization: this compound waste should be considered chemical waste.

  • Container Disposal: Dispose of contents and container to an approved waste disposal plant.[1][5] Do not reuse empty containers.

  • Regulatory Compliance: All chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1] Do not empty into drains.[1]

Hazard and Physical Property Summary

The following table outlines the key hazard classifications and physical properties of this compound.

Identifier Value Source
CAS Number 91-52-1[3]
Molecular Formula C9H10O4[4]
Molecular Weight 182.17 g/mol [3][4]
Appearance White to beige powder or crystal[2][6]
Melting Point 107-109 °C[3]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][4]

Safe Handling Workflow

The following diagram illustrates the procedural flow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review SDS B Don Appropriate PPE A->B C Work in Ventilated Area B->C D Handle to Avoid Dust C->D E Weigh/Transfer D->E F Clean Work Area E->F I Segregate Waste E->I Chemical Waste G Doff PPE F->G H Wash Hands G->H J Label Waste Container I->J K Dispose via Approved Plant J->K

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.